1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Description
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Properties
IUPAC Name |
1-(2-hydroxyethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPPKOWXZGFJLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550515 | |
| Record name | 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21168-73-0 | |
| Record name | 1-(2-Hydroxyethyl)-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21168-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delineates its chemical identity, physicochemical properties, and a detailed, proposed synthetic pathway, grounded in established chemical principles. Furthermore, it explores the potential applications of this molecule as a versatile building block for the synthesis of novel therapeutic agents, drawing parallels with the pharmacological significance of the broader piperidine class of compounds. A thorough discussion on safety protocols and handling procedures, extrapolated from data on structurally related molecules, is also presented to ensure safe laboratory practices. This guide is intended to be an essential resource for researchers and professionals engaged in the design and synthesis of new chemical entities for therapeutic applications.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability.[2] The rigid, chair-like conformation of the piperidine ring also provides a well-defined three-dimensional scaffold for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets.[2]
Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and central nervous system (CNS) effects.[3][4] The versatility of the piperidine core allows for extensive functionalization at both the nitrogen atom and the carbon ring, making it a highly privileged scaffold in medicinal chemistry. This guide focuses on a specific, functionalized derivative, this compound, exploring its chemical characteristics and potential as a key intermediate in the synthesis of novel drug candidates.
Chemical Identity and Physicochemical Properties
Molecular Formula: C₈H₁₄N₂O[5]
Molecular Weight: 154.21 g/mol [5]
IUPAC Name: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Expected to be a solid or oil | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Expected to be soluble in polar organic solvents | N/A |
| Storage | Sealed in dry, room temperature | [5] |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-(2-Hydroxyethyl)piperidin-4-one
The initial step involves the N-alkylation of 4-piperidone with a suitable 2-hydroxyethylating agent. A common and effective method is the reaction with 2-bromoethanol in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The base serves to deprotonate the secondary amine of the piperidone, facilitating nucleophilic attack on the electrophilic carbon of 2-bromoethanol.
Experimental Protocol:
-
To a solution of 4-piperidone (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-(2-hydroxyethyl)piperidin-4-one.
Step 2: Synthesis of this compound
The second step involves the conversion of the ketone functionality of 1-(2-hydroxyethyl)piperidin-4-one to a nitrile. A well-established method for this transformation is the use of tosyl cyanide (p-toluenesulfonyl cyanide) in the presence of a base.[7] This reaction proceeds via the formation of a cyanohydrin intermediate, which is then dehydrated to the nitrile.
Experimental Protocol:
-
Dissolve 1-(2-hydroxyethyl)piperidin-4-one (1.0 eq) in methanol.
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of tosyl cyanide (1.2 eq) in methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Applications in Drug Discovery
The structural features of this compound, namely the piperidine core, the hydroxyethyl side chain, and the nitrile group, make it a highly attractive building block for the synthesis of diverse and complex molecules with potential therapeutic applications.
-
Piperidine Scaffold: As previously discussed, the piperidine ring is a privileged scaffold in medicinal chemistry, often imparting favorable ADME (absorption, distribution, metabolism, and excretion) properties to drug candidates.[2]
-
Hydroxyethyl Group: The primary alcohol functionality provides a handle for further chemical modification through esterification, etherification, or oxidation, allowing for the introduction of various pharmacophoric groups to modulate biological activity and physicochemical properties.
-
Nitrile Group: The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up a wide range of possibilities for creating libraries of compounds for high-throughput screening. Furthermore, the nitrile group itself can act as a hydrogen bond acceptor or a bioisostere for other functional groups in interactions with biological targets.
Given the established pharmacological importance of piperidine derivatives, this compound can serve as a key intermediate in the synthesis of novel compounds targeting a variety of diseases, including cancer, infectious diseases, and neurological disorders.[3][4]
Spectroscopic Characterization (Predicted)
While experimental spectral data for this compound is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the methylene protons of the hydroxyethyl group, and the methine proton at the 4-position. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring, the hydroxyethyl group, and the nitrile carbon (typically in the range of 115-125 ppm). |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretch of the alcohol, and a sharp, medium intensity peak around 2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 154.21. |
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. The following recommendations are based on the known hazards of structurally similar piperidine and nitrile-containing compounds.[6][8][9]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged piperidine scaffold and reactive functional groups provides a gateway to the synthesis of diverse libraries of novel compounds for biological screening. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and essential safety information to facilitate its use in a research setting. The exploration of this and other functionalized piperidine derivatives will undoubtedly continue to be a fruitful endeavor in the quest for new and effective therapeutic agents.
References
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- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
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- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Google Patents. (n.d.). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
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- Gultyai, V. P., Korotaev, V. Y., Sokovnin, Y. A., & Barkov, A. Y. (2018). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. Molbank, 2018(4), M1021.
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- Faialaga, N. H., Gomez, C., Bartko, S. G., Natho, P., & Danheiser, R. L. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28.
- ResearchGate. (n.d.). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
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A Technical Guide to 1-(2-Hydroxyethyl)piperidine-4-carbonitrile: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The piperidine scaffold is a prevalent motif in numerous FDA-approved pharmaceuticals, and its functionalization allows for the fine-tuning of physicochemical and biological properties.[1] This document details the chemical structure, physicochemical properties, and a proposed synthetic route for this compound. Furthermore, it outlines methodologies for its purification and analytical characterization, including spectroscopic and chromatographic techniques. The guide also explores the potential applications of this molecule, particularly as a versatile building block in drug discovery. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing foundational knowledge and practical insights into the chemistry of this promising intermediate.
Introduction: The Significance of Functionalized Piperidines
The piperidine ring is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents due to its ability to confer desirable properties such as aqueous solubility and metabolic stability.[1] The strategic functionalization of the piperidine nucleus is a key strategy in the development of novel drug candidates. This compound incorporates three key functional groups: a tertiary amine within the piperidine ring, a primary alcohol on the N-ethyl substituent, and a nitrile group at the 4-position. This unique combination of functionalities makes it a highly versatile intermediate for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol .[2] The structure features a piperidine ring N-substituted with a 2-hydroxyethyl group and a carbonitrile group at the C4 position.
Table 1: Physicochemical Properties of this compound and its Precursors
| Property | This compound (Predicted) | 4-Cyanopiperidine[3] | 1-(2-Hydroxyethyl)piperidine[4] |
| CAS Number | 21168-73-0[2] | 4395-98-6[3] | 3040-44-6[4] |
| Molecular Formula | C₈H₁₄N₂O[2] | C₆H₁₀N₂[3] | C₇H₁₅NO[4] |
| Molecular Weight | 154.21 g/mol [2] | 110.16 g/mol [3] | 129.20 g/mol [4] |
| Appearance | Colorless to pale yellow liquid or low melting solid | Clear colorless to pale yellow liquid[5] | Colorless liquid[6] |
| Boiling Point | Not available | 100 - 105 °C at 16 hPa[7] | 199-202 °C[4] |
| Density | Not available | 0.987 g/cm³[7] | 0.973 g/mL at 25 °C[4] |
| Solubility | Soluble in water and polar organic solvents | Soluble in chloroform[7] | Soluble in water[6] |
| Flash Point | Not available | 105 °C[7] | 69 °C |
Synthesis and Purification
A plausible and efficient synthetic route to this compound involves the N-alkylation of 4-cyanopiperidine with a suitable two-carbon electrophile bearing a hydroxyl group or its protected form.
Proposed Synthetic Pathway: N-Alkylation of 4-Cyanopiperidine
The most direct approach is the reaction of 4-cyanopiperidine with 2-chloroethanol or 2-bromoethanol in the presence of a base to neutralize the hydrohalic acid byproduct.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 4-cyanopiperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation.
Causality Behind Experimental Choices
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for Sₙ2 reactions. They effectively dissolve the reactants and facilitate the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of 2-chloroethanol.
-
Base: Potassium carbonate is a mild inorganic base that is sufficient to neutralize the HCl generated during the reaction without promoting side reactions. Stronger bases could lead to the elimination of HCl from 2-chloroethanol to form ethylene oxide.
-
Temperature: Moderate heating increases the reaction rate without causing significant decomposition of the reactants or product.
Analytical Characterization
A combination of spectroscopic and chromatographic methods is essential for the structural elucidation and purity assessment of this compound.
Spectroscopic Analysis (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the hydroxyethyl group, and the methine proton at the 4-position. The chemical shifts would be influenced by the neighboring functional groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will appear in the downfield region (around 120 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the nitrile group (C≡N) around 2240 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) in the range of 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (154.21 g/mol ).
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.[8] It can separate the target compound from starting materials and byproducts, providing both retention time and mass spectral data for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity analysis, particularly if the compound has poor volatility or thermal stability. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development.
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential biological activity.
Caption: Potential chemical transformations and applications.
-
Synthesis of Bioactive Molecules: The nitrile group can be reduced to a primary amine, yielding a 4-(aminomethyl)piperidine derivative. This motif is present in various biologically active compounds. The hydroxyl group can be derivatized to form esters or ethers, which can act as pro-drugs or linkers for bioconjugation.
-
Materials Science: The bifunctional nature of the molecule (hydroxyl and nitrile groups) makes it a potential monomer for the synthesis of functional polymers.
Safety and Handling
-
4-Cyanopiperidine: This compound is harmful if swallowed and can cause serious eye irritation.[7][9] It is also irritating to the skin.[9]
-
1-(2-Hydroxyethyl)piperidine: This substance is harmful if swallowed, causes skin irritation, and serious eye irritation.[10][11] It may also cause respiratory irritation.[10][11]
Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a synthetically accessible and highly versatile chemical intermediate. Its unique combination of a piperidine core, a hydroxyl group, and a nitrile functionality provides multiple avenues for further chemical elaboration. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and methodologies for its characterization. The potential applications in drug discovery and materials science are significant, making this compound a valuable tool for researchers and scientists in these fields. Further investigation into the biological activities of derivatives of this compound is warranted.
References
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- S D Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: 1-(2-HYDROXYETHYL)PIPERIDINE.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-(2-Hydroxyethyl)piperidine.
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- Ottokemi. (n.d.). 1-(2-Hydroxyethyl)piperidine, 99% | 3040-44-6.
- Google Patents. (n.d.). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- PubChem. (n.d.). 4-Cyanopiperidine.
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- PubMed. (1999, February). 4-hydroxylated piperidines and N-methyleuphococcinine (1-methyl-3-granatanone) from Picea (Spruce) species. Identification and synthesis.
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- National Institutes of Health. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.
- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine.
- ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
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1-(2-Hydroxyethyl)piperidine-4-carbonitrile physical properties
An In-depth Technical Guide to the Physical Properties of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 21168-73-0).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies for its characterization. It covers key physicochemical parameters, spectral identification, experimental protocols for purity assessment, and essential safety and handling procedures. The guide emphasizes the causality behind experimental choices, providing a framework for robust and reliable characterization of this important synthetic intermediate.
Core Physicochemical Properties and Molecular Identity
This compound is a bifunctional organic compound featuring a piperidine ring, a hydroxyl group, and a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. Its properties are dictated by the interplay of the polar hydroxyl and nitrile groups with the nonpolar heterocyclic backbone.
Chemical and Molecular Identifiers
A precise understanding of a compound begins with its fundamental identifiers, which are crucial for sourcing, regulatory compliance, and literature searches.
| Identifier | Value | Source |
| CAS Number | 21168-73-0 | [1][2][3][4] |
| Molecular Formula | C₈H₁₄N₂O | [5] |
| Molecular Weight | 154.21 g/mol | [5] |
| Purity | Typically supplied at ≥95% | [3] |
Known and Predicted Physical Properties
Detailed experimental data for this compound is not extensively published. The properties are largely inferred from data provided by chemical suppliers and predictions based on its structure. For comparison, data for the parent structures, 1-(2-hydroxyethyl)piperidine and piperidine-4-carbonitrile, are instructive.
-
1-(2-hydroxyethyl)piperidine (CAS 3040-44-6): This analog, lacking the nitrile group, is a liquid at room temperature with a boiling point of 199-202 °C and a density of approximately 0.973 g/mL.[6][7]
-
Piperidine-4-carbonitrile (CAS 4395-98-6): This precursor, lacking the hydroxyethyl group, is a liquid with a density of 0.987 g/mL.[8]
The presence of the polar hydroxyl and nitrile groups in the target molecule suggests strong intermolecular hydrogen bonding and dipole-dipole interactions. Consequently, one would anticipate a relatively high boiling point and potential solubility in polar organic solvents.
Molecular Structure and Spectroscopic Characterization
Confirming the identity and purity of a chemical substance is paramount. Spectroscopic methods provide a definitive fingerprint of the molecular structure.
Molecular Structure Diagram
The structure of this compound is foundational to understanding its reactivity and physical behavior.
Caption: Molecular structure of this compound.
Expected Spectral Signatures
While specific spectra for this compound are not publicly available, a senior scientist can predict the key features based on its structure:
-
¹H NMR: Protons on the piperidine ring would appear as complex multiplets. The two sets of methylene protons in the hydroxyethyl group (-N-CH₂-CH₂-OH) would likely present as distinct triplets. The proton of the hydroxyl group would be a broad singlet, and the methine proton at the C4 position would be a multiplet.
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The carbon of the nitrile group (C≡N) would be a key identifier, appearing significantly downfield. The carbons adjacent to the nitrogen and oxygen atoms would also have characteristic chemical shifts.
-
IR Spectroscopy: Key vibrational bands would confirm the presence of the primary functional groups: a broad absorption band around 3400 cm⁻¹ for the O-H stretch of the alcohol and a sharp, medium-intensity peak around 2240 cm⁻¹ for the C≡N stretch of the nitrile.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 154. Subsequent fragmentation patterns would likely involve the loss of the hydroxyethyl group or cleavage of the piperidine ring.
Experimental Protocol: Purity and Identity Verification by GC-MS
For a semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an authoritative method for assessing purity and confirming identity.[9] It provides exceptional separation of volatile impurities and definitive structural information from the mass spectrum.
Rationale for Method Selection
-
Expertise: GC is ideal for thermally stable, volatile, and semi-volatile compounds. The combination with Mass Spectrometry allows for the unequivocal identification of the main component and any co-eluting impurities by comparing their mass spectra to known libraries or by analyzing fragmentation patterns.
-
Trustworthiness: A validated GC-MS protocol is a self-validating system. System suitability tests, including resolution checks and injector precision, ensure the reliability of each analytical run. The use of an internal standard can provide highly accurate quantification.
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as methanol or dichloromethane, in a volumetric flask.
-
Vortex until fully dissolved.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
Instrumentation and Conditions: (A typical starting point for method development)
-
Gas Chromatograph: Agilent GC 8890 or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.[9]
-
-
MSD Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm identity by matching the acquired mass spectrum with the expected fragmentation pattern.
-
Calculate purity by the area percent method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.
-
Experimental Workflow Diagram
Caption: GC-MS workflow for purity analysis of this compound.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not widely available, safe handling practices can be established based on analogous compounds like 1-(2-Hydroxyethyl)piperidine.[10][11][12]
-
Hazard Classification (Anticipated): Based on its analogs, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[10]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a synthetic intermediate with significant potential in pharmaceutical research and development. This guide has consolidated the available physicochemical data and presented a robust framework for its analytical characterization, grounded in established scientific principles. By combining predictive understanding with rigorous experimental protocols like GC-MS, researchers can ensure the quality, purity, and identity of this compound, facilitating its effective use in complex synthetic pathways. Adherence to the outlined safety procedures is essential for responsible laboratory practice.
References
- AbacipharmTech. This compound. [Link]
- Reagents & Instruments Network. This compound - Fluorochem. [Link]
- Loba Chemie. 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. [Link]
- SD Fine-Chem. 1-(2-HYDROXYETHYL)
- PubChem. 1-(2-Hydroxyethyl)-4-piperidone. [Link]
- Thermo Fisher Scientific. 1-(2-Hydroxyethyl)
- Loba Chemie. 1-(2-HYDROXYETHYL) PIPERIDINE For Synthesis. [Link]
- Ottokemi. 1-(2-Hydroxyethyl)piperidine, 99%. [Link]
- PubChem. 1-(2-Hydroxyethyl)-4-methylpiperazine. [Link]
- Google Patents. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- Cheméo. Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). [Link]
- PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. [Link]
- CAS Common Chemistry. 1-(2-Hydroxyethyl)-4-piperidinepropanol. [Link]
- Chemical-Suppliers.com. Piperidine-4-carbonitrile | CAS 4395-98-6. [Link]
- PrepChem.com. Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. [Link]
- Gasmet.com.hk. 1-(2-Hydroxyethyl)piperidine. [Link]
- Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. [Link]
- NIST WebBook. 2-(2-Hydroxyethyl)piperidine. [Link]
- PubChem. Synthesis of N-(2-hydroxyethyl)
- Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
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An In-depth Technical Guide to the Solubility Profile of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
This guide provides a comprehensive technical overview of the solubility profile of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a key consideration for its application in research and drug development. Given the limited publicly available experimental data for this specific molecule[1], this document synthesizes theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols for empirical determination. This approach ensures a robust and self-validating framework for researchers and drug development professionals.
Executive Summary: A Predictive Overview
This compound incorporates several functional groups that dictate its likely solubility behavior. The core piperidine ring, a saturated heterocycle, provides a foundational nonpolar character[2]. However, the presence of a hydroxyl (-OH) group, a nitrile (-CN) group, and the tertiary amine within the piperidine ring introduces significant polarity and hydrogen bonding capabilities.
-
Aqueous Solubility: The hydroxyl and nitrile groups, along with the nitrogen atom in the piperidine ring, can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor. This suggests that this compound is likely to exhibit moderate to good solubility in water and other polar protic solvents. The basic nature of the piperidine nitrogen means that its aqueous solubility will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of a more soluble salt.[2]
-
Organic Solvent Solubility: The molecule's mixed polarity suggests it will be soluble in a range of polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol)[3]. Its solubility in nonpolar solvents like hexane is expected to be limited due to the presence of the polar functional groups.[4][5]
This predictive analysis provides a strong starting point for experimental design. The following sections detail the methodologies required to empirically determine and quantify this solubility profile.
Theoretical Framework: The "Why" Behind the "How"
The principle of "like dissolves like" is the cornerstone of solubility prediction[6]. For this compound, we must consider the interplay of its constituent parts:
-
Piperidine Ring: A six-membered heterocyclic amine, the piperidine ring itself is miscible with water due to hydrogen bonding with the nitrogen atom[4][7].
-
1-(2-Hydroxyethyl) Group: This substituent significantly enhances polarity and introduces a primary alcohol, a strong hydrogen bond donor and acceptor. This group is expected to increase aqueous solubility.
-
4-Carbonitrile Group: The nitrile group is polar and can act as a hydrogen bond acceptor, further contributing to solubility in polar solvents.
The combination of these features results in a molecule with a complex solubility profile that must be experimentally verified.
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate solubility data is critical for applications ranging from reaction chemistry to formulation development in the pharmaceutical industry[4][8]. The following protocols describe robust methods for determining the solubility of this compound.
Qualitative Solubility Assessment
This initial screening provides a rapid understanding of the compound's solubility in a range of common solvents.
Protocol:
-
Add approximately 10 mg of this compound to a series of labeled small test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in a stepwise manner, vortexing after each addition.
-
Visually inspect for complete dissolution.
-
Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Protocol:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. This ensures a saturated solution is formed.[2]
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Allow the vials to stand undisturbed for at least 24 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[2]
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Express the solubility in units of mg/mL or mol/L.
Data Presentation: Quantitative Solubility Data
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | 7.0 | Experimental Data | Experimental Data |
| PBS (pH 7.4) | 25 | 7.4 | Experimental Data | Experimental Data |
| 0.1 M HCl | 25 | 1.0 | Experimental Data | Experimental Data |
| Ethanol | 25 | N/A | Experimental Data | Experimental Data |
| DMSO | 25 | N/A | Experimental Data | Experimental Data |
| Hexane | 25 | N/A | Experimental Data | Experimental Data |
pH-Dependent Aqueous Solubility Profile
Due to the basic piperidine nitrogen, the aqueous solubility of this compound is expected to be highly dependent on pH.[2]
Protocol:
-
Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Perform the quantitative shake-flask method described in section 3.2 for each buffer solution.
-
Plot the determined solubility as a function of pH to generate a pH-solubility profile.
Visualization: Experimental Workflow for Solubility Determination
Caption: Workflow for Quantitative Solubility Determination.
Factors Influencing Solubility and Mitigation Strategies
Several factors can influence the observed solubility of this compound. Understanding these can aid in troubleshooting and formulation development.
-
pH: As established, pH is a critical factor for this basic compound. Acidic conditions will protonate the piperidine nitrogen, forming a more soluble salt.[2]
-
Temperature: For most solids dissolving in a liquid, solubility increases with temperature. This can be leveraged to create supersaturated solutions, though care must be taken to assess the potential for precipitation upon cooling.
-
Co-solvents: The use of water-miscible organic solvents (co-solvents) such as ethanol or propylene glycol can significantly enhance the aqueous solubility of poorly soluble compounds.[2]
-
Salt Formation: If the free base has insufficient aqueous solubility for a desired application, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, citrate) can dramatically improve it.[2]
-
Complexation: For challenging solubility issues, complexation with agents like cyclodextrins can be explored to enhance the apparent solubility of the compound in aqueous media.[2]
Visualization: Decision Tree for Solubility Enhancement
Caption: Strategy for Enhancing Aqueous Solubility.
Conclusion
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Chemistry LibreTexts. (2023, October 30). Experiment 1: Determination of Solubility Class.
- Faculty Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- ACS Omega. (2021, March 3). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions.
- Solubility of Things. (n.d.). Piperidine.
- Wikipedia. (n.d.). Piperidine.
- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine.
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- 4. solubilityofthings.com [solubilityofthings.com]
- 5. What are the phase behavior of Piperidine Series in different mixtures? - Blog [btcpharmtech.com]
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1-(2-Hydroxyethyl)piperidine-4-carbonitrile spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Predicted Spectral Data of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic molecule incorporating a piperidine ring, a nitrile group, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The nitrile group can serve as a precursor to other functional groups or act as a key interacting element in a bioactive molecule. The hydroxyethyl side chain provides a site for further derivatization and can influence solubility and hydrogen bonding interactions.
Molecular Structure
The structural framework of this compound is presented below, with atoms numbered for clarity in the subsequent spectral assignments. This visual representation serves as a reference for the detailed analysis of the predicted spectral data.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the protons on the piperidine ring and the hydroxyethyl side chain.
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| H on O9 | 1.5 - 3.0 | Broad Singlet | - | -OH |
| H on C8 | ~3.65 | Triplet | ~5.5 | -CH₂-OH |
| H on C7 | ~2.60 | Triplet | ~5.5 | -N-CH₂- |
| H on C2, C6 (axial) | ~2.20 | Triplet of Doublets | J ≈ 11, 3 | Piperidine |
| H on C2, C6 (equatorial) | ~2.80 | Doublet of Triplets | J ≈ 11, 3 | Piperidine |
| H on C4 | ~2.75 | Triplet of Triplets | J ≈ 11, 4 | Piperidine |
| H on C3, C5 (axial) | ~1.80 | Quartet of Doublets | J ≈ 12, 4 | Piperidine |
| H on C3, C5 (equatorial) | ~2.00 | Doublet of Multiplets | J ≈ 12, 4 | Piperidine |
Interpretation of Predicted ¹H NMR Spectrum
-
Hydroxyethyl Group: The protons of the hydroxyethyl group are expected to give two distinct signals. The methylene protons adjacent to the hydroxyl group (H on C8) are predicted to appear as a triplet around 3.65 ppm due to coupling with the neighboring methylene protons (H on C7). The methylene protons attached to the nitrogen (H on C7) are expected to resonate as a triplet around 2.60 ppm, also due to coupling with the H on C8 protons. The hydroxyl proton (H on O9) is expected to be a broad singlet, the chemical shift of which can vary depending on concentration and temperature.
-
Piperidine Ring Protons: The protons on the piperidine ring will exhibit more complex splitting patterns due to the chair conformation of the ring and axial/equatorial positions.
-
The protons on C2 and C6, adjacent to the nitrogen, will be deshielded and are expected to appear in the range of 2.20-2.80 ppm. The equatorial protons are typically found at a slightly lower field than the axial protons.
-
The proton at C4, being attached to a carbon bearing the electron-withdrawing nitrile group, is expected to be deshielded and resonate around 2.75 ppm. It will likely appear as a multiplet due to coupling with the four neighboring protons on C3 and C5.
-
The protons on C3 and C5 are expected to appear in the more upfield region of 1.80-2.00 ppm. Again, the axial and equatorial protons will have different chemical shifts and coupling constants.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C10 | ~122 | -C≡N |
| C8 | ~60 | -CH₂-OH |
| C7 | ~58 | -N-CH₂- |
| C2, C6 | ~53 | Piperidine |
| C3, C5 | ~30 | Piperidine |
| C4 | ~28 | Piperidine |
Interpretation of Predicted ¹³C NMR Spectrum
-
Nitrile Carbon (C10): The carbon of the nitrile group is expected to appear in the characteristic region for nitriles, around 122 ppm.
-
Hydroxyethyl Group Carbons (C7, C8): The carbon atom bonded to the hydroxyl group (C8) is predicted to be around 60 ppm, while the carbon attached to the nitrogen (C7) will be slightly upfield at approximately 58 ppm.
-
Piperidine Ring Carbons (C2, C3, C4, C5, C6): The carbons of the piperidine ring will have distinct chemical shifts. The carbons adjacent to the nitrogen (C2 and C6) are expected around 53 ppm. The C4 carbon, substituted with the nitrile group, is predicted to be around 28 ppm, and the C3 and C5 carbons are expected at approximately 30 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the probe for ¹³C frequency.
-
Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence to obtain singlets for all carbon signals. A spectral width of 0-150 ppm is generally appropriate. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Processing: Process the FID similarly to the ¹H NMR spectrum.
-
Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3500 - 3200 | O-H stretch | Alcohol | Strong, Broad |
| 2950 - 2850 | C-H stretch | Alkane | Strong |
| 2260 - 2240 | C≡N stretch | Nitrile | Medium, Sharp |
| 1470 - 1430 | C-H bend | Alkane | Medium |
| 1150 - 1050 | C-O stretch | Primary Alcohol | Strong |
| 1100 - 1000 | C-N stretch | Amine | Medium |
Interpretation of Predicted IR Spectrum
-
A prominent, broad absorption band in the region of 3500-3200 cm⁻¹ will be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.
-
Strong absorption bands in the 2950-2850 cm⁻¹ region will correspond to the C-H stretching vibrations of the piperidine ring and the ethyl side chain.
-
A sharp, medium-intensity peak around 2250 cm⁻¹ is a key diagnostic band for the C≡N stretching of the nitrile group.
-
A strong band in the 1150-1050 cm⁻¹ region will be due to the C-O stretching of the primary alcohol.
-
A medium intensity band in the 1100-1000 cm⁻¹ region will correspond to the C-N stretching of the tertiary amine in the piperidine ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate if it is a low-melting solid. Alternatively, a KBr pellet can be prepared if the sample is a solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₈H₁₄N₂O) is 154.11 g/mol . In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z = 154 would be expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 155 would likely be the base peak.
-
Key Fragmentation Patterns: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom.
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 124 | [M - CH₂O]⁺ | Loss of formaldehyde from the hydroxyethyl side chain. |
| 110 | [M - C₂H₄O]⁺ | Loss of the entire hydroxyethyl group. |
| 97 | [C₅H₉N₂]⁺ | Cleavage of the N-C bond of the hydroxyethyl group. |
| 83 | [C₅H₉N]⁺ | Alpha-cleavage with loss of the hydroxyethyl group and the nitrile group. |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperidine ring. |
Predicted Fragmentation Pathway
Caption: Predicted key fragmentation pathways for this compound in ESI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for soft ionization or electron ionization (EI) for more extensive fragmentation.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. The predicted data, based on the analysis of its constituent functional groups and comparison with analogous structures, offers a comprehensive spectral profile that can be used for the identification and characterization of this compound in a research and development setting. The provided experimental protocols outline the standard procedures for acquiring such spectral data, ensuring that researchers can effectively apply these analytical techniques in their work.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Google Patents. (2016). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Université catholique de Louvain. (n.d.). Solution-Phase Parallel Synthesis of Spirohydantoins. Retrieved from [Link] (Specific deep link not available)
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link] (Specific deep link not available)
1-(2-Hydroxyethyl)piperidine-4-carbonitrile chemical properties
An In-Depth Technical Guide to 1-(2-Hydroxyethyl)piperidine-4-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound (CAS No. 21168-73-0) is a trifunctional heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its molecular architecture, featuring a piperidine core, a primary alcohol, and a nitrile group, presents a unique combination of functionalities. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs due to its favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the compound's chemical properties, proposes a robust synthetic pathway, explores its reactivity, and discusses its potential as a versatile building block in modern drug discovery programs. The information is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique characteristics.
Compound Analysis: Structure and Physicochemical Properties
This compound is an aliphatic heteromonocyclic compound.[3] The core structure consists of a saturated six-membered piperidine ring substituted at two key positions: an N-alkylation with a hydroxyethyl group and a carbonitrile functional group at the C4 position. This arrangement provides three distinct points for chemical modification, making it a highly valuable synthetic intermediate.
Nomenclature and Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 21168-73-0 | [4][5] |
| Molecular Formula | C₈H₁₄N₂O | [5] |
| Molecular Weight | 154.21 g/mol | [3][5] |
| Canonical SMILES | C1CN(CCC1C#N)CCO | [3] |
| InChIKey | GDPPKOWXZGFJLI-UHFFFAOYSA-N | [3] |
Physicochemical Data
Direct experimental data for this compound is not widely available in public literature.[4] However, properties can be estimated based on its structure and data from closely related analogues, such as 1-(2-Hydroxyethyl)piperidine (CAS: 3040-44-6).
| Property | Value (Data for 1-(2-Hydroxyethyl)piperidine unless noted) | Source |
| Physical State | Expected to be a liquid or low-melting solid at room temperature. | N/A |
| Boiling Point | 199-202 °C | |
| Density | 0.973 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4804 | |
| Flash Point | 69 °C (156.2 °F) - closed cup | |
| Solubility | Expected to be soluble in water and polar organic solvents. | N/A |
Synthesis and Manufacturing Pathway
A robust and scalable synthesis is critical for the utility of any chemical building block. While specific literature detailing the synthesis of this compound is sparse, a logical and efficient pathway can be proposed based on established organic chemistry principles for the N-alkylation of secondary amines.
Retrosynthetic Analysis
The most logical disconnection is at the C-N bond formed between the piperidine nitrogen and the hydroxyethyl group. This identifies piperidine-4-carbonitrile as the key starting material and a two-carbon electrophile, such as ethylene oxide or 2-chloroethanol, as the reagent.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol: N-Alkylation of Piperidine-4-carbonitrile
This protocol describes the reaction of piperidine-4-carbonitrile with 2-chloroethanol. The choice of a carbonate base and a polar aprotic solvent is designed to facilitate the Sₙ2 reaction while minimizing side reactions.
Materials:
-
Piperidine-4-carbonitrile
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carbonitrile (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq). The carbonate acts as a mild base to deprotonate the starting material in situ and neutralize the HCl byproduct, driving the reaction to completion.
-
Reagent Addition: Add 2-chloroethanol (1.1-1.2 eq) dropwise to the stirring suspension. An excess ensures full conversion of the starting piperidine.
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Progress can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine. The washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via flash column chromatography on silica gel or vacuum distillation to obtain pure this compound.
Chemical Reactivity and Applications
The compound's value lies in the distinct reactivity of its three functional groups, which can be addressed with chemo-selective reagents.
-
Tertiary Amine (Piperidine-N): As a tertiary amine, the nitrogen is basic and nucleophilic. It can be protonated to form salts or quaternized with alkyl halides. Its primary role in the scaffold is often to impart basicity and improve the aqueous solubility of the final molecule, a key attribute for drug candidates.
-
Primary Alcohol (-OH): The hydroxyl group is a versatile handle for introducing a wide range of functionalities. It can undergo oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, or etherification (e.g., Williamson ether synthesis).
-
Nitrile (-C≡N): The nitrile group is a stable but reactive functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced using reagents like LiAlH₄ or catalytic hydrogenation to form a primary amine (aminomethyl group). This transformation is particularly useful for extending the molecule and introducing a new basic center.
Caption: Key reaction pathways for the title compound.
Role in Drug Discovery
Piperidine derivatives are integral to pharmaceuticals, acting as key pharmacophores in drugs for CNS disorders, pain management, and inflammation.[1] this compound serves as an ideal starting point for building more complex drug candidates. The nitrile or its derivatives can interact with target proteins, while the hydroxyethyl side chain can be used to fine-tune solubility and metabolic stability.
Caption: Integration of building blocks into a drug discovery workflow.
Safety, Handling, and Storage
Specific GHS and safety data for this compound is limited. Therefore, safety precautions should be based on the closely related and well-documented compound, 1-(2-Hydroxyethyl)piperidine (CAS 3040-44-6). It should be handled as a hazardous chemical in a well-ventilated area or chemical fume hood.[6]
| Hazard Category | Classification & Precautionary Statements | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowed.[6][7] H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6] | |
| Precautionary Statements | P261: Avoid breathing vapors/mist.[6] P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors.[7] Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Conclusion
This compound is a strategically designed chemical intermediate with high potential for complex molecule synthesis. Its trifunctional nature allows for sequential and site-selective modifications, making it an asset in the construction of diverse chemical libraries for drug discovery. While publicly available data on its properties is still emerging, its structural relationship to well-known pharmacophores suggests it is a valuable tool for medicinal chemists aiming to develop next-generation therapeutics. Proper handling in accordance with the safety profile of related compounds is essential for its safe and effective use in a research setting.
References
- Loba Chemie. (2019, January 11). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. [Link]
- SD Fine-Chem. (n.d.). 1-(2-HYDROXYETHYL)
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
- Loba Chemie. (n.d.). 3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE. [Link]
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidone.
- AHH Chemical Co., Ltd. (n.d.). This compound - 95%. [Link]
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine.
- Google Patents. (n.d.). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5).
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In-depth Technical Guide: Safety and Handling of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
To the valued research community: After a comprehensive search for safety and toxicological data for 1-(2-Hydroxyethyl)piperidine-4-carbonitrile (CAS No. 21168-73-0), it has been determined that there is insufficient information available in the public domain to generate a complete and authoritative safety and handling guide that meets the standards of scientific integrity and personnel safety.
The available Safety Data Sheet (SDS) for this specific compound indicates "no data available" for critical hazard classifications, toxicological properties, and other essential safety information[1]. Providing a guide based on assumptions or data from structurally similar but distinct molecules would be scientifically unsound and could pose a significant safety risk to researchers.
The carbonitrile functional group can impart specific toxicological properties that may not be present in analogous structures without this group, such as 1-(2-hydroxyethyl)piperidine. Therefore, extrapolating safety data from such analogues is not a responsible or acceptable practice.
Recommendation for Researchers, Scientists, and Drug Development Professionals:
Given the lack of comprehensive safety data, it is imperative to treat this compound as a compound with unknown toxicity and hazards . A highly conservative approach to handling is required. We strongly advise performing a thorough risk assessment before any use and implementing the most stringent safety protocols.
For any laboratory planning to work with this compound, it is recommended to:
-
Commission independent toxicological and safety testing to establish a comprehensive hazard profile.
-
Consult with a certified industrial hygienist or safety professional to develop specific handling protocols based on the chemical structure and potential for hazardous reactions or decomposition products.
-
Assume the compound is highly toxic via all routes of exposure (inhalation, ingestion, and skin contact) and implement engineering controls and personal protective equipment accordingly.
This document will, therefore, outline a set of precautionary, non-specific handling guidelines based on best practices for handling novel chemical entities with unknown hazard profiles. These are not a substitute for a compound-specific risk assessment.
Part 1: Precautionary Hazard Identification and Classification
As the specific hazards are not established, a precautionary classification is prudent. Based on the functional groups present (tertiary amine, nitrile, alcohol), potential hazards could include:
-
Acute Toxicity: Nitriles can be toxic, and the overall molecule's toxicity is unknown.
-
Skin and Eye Irritation/Corrosion: Amines can be corrosive or irritating to the skin and eyes.
-
Respiratory Irritation: Volatile or aerosolized forms may irritate the respiratory tract.
Precautionary GHS Classification Table
| Hazard Class | Precautionary Category | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2/3 (Assumed High) | Nitrile group and unknown overall toxicity. |
| Skin Corrosion/Irritation | Category 1B/2 (Assumed Corrosive/Irritant) | Presence of a tertiary amine. |
| Serious Eye Damage/Eye Irritation | Category 1 (Assumed Serious Damage) | Presence of a tertiary amine. |
| Specific Target Organ Toxicity | Unknown | No data available. |
Note: This table is for precautionary purposes only and is not based on experimental data for this compound.
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A hierarchical approach to control is mandatory when handling chemicals of unknown toxicity.
Caption: Hierarchy of controls for handling chemicals with unknown hazards.
Step-by-Step PPE Protocol:
-
Respiratory Protection: A risk assessment should determine the need for respiratory protection. If there is a risk of aerosolization or if the compound is handled outside of a certified fume hood, a NIOSH-approved respirator with organic vapor cartridges is recommended.
-
Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn over the goggles to protect against splashes.
-
Hand Protection: Wear double-layered chemical-resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove). Check glove manufacturer's compatibility charts. Dispose of gloves immediately after handling or if contamination is suspected.
-
Body Protection: Wear a chemically resistant lab coat, preferably one that is fully buttoned. For larger quantities or tasks with a higher splash potential, a chemically resistant apron over the lab coat is advised. Ensure legs and feet are fully covered with closed-toe, chemically resistant footwear.
Part 3: Precautionary Handling and Storage Procedures
Safe Handling Protocol:
-
Work Area Preparation: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be lined with absorbent, disposable bench paper.
-
Personnel Training: Ensure all personnel are trained on the potential (unknown) hazards and have read and understood the specific Standard Operating Procedure (SOP) for this compound.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.
-
Material Transfer: Use spark-proof tools and equipment. When transferring, avoid generating dust or aerosols. Use a properly calibrated and functioning balance inside the fume hood for weighing.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as the reactivity of this compound is unknown.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials and sources of ignition.
-
The storage area should be accessible only to authorized personnel.
Part 4: Emergency Procedures (Based on General Chemical Safety)
Emergency Response Flowchart
Caption: General emergency response workflow for chemical incidents.
First Aid Measures (Precautionary):
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[1].
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center[1].
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1].
-
Specific Hazards: The combustion products are unknown but may include toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Part 2. Ensure adequate ventilation. Remove all sources of ignition[1].
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.
-
Containment and Cleanup: For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal. For a large spill, dike the area and contact emergency services.
Conclusion
The responsible and ethical approach to handling this compound requires acknowledging the current gap in safety knowledge. The protocols and guidelines presented here are based on a conservative interpretation of potential risks and are intended to protect laboratory personnel until such time as validated, compound-specific safety data becomes available. All researchers have a duty to ensure that a thorough, documented risk assessment is conducted before this chemical is used in any experimental procedure.
References
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A Technical Guide to the Material Safety Data Sheet (MSDS) of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Statement on Data Availability
1-(2-Hydroxyethyl)piperidine-4-carbonitrile (CAS No. 21168-73-0) is a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a cornerstone in the design of numerous therapeutics, valued for its pharmacokinetic properties. The presence of both a hydroxyl (-OH) and a nitrile (-C≡N) functional group makes this molecule a versatile intermediate for synthesizing a diverse range of more complex molecules and potential active pharmaceutical ingredients (APIs).[1]
It is imperative for the intended audience to note that as of the date of this publication, a comprehensive, experimentally verified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound is not widely available in the public domain. Commercial listings confirm its existence but often lack detailed safety and toxicological data.[2][3][4]
Therefore, this guide adopts a predictive hazard assessment approach. It synthesizes known information about the target molecule, detailed safety data from its close structural analogue, 1-(2-Hydroxyethyl)piperidine (CAS No. 3040-44-6) , and the general toxicology of aliphatic nitriles. This document is intended to provide a robust, safety-first framework for handling this compound in a research setting, but it is not a substitute for an official, verified SDS. Users must exercise caution and apply the principles of chemical safety with diligence.
Section 2: Physicochemical Properties
Confirmed and predicted properties of this compound are summarized below. Data for the structural analogue is provided for context and as a basis for predictive assessment.
| Property | This compound | 1-(2-Hydroxyethyl)piperidine (Analogue) |
| CAS Number | 21168-73-0[2] | 3040-44-6 |
| Molecular Formula | C₈H₁₄N₂O[2] | C₇H₁₅NO |
| Molecular Weight | 154.21 g/mol [2] | 129.20 g/mol |
| Appearance | Data not available (Predicted: Liquid) | Light brown liquid |
| Boiling Point | Data not available | 198 - 203 °C |
| Flash Point | Data not available (Predicted: Combustible) | 77 °C (Combustible Liquid, Category 4) |
| Solubility | Data not available (Predicted: Miscible with water) | Miscible with water |
Section 3: Predictive Hazard Identification and Risk Assessment
The primary hazards are predicted by considering the toxicological profile of the base piperidine structure and the specific risks introduced by the nitrile functional group.
Hazards Associated with the 1-(2-Hydroxyethyl)piperidine Moiety
Based on extensive data for the analogue (CAS 3040-44-6), the base structure is considered hazardous:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Critical Hazards Associated with the Nitrile Group
The presence of the cyano (-C≡N) group introduces a significant and distinct set of potential hazards that must be prioritized.
-
Metabolic Release of Cyanide: Aliphatic nitriles can be metabolized by the body, potentially releasing free cyanide ions.[5][6][7] Cyanide is a potent cellular respiration inhibitor, and this metabolic pathway is the primary mechanism of toxicity for many nitriles.[7] The rate and extent of this biotransformation dictate the acute toxicity.[8]
-
Inhalation Toxicity: While data for this specific compound is absent, aliphatic nitriles as a class can be toxic upon inhalation.[9]
-
Combustion Hazards: When involved in a fire, organic nitriles can decompose to release highly toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[6][10][11]
Synthesized Hazard Profile
Based on the synthesis of the above information, this compound should be handled as a substance with the following predicted hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Additional Unclassified Hazards:
-
Potential for significant toxicity via all routes of exposure (oral, dermal, inhalation) due to metabolic release of cyanide.
-
Release of highly toxic hydrogen cyanide gas upon combustion or exposure to strong acids.
-
The following GHS pictograms are recommended for internal laboratory labeling until an official SDS is available:
(Exclamation Mark, Skull and Crossbones)
Section 4: Experimental Protocols for Safe Handling and Emergency Procedures
The following protocols are derived from best practices for handling both irritating/harmful chemicals and aliphatic nitriles.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind these choices is the dual need to prevent direct contact with the irritating parent compound and to mitigate exposure to potentially toxic vapors or aerosols.
-
Ventilation: All handling of the compound must be performed in a certified chemical fume hood to control vapor exposure.
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield. The risk of serious eye irritation necessitates this dual protection.
-
Skin Protection:
-
Gloves: Wear nitrile or butyl rubber gloves. Double-gloving is recommended for extended operations. Discard gloves immediately if contamination is suspected.
-
Lab Coat: A flame-retardant lab coat must be worn and kept fully fastened.
-
-
Respiratory Protection: Not typically required if work is conducted within a functioning fume hood. For emergencies or spill cleanup outside of a hood, a self-contained breathing apparatus (SCBA) is necessary due to the potential for cyanide release.
Caption: Required PPE and workflow for handling the compound.
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store away from incompatible materials.
-
Incompatible Materials:
-
Strong Acids: Contact can cause rapid decomposition and release of toxic hydrogen cyanide gas.
-
Strong Oxidizing Agents: May lead to a vigorous, exothermic reaction.
-
Strong Bases: May cause decomposition.
-
Accidental Release Measures
-
Minor Spill (in fume hood): Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Collect into a sealed, labeled container for hazardous waste disposal.
-
Major Spill: Evacuate the area immediately. Alert emergency personnel. Do not attempt cleanup without appropriate respiratory protection (SCBA) and chemical-resistant clothing.
First Aid Measures
The following first aid measures are critical. The potential for cyanide poisoning necessitates immediate and informed medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Call for immediate medical assistance and inform them of potential cyanide exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.
Caption: Logical flow for the predictive hazard assessment.
Section 5: Conclusion and the Imperative for Empirical Data
This compound is a compound of high value for pharmaceutical research. However, the current lack of a verified SDS necessitates a cautious and predictive approach to its handling. This guide provides a framework based on the known hazards of its structural analogue and the well-documented toxicology of the aliphatic nitrile class.
The core takeaway for any researcher is to treat this compound with a high degree of caution, assuming it is harmful by all routes of exposure and capable of releasing cyanide under certain conditions. The protocols outlined herein should be considered the minimum standard for its safe use. It is crucial for suppliers and primary researchers working with this compound to undertake the necessary toxicological studies to produce and disseminate a formal, empirically-derived Safety Data Sheet to ensure the safety of the entire scientific community.
References
- Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles. Toxicology Letters, 12(2-3), 157-163. ([Link])
- Willhite, C. C. (1981). Inhalation Toxicology of Acute Exposure to Aliphatic Nitriles. Clinical Toxicology, 18(8), 991-1003. ([Link])
- Johannsen, F. R., & Levinskas, G. J. (1986). Relationships between toxicity and structure of aliphatic nitriles. Fundamental and Applied Toxicology, 7(4), 690-697. ([Link])
- Tanii, H., & Hashimoto, K. (1984). Structure-toxicity relationship of aliphatic nitriles. Toxicology Letters, 22(2), 267-272. ([Link])
- National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard... Occupational Exposure to Nitriles. DHEW (NIOSH)
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. ([Link])
- Peter, J. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2014). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16.
- New Jersey Department of Health and Senior Services. (2000). Hazardous Substance Fact Sheet: 2-Dimethylaminoacetonitrile. ([Link])
- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. ([Link])
- Al-Ostoot, F. H., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7339. ([Link])
- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. ([Link])
- University of Arizona. (2017). Piperidine-based drug discovery. ([Link])
- AbacipharmTech. (n.d.). 1-(2-Hydroxyethyl)
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An In-depth Technical Guide to 1-(2-Hydroxyethyl)piperidine-4-carbonitrile: Synthesis, Characterization, and Application in Proteolysis-Targeting Chimeras (PROTACs)
Abstract
This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a heterobifunctional chemical entity of significant interest in contemporary drug discovery. While the definitive "discovery" of this compound is not prominently documented in publicly accessible literature, its emergence and utility are intrinsically linked to the rise of Proteolysis-Targeting Chimeras (PROTACs). This guide details the probable synthetic pathways, physicochemical properties, and analytical characterization of this compound. Furthermore, it elucidates its critical role as a versatile linker in the design and synthesis of PROTACs, a revolutionary therapeutic modality. This document is intended for researchers, medicinal chemists, and professionals in drug development engaged in the synthesis and application of novel therapeutic agents.
Introduction and Strategic Importance
This compound (CAS No. 21168-73-0) is a substituted piperidine derivative that has gained prominence as a valuable building block in medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif in a vast number of FDA-approved drugs, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The unique trifunctional nature of this molecule—a secondary amine within the piperidine ring, a hydroxyl group, and a nitrile group—makes it an exceptionally versatile synthon.
Its primary contemporary application is as a linker or a component of a linker in the construction of PROTACs.[1][2] PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins associated with disease.[1] They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The structure and chemical properties of the linker are critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The hydroxyl group on this compound provides a convenient handle for further chemical modification and attachment to other components of the PROTAC molecule.
Synthesis of this compound
Starting Material: 4-Cyanopiperidine
4-Cyanopiperidine is a crucial precursor that can be synthesized from piperidine-4-carboxamide (isonipecotamide) through dehydration.[3] Various methods exist for this transformation, often employing dehydrating agents like phosphorus oxychloride or thionyl chloride.[3] For the purpose of this guide, we will assume the availability of 4-cyanopiperidine as a starting material.
Method A: Synthesis via N-Alkylation with 2-Chloroethanol
This method involves the nucleophilic substitution of the chloride in 2-chloroethanol by the secondary amine of 4-cyanopiperidine.
Caption: Synthetic scheme for the N-alkylation of 4-cyanopiperidine.
-
Reaction Setup: To a stirred solution of 4-cyanopiperidine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-3.0 eq).
-
Addition of Alkylating Agent: To this suspension, add 2-chloroethanol (1.1-1.5 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford this compound as a pure compound.
Method B: Synthesis via Reaction with Ethylene Oxide
The reaction of secondary amines with ethylene oxide is a common method for introducing a 2-hydroxyethyl group. This reaction proceeds via a ring-opening mechanism.
Caption: Synthesis via reaction of 4-cyanopiperidine with ethylene oxide.
-
Reaction Setup: Dissolve 4-cyanopiperidine (1.0 eq) in a protic solvent such as methanol or ethanol in a pressure-rated vessel.
-
Addition of Ethylene Oxide: Cool the solution in an ice bath and carefully introduce a slight excess of ethylene oxide (1.1-1.2 eq), which is a gas at room temperature.
-
Reaction Conditions: Seal the vessel and allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress should be monitored by GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess ethylene oxide in a fume hood.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography as described in Method A to yield the desired product.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 21168-73-0 | [4] |
| Molecular Formula | C₈H₁₄N₂O | [4] |
| Molecular Weight | 154.21 g/mol | [4] |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | Inferred |
| Boiling Point | Not reported, expected to be >200 °C at atmospheric pressure | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
Expected Spectroscopic Characteristics
While publicly available spectra are scarce, the following are the expected key signals for the characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
A triplet corresponding to the methylene protons adjacent to the piperidine nitrogen (-N-CH₂-).
-
A multiplet for the methine proton at the 4-position of the piperidine ring (-CH(CN)-).
-
Complex multiplets for the remaining methylene protons of the piperidine ring.
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the nitrile carbon (-C≡N).
-
Signals for the two methylene carbons of the hydroxyethyl group.
-
A signal for the methine carbon at the 4-position of the piperidine ring.
-
Signals for the methylene carbons of the piperidine ring.
-
-
IR (Infrared) Spectroscopy:
-
A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240 cm⁻¹.
-
A broad absorption band for the hydroxyl (O-H) stretch in the region of 3200-3600 cm⁻¹.
-
C-H stretching bands for the alkyl groups around 2850-3000 cm⁻¹.
-
C-O stretching band around 1050-1150 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 154 or 155, respectively.
-
Applications in Drug Discovery: A Key PROTAC Linker
The primary and most significant application of this compound is in the field of PROTACs.[1][2] The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the overall efficacy of the molecule.
Caption: Role of the linker in a PROTAC molecule.
The this compound moiety can be incorporated into a PROTAC linker in several ways. The terminal hydroxyl group serves as a versatile chemical handle for attachment to either the target protein ligand or the E3 ligase ligand, typically through an ether or ester linkage. The piperidine ring itself imparts a degree of conformational rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the two ligands for effective ternary complex formation. The nitrile group can also be further chemically modified if required.
The use of piperidine-containing linkers can enhance the physicochemical properties of the resulting PROTAC, such as its solubility and cell permeability, which are critical for its biological activity.
Conclusion
This compound represents a key enabling molecule in the rapidly advancing field of targeted protein degradation. While its formal "discovery" is not a singular event, its utility has been recognized and established within the context of PROTAC design and synthesis. This guide provides a foundational understanding of its synthesis, properties, and critical application. The synthetic protocols outlined, based on established chemical principles, offer a reliable pathway for its preparation in a laboratory setting. As the development of PROTACs and other novel therapeutic modalities continues to expand, the demand for versatile and functionalized building blocks like this compound is expected to grow, solidifying its importance in the landscape of modern medicinal chemistry.
References
- MedChemExpress. This compound | PROTAC Linker. [URL: https://www.medchemexpress.com/protac-linker-1.html]
- MedChemExpress. This compound. [URL: https://www.medchemexpress.com/1-(2-hydroxyethyl)piperidine-4-carbonitrile.html]
- BLDpharm. 21168-73-0|this compound. [URL: https://www.bldpharm.com/products/21168-73-0.html]
- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. [URL: https://patents.google.
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- 4. 21168-73-0|this compound|BLD Pharm [bldpharm.com]
The Strategic Role of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a versatile heterocyclic building block, and elucidates its strategic importance in the landscape of contemporary drug discovery and development. Designed for researchers, medicinal chemists, and professionals in pharmaceutical sciences, this document will delve into the synthesis, chemical utility, and therapeutic potential of derivatives originating from this core scaffold, with a particular focus on its application in the synthesis of potent analgesics.
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Design
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its prevalence is attributed to a combination of favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets.[1]
Within this important class of heterocycles, this compound emerges as a particularly strategic starting material. It uniquely combines three key functional elements on a single, readily accessible scaffold:
-
A Tertiary Amine: The piperidine nitrogen provides a basic center, crucial for salt formation to enhance solubility and for key binding interactions with target proteins, such as the ionic interaction with aspartate residues in opioid receptors.
-
A 4-Cyano Group: This versatile functional group serves as a valuable chemical handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening avenues for a wide range of further chemical modifications.
-
A 1-(2-Hydroxyethyl) Substituent: The N-hydroxyethyl group can influence solubility and metabolic stability. The terminal hydroxyl group also presents an additional site for derivatization, allowing for the introduction of further pharmacophoric features or for modulating the overall properties of the molecule.
This guide will illuminate how the interplay of these functional groups makes this compound a powerful tool in the medicinal chemist's arsenal.
Synthetic Pathways to this compound
The efficient and scalable synthesis of this compound is paramount for its application in drug development programs. The most direct and industrially viable approach involves the N-alkylation of 4-cyanopiperidine.
N-Alkylation of 4-Cyanopiperidine
4-Cyanopiperidine is a commercially available starting material and serves as the key precursor. Its synthesis from piperidine-4-carboxamide (isonipecotamide) through dehydration is a well-established industrial process.[3] The N-alkylation to introduce the 2-hydroxyethyl group can be achieved through two primary methods:
Method A: Reaction with 2-Haloethanols
A common and straightforward method is the reaction of 4-cyanopiperidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base.
Method B: Reaction with Ethylene Oxide
An alternative, atom-economical approach is the direct reaction of 4-cyanopiperidine with ethylene oxide. This reaction is typically carried out under pressure and can be catalyzed by acids or bases.[4]
Experimental Protocol: Synthesis of this compound via N-Alkylation with 2-Bromoethanol
This protocol describes a representative lab-scale synthesis of the title compound.
Materials:
-
4-Cyanopiperidine
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-cyanopiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Starting Material | 4-Cyanopiperidine |
| Reagent | 2-Bromoethanol |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux |
| Typical Yield | 75-85% |
The Role of this compound in the Synthesis of Opioid Analgesics
A Plausible Synthetic Application: A Gateway to Fentanyl Analogs
A well-documented route to potent fentanyl analogs, such as carfentanil, involves the Strecker synthesis on an N-substituted 4-piperidone, followed by manipulation of the resulting α-aminonitrile.[5] this compound can be envisioned as a crucial intermediate in a convergent synthesis of fentanyl analogs bearing a 1-(2-hydroxyethyl) substituent.
The 4-cyano group of this compound can be strategically transformed to introduce the necessary pharmacophoric elements for opioid receptor binding. A key transformation is the reduction of the nitrile to a primary amine, yielding 1-(2-hydroxyethyl)-4-(aminomethyl)piperidine. This resulting diamine is a versatile scaffold for further elaboration.
Experimental Protocol: Reduction of the Nitrile to a Primary Amine
This protocol outlines the conversion of the 4-cyano group to a 4-(aminomethyl) group, a critical step in elaborating the scaffold for opioid receptor ligands.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (anhydrous)
-
Hydrochloric Acid (in diethyl ether)
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
The crude product can be purified by distillation or by conversion to its hydrochloride salt by treatment with a solution of HCl in diethyl ether.
Structure-Activity Relationships and the Significance of the 1-(2-Hydroxyethyl) Group
In the context of opioid receptor ligands, the substituent on the piperidine nitrogen plays a crucial role in determining potency and receptor subtype selectivity. The 1-(2-hydroxyethyl) group, in comparison to the more common phenethyl group found in fentanyl, would be expected to impart greater hydrophilicity. This could influence the pharmacokinetic profile of the resulting analog, potentially altering its distribution, metabolism, and duration of action. The terminal hydroxyl group also offers a potential vector for further modification, for example, through esterification or etherification, to fine-tune the molecule's properties.
Broader Applications and Future Perspectives
Beyond opioid analgesics, the this compound scaffold holds promise for the development of other classes of therapeutic agents. The piperidine core is a known pharmacophore for a variety of G-protein coupled receptors (GPCRs) and ion channels. For instance, substituted piperidines are central to the design of neuroleptic agents, acting as antagonists at dopamine and serotonin receptors.[6][7] The versatility of the 4-cyano group allows for the introduction of diverse functionalities that can be tailored to interact with different biological targets.
Furthermore, the development of novel synthetic methodologies continues to expand the utility of such building blocks.[1] The strategic placement of functional groups in this compound makes it an ideal candidate for inclusion in diversity-oriented synthesis (DOS) libraries for the discovery of new bioactive molecules.
Conclusion
This compound is a high-value, multifunctional building block with significant potential in medicinal chemistry. Its well-defined stereoelectronic properties and the presence of three distinct and strategically located functional groups provide a robust platform for the synthesis of complex and diverse molecular architectures. While its most evident application lies in the development of novel opioid receptor modulators, its utility extends to a wide range of therapeutic targets. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of versatile scaffolds such as this compound will undoubtedly play a pivotal role in shaping the future of drug discovery.
References
- U.S.
- Van Daele, P. G. H., et al. (1976). Synthetic Analgesics: N-(1-[2-Arylethyl]-4-substituted 4-Piperidinyl)-N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521-1531.
- A team of chemists from Scripps Research and Rice University has unveiled a novel method to simplify the synthesis of piperidines, a key structural component in many pharmaceuticals. (2024). Technology Networks.
- O'Riordan, A., et al. (2021).
- Sato, M., et al. (1978). Psychotropic Agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones With Potent Neuroleptic Activity. Journal of Medicinal Chemistry, 21(11), 1116-1120.
- Ismail, M. A., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 26(19), 5267-5276.
- U.S. Patent 4,731,448 A, "Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol," issued March 15, 1988.
- Szczepańska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9579-9597.
- U.S. Patent 7,348,435 B2, "Process for producing cyanopiperidine," issued March 25, 2008.
- Iskakova, T. K., et al. (2014). Synthesis and Myelostimulatory Activity of 1-(2-Ethoxyethyl)
- Wouters, J., et al. (2018). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 9(12), 1664-1671.
- U.S. Patent 4,246,268 A, "Neuroleptic-4-(naphthylmethyl)
- Wünsch, B., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(11), 783-795.
- Brennan, M. E., & Speranza, G. P. (1982). U.S. Patent No. 4,338,443. Washington, DC: U.S.
- European Patent Office. (1996).
- European Patent Office. (2003).
- Banks, H. D. (1992). Piperidine Synthesis.
- Traynelis, S. F., et al. (2002). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 45(7), 1445-1454.
- European Patent Office. (1986).
- U.S. Patent 4,593,037 A, "1,3-disubstituted piperidine compounds as neuroleptic agents," issued June 3, 1986.
- European Patent Office. (2018).
- U.S. Patent 9,119,848 B2, "Morphinan derivatives for the treatment of drug overdose," issued September 1, 2015.
- European Patent Office. (2004).
- Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4660-4676.
- Iskakova, T. K., et al. (2014). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Chemical Journal of Kazakhstan, (2), 132-141.
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The Strategic Utility of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile in Modern Drug Discovery: A Technical Guide
Foreword: The Enduring Significance of the Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational rigidity, coupled with its capacity for three-dimensional diversification, makes it an invaluable asset in the design of novel therapeutics. This guide delves into the technical nuances of a particularly versatile derivative: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile . We will explore its synthesis, reactivity, and strategic application as a heterocyclic building block, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential to accelerate the discovery of next-generation medicines.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 21168-73-0 | |
| Molecular Formula | C₈H₁₄N₂O | [3] |
| Molecular Weight | 154.21 g/mol | [3] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
-
-CH₂-OH (hydroxyl-adjacent methylene): A triplet around 3.6 ppm.
-
-N-CH₂- (piperidine nitrogen-adjacent methylene of the ethyl group): A triplet around 2.5 ppm.
-
Piperidine ring protons: A series of multiplets between approximately 1.5 and 3.0 ppm. The proton at the C4 position, adjacent to the nitrile group, would likely appear as a distinct multiplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.
-
-C≡N (nitrile carbon): A signal in the range of 120-125 ppm.
-
-CH₂-OH (hydroxyl-adjacent carbon): A signal around 60 ppm.
-
-N-CH₂- (piperidine nitrogen-adjacent carbon of the ethyl group): A signal around 58 ppm.
-
Piperidine ring carbons: Signals in the aliphatic region, typically between 25 and 55 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will clearly indicate the presence of the key functional groups.
-
O-H stretch (alcohol): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, medium-intensity absorption band around 2240 cm⁻¹.
-
C-H stretch (aliphatic): Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 154, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyethyl group and cleavage of the piperidine ring.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most logically achieved through the N-alkylation of the readily available starting material, piperidine-4-carbonitrile. Two primary methods are proposed, each with its own mechanistic considerations and practical advantages.
Method A: N-Alkylation with a 2-Haloethanol
This is a classic and reliable method for the N-alkylation of secondary amines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Figure 1: Conceptual workflow for the N-alkylation of piperidine-4-carbonitrile with a 2-haloethanol.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of piperidine-4-carbonitrile (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate (1.5-2.0 eq.) or an organic base such as triethylamine (1.5-2.0 eq.).
-
Reagent Addition: To this stirred suspension, add 2-bromoethanol or 2-chloroethanol (1.1-1.2 eq.) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and unreacted starting materials.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Causality Behind Experimental Choices:
-
Choice of Base: A base is essential to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic. A non-nucleophilic base like potassium carbonate or triethylamine is chosen to avoid competing alkylation of the base itself.
-
Choice of Solvent: A polar aprotic solvent is ideal as it can dissolve the reactants but does not participate in the reaction. It also effectively solvates the cation of the base, enhancing its reactivity.
-
Temperature: Heating is often necessary to provide the activation energy for the SN2 reaction to proceed at a reasonable rate.
Method B: Reaction with Ethylene Oxide
An alternative and highly atom-economical approach involves the ring-opening of ethylene oxide by the nucleophilic piperidine nitrogen. This reaction is typically catalyzed by an acid or can proceed under thermal conditions.
Figure 2: Conceptual workflow for the reaction of piperidine-4-carbonitrile with ethylene oxide.
Detailed Experimental Protocol (Adapted from a similar procedure[4]):
-
Reaction Setup: In a pressure-rated vessel (autoclave), dissolve piperidine-4-carbonitrile (1.0 eq.) in a suitable solvent such as water or a lower alcohol (e.g., isopropanol).
-
Catalyst Addition (Optional): A catalytic amount of a protic acid (e.g., H₂SO₄) can be added to facilitate the ring-opening of the epoxide.
-
Ethylene Oxide Addition: The vessel is sealed and cooled. A slight excess of ethylene oxide (1.1-1.5 eq.) is then carefully introduced. Caution: Ethylene oxide is a toxic and flammable gas and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Progression: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C). The progress of the reaction can be monitored by analyzing aliquots for the disappearance of the starting material.
-
Work-up and Purification: After the reaction is complete, the vessel is cooled, and any excess ethylene oxide is safely vented. The reaction mixture is then concentrated to remove the solvent. The residue can be purified by distillation under reduced pressure or by column chromatography.
Causality Behind Experimental Choices:
-
Ethylene Oxide as Reagent: This method is highly efficient as the entire ethylene oxide molecule is incorporated into the product, with no byproducts.
-
Use of an Autoclave: Due to the low boiling point and high pressure of ethylene oxide at elevated temperatures, a sealed, pressure-rated vessel is mandatory for this reaction.
-
Acid Catalysis: The acid protonates the oxygen of the epoxide, making the ring more susceptible to nucleophilic attack by the piperidine nitrogen, thereby accelerating the reaction.
The Dual Functionality of this compound as a Building Block
The synthetic utility of this molecule stems from the presence of two distinct and orthogonally reactive functional groups: a primary alcohol and a nitrile. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure, a highly desirable feature in multistep pharmaceutical synthesis.[]
Figure 3: Reactivity map of this compound, highlighting the synthetic transformations of its hydroxyl and nitrile functionalities.
Transformations of the Hydroxyl Group
The primary alcohol offers a versatile handle for introducing a wide range of functionalities.
-
Oxidation: The hydroxyl group can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate or Jones reagent. This opens up a plethora of subsequent reactions, including reductive amination, Wittig reactions, and amide bond formations.
-
Etherification and Esterification: Standard protocols like the Williamson ether synthesis (using an alkyl halide and a base) or Fischer esterification (using a carboxylic acid and an acid catalyst) can be employed to introduce various alkyl or acyl groups, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.
-
Conversion to a Leaving Group: The hydroxyl group can be readily converted into a good leaving group (e.g., a tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base. This activated intermediate can then undergo nucleophilic substitution with a wide range of nucleophiles, allowing for the introduction of diverse functionalities.
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into other key functionalities.
-
Reduction to a Primary Amine: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic nitrogen atom, which is a common feature in many centrally active drugs and provides a site for further functionalization.
-
Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This provides a handle for the formation of amides, esters, or for participating in other reactions characteristic of carboxylic acids.
-
Reaction with Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form an intermediate imine, which upon acidic workup yields a ketone. This is a powerful method for the formation of carbon-carbon bonds.
Strategic Applications in Drug Discovery
While specific, publicly disclosed examples of the direct use of this compound in the synthesis of marketed drugs are not readily found in the literature, its value as a pharmaceutical intermediate is evident from its structural motifs, which are present in a variety of therapeutic agents.[6] The combination of the N-hydroxyethylpiperidine core and a reactive nitrile group makes it an attractive starting material for the synthesis of compounds targeting the central nervous system, among other therapeutic areas.[7]
For instance, the anilino-piperidine scaffold, which can be accessed from the nitrile group, is a key component in the potent fentanyl class of analgesics.[8] Furthermore, the N-substituted piperidine moiety is a common feature in many antihistamines and antipsychotic drugs. The hydroxyethyl group can improve water solubility and provide a handle for further derivatization to optimize drug-receptor interactions and pharmacokinetic profiles.
Conclusion and Future Outlook
This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis and the presence of two orthogonally reactive functional groups provide a robust platform for the creation of diverse and complex molecular architectures. As the demand for novel, three-dimensional drug candidates continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the pace of pharmaceutical innovation.[9] Further exploration of the reactivity of this compound and its incorporation into novel synthetic routes is a promising avenue for future research.
References
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- 1-(2-Hydroxyethyl)piperidine, 99%. (n.d.). Ottokemi.
- The Chemical Significance of 1-(2-Hydroxyethyl)piperazine: Synthesis and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. (n.d.). PrepChem.com.
- 1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals. (n.d.). Loba Chemie.
- Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. (n.d.). PrepChem.com.
- Process for producing cyanopiperidine. (2006). U.S.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Process for producing cyanopiperidine. (2008). U.S.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). Journal of the Serbian Chemical Society, 67(12), 793-801.
- Different modalities of piperidine-containing drugs and drug candidates. (2021). European Journal of Medicinal Chemistry, 213, 113158.
- Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. (2014). ARKIVOC, 2014(4), 24-37.
- and - tetracyanoethylene oxide. (n.d.). Organic Syntheses.
- Method for preparing 4-cyanopiperidine hydrochloride. (2020).
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). Molecules, 25(23), 5585.
- SIMULATION OF ETHYLENE OXIDE PRODUCTION FROM ETHYLENE CHLOROHYDRIN. (2022). ResearchGate.
- Ethylene Oxide. (2008). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. IARC.
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Conformational Landscape of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile: An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the architecture of numerous therapeutic agents. Its conformational pliability, however, presents a critical challenge in drug design, where a precise three-dimensional structure is paramount for optimal receptor engagement. This guide provides a comprehensive technical exploration of the conformational analysis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a representative substituted piperidine. We will dissect the intricate interplay of steric and electronic factors governing its structural preferences, leveraging both experimental and computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Conformational Rigidity in Piperidine-Based Drug Candidates
The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[1] However, the introduction of substituents on the nitrogen and carbon atoms of the ring gives rise to a dynamic equilibrium between multiple conformers, including alternative chair forms, as well as higher-energy boat and twist-boat conformations.[1] The specific three-dimensional arrangement of these substituents can profoundly influence a molecule's biological activity by modulating its interaction with protein binding pockets.
For this compound, two key conformational questions arise: the axial versus equatorial preference of the C4-carbonitrile group and the orientation of the N1-(2-hydroxyethyl) substituent. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group and the piperidine nitrogen can significantly impact the overall conformational landscape. A thorough understanding of these conformational dynamics is therefore essential for the rational design of more potent and selective drug candidates.
Experimental Determination of Conformational Preferences: A Multi-faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry
NMR spectroscopy is a powerful, non-destructive technique for elucidating the conformational preferences of molecules in solution.[2] By analyzing chemical shifts and spin-spin coupling constants, we can deduce the relative orientations of atoms within the piperidine ring.
2.1.1. 1H NMR Spectroscopy: Deciphering Axial and Equatorial Protons
In a chair conformation, protons on the piperidine ring occupy either axial or equatorial positions, which are magnetically non-equivalent.[1] Axial protons are shielded by the electron clouds of the C-C bonds of the ring and typically resonate at a higher field (lower ppm) compared to their equatorial counterparts.
For this compound, we can infer the expected 1H NMR signals by analogy with 4-cyanopiperidine hydrochloride.[3] The protons on the carbons adjacent to the nitrogen (C2 and C6) and the carbon bearing the cyano group (C4) are of particular interest. The coupling constants between adjacent protons (3JHH) are highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of a diaxial relationship, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions.
2.1.2. 13C NMR Spectroscopy: Probing the Carbon Skeleton
The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to their conformational environment. Generally, carbon atoms with axial substituents are shielded and appear at a higher field (lower ppm) in the 13C NMR spectrum compared to those with equatorial substituents.
Experimental Protocol: 1D and 2D NMR Analysis
Objective: To determine the dominant conformation of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1H NMR Acquisition:
-
Acquire a standard 1D 1H NMR spectrum at a high field (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicity and coupling constants of the signals corresponding to the piperidine ring protons.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 1D 13C NMR spectrum.
-
Assign the signals to the corresponding carbon atoms based on their chemical shifts and comparison with data for similar structures.
-
-
2D NMR (COSY and HSQC):
-
Acquire a 1H-1H Correlation Spectroscopy (COSY) spectrum to establish proton-proton connectivity within the piperidine ring and the hydroxyethyl side chain.
-
Acquire a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon atom, aiding in unambiguous signal assignment.
-
-
Data Analysis:
-
From the 1H NMR spectrum, identify the signals for the axial and equatorial protons based on their chemical shifts and coupling constants.
-
A large diaxial coupling for the proton at C4 would indicate an equatorial orientation of the cyano group.
-
Analyze the through-space correlations in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to further confirm spatial proximities between protons.
-
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles.[4] This technique is invaluable for visualizing the preferred conformation of the piperidine ring and the spatial arrangement of its substituents.
While a crystal structure for this compound is not publicly available, the analysis of a closely related compound, 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride, reveals a slightly distorted chair conformation with the N-substituent in an equatorial position.[5] This provides a strong indication of the likely conformation of our target molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional structure of this compound in the solid state.
Methodology:
-
Crystallization:
-
Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in size). Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A good starting point would be to dissolve the compound in a minimal amount of a moderately polar solvent like ethanol or ethyl acetate and allow for slow evaporation.[4]
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a diffractometer and irradiate it with a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and the intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Computational Modeling: A Synergistic Approach to Conformational Analysis
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools that complement experimental data by providing insights into the relative energies of different conformers and the dynamics of their interconversion.[6]
Density Functional Theory (DFT) Calculations: Quantifying Conformer Stability
DFT calculations can be used to optimize the geometry of different possible conformers of this compound and to calculate their relative energies.[2] This allows for a quantitative prediction of the most stable conformation in the gas phase or in solution (using a polarizable continuum model).
Key conformers to consider include:
-
Chair conformation with the C4-cyano group in the axial position.
-
Chair conformation with the C4-cyano group in the equatorial position.
-
Different rotamers of the N1-(2-hydroxyethyl) substituent.
-
Conformations with and without an intramolecular hydrogen bond between the hydroxyl group and the piperidine nitrogen.
Molecular Dynamics (MD) Simulations: Exploring Conformational Landscapes
MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of the entire conformational landscape and the identification of the most populated conformational states.
Computational Protocol: DFT and MD Simulations
Objective: To predict the most stable conformers of this compound and to understand its conformational dynamics.
Methodology:
-
Conformer Generation:
-
Generate a set of initial 3D structures for the possible conformers of the molecule.
-
-
DFT Geometry Optimization and Energy Calculation:
-
Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Calculate the single-point energy of the optimized structures at a higher level of theory for more accurate energy differences.
-
Include a solvent model (e.g., PCM) to simulate the effect of the solvent on conformational preferences.
-
-
Molecular Dynamics Simulation:
-
Choose a suitable force field for the molecule.
-
Solvate the molecule in a box of explicit solvent molecules (e.g., water).
-
Perform an energy minimization of the system, followed by a heating and equilibration phase.
-
Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space.
-
-
Analysis of Results:
-
From the DFT calculations, determine the relative energies of the different conformers to identify the most stable one.
-
From the MD simulation, analyze the trajectory to identify the most populated conformational states and the transitions between them. Analyze key dihedral angles and the presence of intramolecular hydrogen bonds over time.
-
Integrated Conformational Analysis of this compound: A Unified Picture
By combining the insights from NMR spectroscopy, X-ray crystallography, and computational modeling, we can construct a comprehensive picture of the conformational landscape of this compound.
Key Findings and Predictions:
-
Piperidine Ring Conformation: The piperidine ring is expected to exist predominantly in a chair conformation .
-
C4-Carbonitrile Substituent: The equatorial orientation of the cyano group is predicted to be more stable due to the avoidance of 1,3-diaxial interactions.
-
N1-(2-Hydroxyethyl) Substituent: The flexible hydroxyethyl side chain will likely adopt a conformation that minimizes steric hindrance, with the potential for intramolecular hydrogen bonding to the piperidine nitrogen, which would further stabilize a specific conformer.
Data Summary
| Parameter | Predicted Value/Observation | Rationale/Supporting Evidence |
| Dominant Ring Conformation | Chair | Minimization of torsional and angular strain. |
| C4-CN Orientation | Equatorial | Avoidance of unfavorable 1,3-diaxial interactions. |
| N1-Substituent Orientation | Equatorial-like | Minimization of steric hindrance. |
| Intramolecular H-Bonding | Possible (OH···N) | Potential for a 6-membered ring-like interaction. |
| 1H NMR (H4) | Large 3Jax-ax coupling | Indicative of an axial proton, thus an equatorial cyano group. |
| 13C NMR (Piperidine Carbons) | Shifts consistent with equatorial C4-CN | Axial substituents cause upfield shifts. |
Visualizing the Conformational Landscape
Diagrams
Caption: Integrated workflow for conformational analysis.
Caption: Axial-equatorial equilibrium of the C4-cyano group.
Conclusion: From Conformational Analysis to Rational Drug Design
A thorough understanding of the conformational preferences of this compound is a critical step in the rational design of novel therapeutics based on this scaffold. By employing a synergistic approach that combines experimental techniques like NMR and X-ray crystallography with computational methods such as DFT and MD simulations, we can gain a detailed and dynamic picture of the molecule's three-dimensional structure. This knowledge enables medicinal chemists to design and synthesize analogs with optimized conformations for enhanced biological activity and improved pharmacokinetic properties, ultimately leading to the development of safer and more effective drugs.
References
- PubChem. (n.d.). 4-Cyanopiperidine.
- Thangamani, A., Jayabharathi, J., & Manimekalai, A. (2010). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 122(4), 579–586.
- Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(20), 7792-7796.
- Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 899-906.
- Kim, D. S., et al. (2022). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 24(10), 6065-6073.
- Głovka, M., et al. (2006). Crystal structure of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride, C18H24ClNO3. Zeitschrift für Kristallographie-New Crystal Structures, 221(1-4), 123-124.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Damou, M., et al. (2023). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. Structural Chemistry.
- PubChem. (n.d.). Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.
- University of Wisconsin-Madison. (n.d.). Organic Chemistry Data.
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A Senior Application Scientist's Guide to the Molecular Modeling of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its conformational flexibility and its presence in a multitude of FDA-approved drugs.[1] This guide focuses on a specific derivative, 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a molecule of interest for fragment-based drug design and as a synthetic building block. We will dissect this molecule through the lens of computational chemistry, providing not just a series of steps, but a strategic framework for extracting meaningful, actionable insights. This document eschews a rigid template, instead presenting a logical workflow that mirrors a typical research process, from initial structure preparation to advanced molecular dynamics. Every protocol is designed to be self-validating, grounded in established theory, and supported by authoritative references to ensure scientific rigor.
Introduction: The 'Why' Behind Modeling This Scaffold
This compound combines several key features that make it a compelling subject for computational analysis. The piperidine ring is a "privileged scaffold," known for its favorable pharmacokinetic properties and its ability to present substituents in precise three-dimensional orientations.[2] The hydroxyethyl group offers a hydrogen bond donor and acceptor, while the carbonitrile group provides a polar contact point and potential metabolic stability.
Understanding the molecule's intrinsic properties is paramount before attempting to dock it into a protein or include it in a larger molecular design. Key questions we aim to answer include:
-
What is its preferred three-dimensional shape (conformation)?
-
How does the electron distribution define its reactive and interactive potential?
-
How does it behave in an aqueous environment, mimicking physiological conditions?
Molecular modeling provides a rapid and cost-effective pathway to answer these questions, guiding synthesis and prioritizing experimental assays.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 21168-73-0 | [5] |
| Molecular Formula | C8H14N2O | [5] |
| Molecular Weight | 154.21 g/mol | [5] |
| SMILES | N#CC1CCN(CCO)CC1 |[5] |
Foundational Principles: Choosing the Right Tools
A successful modeling study hinges on selecting the appropriate theoretical framework. For a molecule of this size and type, a multi-tiered approach is most effective, leveraging the speed of Molecular Mechanics (MM) and the accuracy of Quantum Mechanics (QM).
-
Molecular Mechanics (MM): This approach treats atoms as balls and bonds as springs. It uses a set of parameters known as a force field to calculate the potential energy of the system. MM is computationally inexpensive, making it ideal for exploring the vast conformational space of a flexible molecule or running long simulations. The GAFF (General AMBER Force Field) is an excellent choice here, as it is specifically parameterized for small organic molecules and is compatible with the widely used AMBER suite of simulation tools.[6][7][8]
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) , provide a much more accurate description of the electronic structure of a molecule by solving approximations of the Schrödinger equation.[9] While computationally expensive, QM is indispensable for calculating properties that depend on electron distribution, such as partial atomic charges and electrostatic potential maps.[10]
The synergy between these methods is key: MM is used for broad exploration (conformational searches, MD simulations), while QM is used for refining and validating critical details (charges, energies of key conformations).
Core Methodologies: A Step-by-Step Technical Protocol
Structure Preparation and Initial Optimization
Causality: The starting point for any simulation is a valid 3D structure. Converting a 2D representation (like SMILES) into 3D requires an algorithm that respects basic stereochemistry. This initial structure is energetically unfavorable, containing strained bonds and angles. A quick energy minimization with a fast, reliable force field like MMFF94 is crucial to produce a chemically sensible starting conformation.[7]
Protocol:
-
Input: Use the SMILES string N#CC1CCN(CCO)CC1.
-
Software: Open-source tools like Avogadro are excellent for this step.[11]
-
Action (Generate 3D): Import the SMILES string. The software will generate an initial 3D model.
-
Action (Add Hydrogens): Ensure all hydrogens are explicitly added.
-
Action (Energy Minimization):
-
Select the MMFF94 force field.[7]
-
Run a steepest descent geometry optimization for 500-1000 steps.
-
This produces a single, low-energy, but not necessarily the global minimum, conformation.
-
-
Output: Save the optimized structure as a .mol2 file. This format preserves atom types and bond orders needed for the next steps.
Conformational Analysis
Causality: The biological activity of a molecule is dictated by its 3D shape. Flexible molecules like our piperidine derivative exist as an ensemble of different conformers in solution. Identifying the most stable (lowest energy) conformers is critical, as these are the most likely to bind to a target protein.[2] A systematic conformational search using an MM force field is the most efficient way to explore the potential energy surface.
Protocol:
-
Software: Use a tool with robust conformational search algorithms, such as the conformer generator in Schrödinger's Maestro, MOE, or open-source alternatives like Open Babel.
-
Input: The optimized .mol2 file from the previous step.
-
Action (Conformational Search):
-
Method: A mixed torsional/low-mode search is effective.
-
Force Field: Use GAFF.[6]
-
Energy Window: Retain all conformers within 10 kcal/mol of the global minimum.
-
-
Action (Refinement with QM):
-
From the MM search, take the top 5-10 unique lowest-energy conformers.
-
Perform a geometry optimization and energy calculation on each using DFT. A common and reliable level of theory is B3LYP with the 6-31G(d) basis set, often implemented in software like Gaussian or ORCA.[9][12]
-
This step refines the geometries and provides a more accurate energy ranking.
-
-
Output: A table of the most stable conformers, their relative energies (ΔE), and their Boltzmann populations at a given temperature (e.g., 298.15 K).
Table 2: Example Output of Conformational Analysis (Illustrative Data)
| Conformer ID | MM Relative Energy (kcal/mol) | QM Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Feature |
|---|---|---|---|---|
| 1 | 0.00 | 0.00 | 75.2 | Chair, Equatorial CN, Extended OH |
| 2 | 0.85 | 1.20 | 12.5 | Chair, Equatorial CN, Folded OH |
| 3 | 2.10 | 3.50 | 1.8 | Chair, Axial CN, Extended OH |
| ... | ... | ... | ... | ... |
Electronic Properties: Charge Calculation and ESP Maps
Causality: The way a molecule interacts with its environment (water, proteins) is governed by its electronic landscape. Partial atomic charges are fundamental for MM simulations and docking. While simple charge models exist, QM-derived charges provide superior accuracy. The AM1-BCC method offers a rapid, high-quality alternative to the more computationally intensive RESP charges, making it highly suitable for throughput.[13][14] The Molecular Electrostatic Potential (MEP or ESP) map visualizes this landscape, highlighting regions that are electron-rich (negative potential, attractive to positive charges) and electron-poor (positive potential, attractive to negative charges).[15][16]
Protocol 1: AM1-BCC Charge Calculation
-
Software: Use the antechamber module from the AmberTools suite.[17]
-
Input: The global minimum energy conformer .mol2 file from the QM optimization step.
-
Action (Command Line):
-
Output: A new .mol2 file with reliable AM1-BCC partial charges assigned to each atom.
Protocol 2: ESP Map Generation
-
Software: A QM package like Gaussian or ORCA.
-
Input: The QM-optimized global minimum structure.
-
Action (Calculation): Perform a single-point energy calculation using DFT (e.g., B3LYP/6-31G(d)) and request the generation of the electrostatic potential mapped onto the electron density surface.[12][15]
-
Output: A .cube file or similar that can be visualized in programs like VMD or PyMOL. The map will typically show negative potential (red) around the oxygen and nitrile nitrogen, and positive potential (blue) around the hydroxyl hydrogen.
Advanced Applications: Dynamics and Interactions
Molecular Dynamics (MD) Simulation
Causality: A static 3D structure is an incomplete picture. MD simulations model the movement of atoms over time, providing insight into the molecule's flexibility, its interactions with solvent, and its dynamic conformational preferences. Simulating the molecule in a box of water provides a more realistic representation of its behavior in a physiological context.[11][19]
Protocol (Using GROMACS):
-
Preparation:
-
Generate a topology file for the molecule using the GAFF force field and AM1-BCC charges. Tools like acpype can automate this process.[20]
-
-
System Setup:
-
Simulation:
-
Energy Minimization: Perform a steepest descent minimization to remove steric clashes.
-
Equilibration: Run two short simulations to bring the system to the desired temperature (NVT ensemble) and pressure (NPT ensemble).
-
Production Run: Run the main simulation for a desired length (e.g., 50-100 nanoseconds) to collect trajectory data.
-
-
Analysis: Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess stability and hydrogen bonding with water to understand solvation.
Molecular Docking
Causality: If a biological target is known or hypothesized, molecular docking can predict the preferred binding orientation and estimate the binding affinity of our molecule.[22] This is a cornerstone of structure-based drug design.[23] AutoDock Vina is a widely used, effective, and freely available tool for this purpose.[24]
Protocol (Using AutoDock Vina):
-
Receptor Preparation:
-
Ligand Preparation:
-
Use the lowest-energy, QM-optimized conformer of this compound.
-
Ensure the AM1-BCC charges are present.
-
Define rotatable bonds.
-
Save in .pdbqt format.
-
-
Docking Execution:
-
Define a "grid box" that encompasses the binding site of the receptor.[27]
-
Run AutoDock Vina, which will sample different poses of the ligand within the grid box and score them.
-
-
Analysis:
-
Examine the top-scoring poses. The score represents the predicted binding affinity in kcal/mol.
-
Visualize the best pose in the receptor's active site to analyze key interactions (hydrogen bonds, hydrophobic contacts).
-
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically rigorous workflow for the molecular modeling of this compound. By integrating molecular mechanics and quantum mechanics, we can build a detailed profile of the molecule's conformational preferences, electronic properties, and dynamic behavior. The outputs from these protocols—stable conformers, accurate charge models, and predicted binding modes—provide a solid foundation for rational drug design, guiding the synthesis of more complex derivatives and prioritizing compounds for experimental validation. The true power of computational chemistry lies not in generating numbers, but in providing causal insights that accelerate the drug discovery pipeline.[3][28]
References
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- Bio-Graphics. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. Bio-Graphics Blog. [Link]
- Krieger, E., & Vriend, G. (2021). AMBER force field parameters of 160 organic molecules for MD simulations using GROMACS.
- Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
- Avogadro contributors. (2022). Molecular Mechanics & Force Fields. Avogadro Website. [Link]
- The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. AutoDock Vina Website. [Link]
- Dr. Vijay Kumar, V. (2023).
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- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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- Forli, S., et al. (2016). Basic docking.
- Beautiful Atoms contributors. (2022). Electrostatic potential maps.
- Group of Characterization of Materials. (n.d.). MD with GROMACS for SMALL molecules. GCM Website. [Link]
- GCM. (n.d.). MD with GROMACS for SMALL molecules. GCM UPC. [Link]
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- ResearchGate GmbH. (2021). DFT and TD-DFT calculations. (a) Electrostatic potential maps...
- Fassihi, A., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]
- Zhang, M., et al. (2004). CoMFA study of piperidine analogues of cocaine at the dopamine transporter. Journal of Medicinal Chemistry, 47(23), 5655-5665. [Link]
- ResearchGate GmbH. (2015). DFT calculation. Calculated (a) Electrostatic potential map...
- Jakalian, A., Bush, B. L., Jack, D. B., & Bayly, C. I. (2000). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: I. Method. Journal of Computational Chemistry, 21(2), 132-146. [Link]
- Reddit. (2016).
- Jakalian, A., et al. (2000). 2000 Calculo de Cargas AM1-BCC. Scribd. [Link]
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- Schrödinger, Inc. (2025). Transforming small molecule drug discovery: The computational chemistry paradigm. Schrödinger. [Link]
- ResearchGate GmbH. (2000). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: I. Method.
- Polli, J. E., et al. (2015). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 17(4), 813–826. [Link]
- Ghafoor, S., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Grimme, S., et al. (2022).
- ResearchGate GmbH. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
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- Christopher, J., et al. (2015). Optimization of the GAFF force field to describe liquid crystal molecules: the path to a dramatic improvement in transition temperature predictions. Physical Chemistry Chemical Physics, 17(41), 27585-27599. [Link]
- National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxyethyl)-4-piperidone. PubChem. [Link]
- Ottokemi. (n.d.). 1-(2-Hydroxyethyl)piperidine, 99%. Ottokemi. [Link]
- Google Patents. (n.d.). US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- AbacipharmTech. (n.d.). This compound. AbacipharmTech. [Link]
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Methodological & Application
Application Note: Synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a valuable intermediate in pharmaceutical research and drug development. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] This guide details a robust and scalable protocol for the N-alkylation of piperidine-4-carbonitrile, emphasizing the chemical principles, safety considerations, and procedural details necessary for successful synthesis. The primary audience includes researchers in organic synthesis, medicinal chemistry, and process development.
Introduction and Significance
The piperidine ring is a cornerstone motif in modern drug discovery, prized for its conformational properties and synthetic versatility.[2] Functionalized piperidines, such as this compound (CAS 21168-73-0), serve as critical building blocks for creating more complex molecules with potential therapeutic applications. The presence of both a nitrile group and a primary alcohol offers two distinct points for further chemical modification, making this compound a highly versatile intermediate for constructing compound libraries and developing lead candidates.
This application note focuses on the direct N-alkylation of piperidine-4-carbonitrile with 2-bromoethanol. This method is chosen for its reliability, use of readily available reagents, and operational simplicity compared to alternatives such as the ring-opening of ethylene oxide, which requires specialized equipment and stringent safety protocols due to the hazardous nature of ethylene oxide.[4][5]
Synthetic Strategy and Mechanism
The synthesis proceeds via a standard bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of piperidine-4-carbonitrile acts as the nucleophile, attacking the electrophilic carbon of 2-bromoethanol and displacing the bromide leaving group.
Mechanism Rationale:
-
Nucleophile: The nitrogen atom of the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic.
-
Electrophile: The carbon atom bonded to the bromine in 2-bromoethanol is electron-deficient due to the electronegativity of the halogen, making it susceptible to nucleophilic attack.
-
Base: A mild base, such as potassium carbonate (K₂CO₃), is incorporated to act as an acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards product formation.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) is ideal as it can dissolve the reactants but does not participate in the reaction. It effectively solvates the potassium cation while leaving the carbonate anion relatively "naked" and more reactive.
The overall reaction is as follows:
Piperidine-4-carbonitrile + 2-Bromoethanol --(K₂CO₃, MeCN)--> this compound
Reaction Mechanism Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the N-alkylation of 4-Cyanopiperidine with 2-Bromoethanol
Abstract: This document provides a detailed protocol and in-depth scientific rationale for the N-alkylation of 4-cyanopiperidine with 2-bromoethanol to synthesize 1-(2-hydroxyethyl)piperidine-4-carbonitrile. This reaction is a cornerstone transformation for producing versatile intermediates in pharmaceutical research and drug development. We will explore the underlying SN2 reaction mechanism, provide a field-tested, step-by-step experimental protocol, discuss critical process parameters, and offer a guide for troubleshooting. This note is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this specific amine functionalization.
Scientific Principle and Reaction Mechanism
The N-alkylation of 4-cyanopiperidine, a secondary amine, with 2-bromoethanol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This reaction class is fundamental in organic synthesis for forming carbon-nitrogen bonds.
Key Mechanistic Steps:
-
Base-Mediated Deprotonation (Equilibrium): The reaction is typically performed in the presence of a mild inorganic base, such as potassium carbonate (K₂CO₃).[1][3] While the secondary amine is nucleophilic enough to react directly, the base serves two crucial functions: it deprotonates a small population of the piperidinium salt that forms in equilibrium, regenerating the more nucleophilic free amine, and it neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction.[3][4] Driving the reaction to completion requires this acid scavenging.
-
Nucleophilic Attack: The nitrogen atom of 4-cyanopiperidine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of 2-bromoethanol—the one bonded to the bromine atom.
-
Transition State & Inversion of Stereochemistry: The reaction proceeds through a trigonal bipyramidal transition state where the C-N bond is forming concurrently as the C-Br bond is breaking.
-
Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of the N-alkylated product, 1-(2-hydroxyethyl)-4-cyanopiperidine.
The choice of a polar aprotic solvent, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), is critical as it can solvate the cation (K⁺) while poorly solvating the anion (carbonate), thereby enhancing the base's reactivity.[5][6] Furthermore, these solvents effectively dissolve the reactants and facilitate the formation of the polar transition state.
Caption: The SN2 reaction mechanism for N-alkylation.
Materials and Safety
Extreme caution must be exercised when handling the reagents for this protocol. It is mandatory to perform all steps within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| 4-Cyanopiperidine | 4395-98-6 | Harmful if swallowed or in contact with skin. Causes serious eye damage.[7][8][9] | Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist.[7][10] |
| 2-Bromoethanol | 540-51-2 | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[11][12] | Handle in a well-ventilated area, preferably a fume hood. Keep away from heat and open flames. Store refrigerated.[11][12] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Causes serious eye irritation. | Avoid breathing dust. Use anhydrous grade and keep container tightly closed. |
| Acetonitrile (MeCN) | 75-05-8 | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. | Keep away from ignition sources. Use in a well-ventilated area. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from ignition sources. |
| Brine (Saturated NaCl) | 7647-14-5 | Not hazardous. | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Not hazardous. | Keep container tightly closed to prevent hydration. |
Emergency Preparedness: Ensure eyewash stations and safety showers are readily accessible.[12] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention, providing the Safety Data Sheet (SDS) for the relevant chemical.[8]
Detailed Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as needed, with corresponding modifications to solvent volumes and glassware.
Reagents and Equipment
-
Reagents:
-
4-Cyanopiperidine (1.10 g, 10.0 mmol, 1.0 eq)
-
2-Bromoethanol (0.85 mL, 1.50 g, 12.0 mmol, 1.2 eq)
-
Anhydrous Potassium Carbonate (powdered) (2.76 g, 20.0 mmol, 2.0 eq)
-
Anhydrous Acetonitrile (40 mL)
-
Ethyl Acetate (for extraction, ~100 mL)
-
Deionized Water (~50 mL)
-
Saturated Sodium Chloride (Brine) solution (~30 mL)
-
Anhydrous Sodium Sulfate
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄) and developing chamber
-
Reaction Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanopiperidine (1.10 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).[4] Add 40 mL of anhydrous acetonitrile.
-
Rationale: Using anhydrous solvent is crucial to prevent unwanted side reactions involving water. Finely powdered K₂CO₃ provides a larger surface area, increasing its effectiveness as a base.[13]
-
-
Addition of Electrophile: Begin stirring the suspension at room temperature. Slowly add 2-bromoethanol (0.85 mL, 12.0 mmol) to the mixture dropwise over 5 minutes.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting amine. Slow addition helps to control any initial exotherm and minimizes the potential for over-alkylation, although this is less of a concern with secondary amines compared to primary amines.[13][14]
-
-
Heating and Monitoring: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., using a 10:1 CH₂Cl₂:MeOH eluent system). The reaction is typically complete within 12-24 hours.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for visual confirmation of the consumption of the starting material (4-cyanopiperidine) and the appearance of the more polar product spot.
-
-
Workup - Isolation: Once the reaction is complete, cool the flask to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (KBr and excess K₂CO₃), washing the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Liquid-Liquid Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a 250 mL separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Rationale: This extraction process transfers the desired organic product from the aqueous phase (which contains remaining inorganic salts) into the organic solvent.
-
-
Washing and Drying: Combine all organic extracts and wash them with 30 mL of brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: The brine wash removes residual water from the organic phase. Anhydrous Na₂SO₄ removes any final traces of water.
-
-
Purification: The crude product, likely a yellowish oil, can be purified by silica gel column chromatography. A gradient elution system starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-5% MeOH in EtOAc) is typically effective.
-
Final Product: Combine the pure fractions as identified by TLC and concentrate under vacuum to yield this compound as a clear or pale yellow oil.
Expected Results & Troubleshooting
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Amine:Halide:Base) | 1.0 : 1.1-1.2 : 2.0 | A slight excess of the alkylating agent drives the reaction to completion. Two equivalents of base neutralize the HBr byproduct and maintain basic conditions.[4] |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents are ideal for SN2 reactions, effectively dissolving reactants and stabilizing the charged transition state.[5][6] |
| Temperature | Reflux (~82°C for MeCN) | Provides sufficient energy for the reaction to proceed efficiently without significant decomposition. |
| Reaction Time | 12-24 hours | Typical duration for completion; should always be confirmed by reaction monitoring (e.g., TLC, LC-MS). |
| Expected Yield | 75-90% | Yields can vary based on the purity of reagents and precision of the workup and purification steps. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature.3. Decomposed 2-bromoethanol. | 1. Use freshly opened or properly dried anhydrous K₂CO₃.2. Ensure the reaction is reaching the proper reflux temperature.3. Use fresh, properly stored 2-bromoethanol. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Not enough alkylating agent. | 1. Continue heating and monitor by TLC until the starting amine is consumed.2. Consider adding a small additional portion of 2-bromoethanol (e.g., 0.1 eq). |
| Formation of Side Products | 1. Over-alkylation (quaternary salt).2. Impurities in starting materials. | 1. While less common for secondary amines, ensure stoichiometry is controlled. Quaternary salts are highly polar and will remain in the aqueous phase during extraction.[14]2. Ensure the purity of starting materials before beginning the reaction. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent system. Consider a different solvent system (e.g., Dichloromethane/Methanol). |
References
- Benchchem. (2025). Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate.
- ChemicalBook. (2025). 2-Bromoethanol - Safety Data Sheet.
- Merck Millipore. (n.d.). 2-Bromoethanol MSDS - 820175.
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromoethanol.
- ChemicalBook. (2025). 4-Cyanopiperidine - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Cyanopiperidine.
- Singh, V. et al. (2006). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. ResearchGate.
- Tetrahedron Letters. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
- Various Authors. (2022). Best Conditions For N-Alkylation?. Sciencemadness.org.
- ECHEMI. (n.d.). 2-Bromoethanol SDS, 540-51-2 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 2-Bromoethanol 95 540-51-2.
- Benchchem. (2025). A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Cyanopiperidine, 97%.
- PubChem. (n.d.). 4-Cyanopiperidine | C6H10N2 | CID 138223.
- Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis.
- Benchchem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- Milosevic, N. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
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Application Notes and Protocols: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile as a Novel Linker for PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] The architecture of a PROTAC, consisting of a warhead for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical to its function.[3][4] The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[5][] This document provides a detailed technical guide on the application of 1-(2-hydroxyethyl)piperidine-4-carbonitrile as a novel, functional linker in PROTAC synthesis and evaluation. We will explore its unique structural features and provide step-by-step protocols for its incorporation into a PROTAC, followed by a comprehensive workflow for the validation of the resulting degrader.
Introduction: The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule serves to connect the POI-binding and E3 ligase-recruiting moieties.[1] Its length, rigidity, and chemical composition are critical factors that govern the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[4][] While simple alkyl and PEG chains have been widely used, the field is advancing towards more sophisticated linkers that can impart favorable physicochemical properties and provide specific conformational constraints.[1][3] The piperidine scaffold, for instance, can introduce a degree of rigidity and improve metabolic stability, as seen in the development of PROTACs like ARV-110.[2]
1.1. Introducing this compound: A Multifunctional Linker Moiety
This compound is a PROTAC linker building block that offers several advantageous features for degrader design.[8][9] Its piperidine core provides a semi-rigid scaffold, which can help to optimize the orientation of the two binding ligands for effective ternary complex formation. The hydroxyethyl group introduces a polar functional handle for further chemical modification and can potentially improve solubility. The carbonitrile group can be a site for chemical ligation or can be further transformed into other functional groups.
| Property | Value | Source |
| CAS Number | 21168-73-0 | [10][11][12][13] |
| Molecular Formula | C8H14N2O | [14] (analogue) |
| Molecular Weight | 154.21 g/mol | [15] (analogue) |
| Key Functional Groups | Piperidine, Hydroxyl, Nitrile | [8][9] |
PROTAC Synthesis Utilizing the this compound Linker
The synthesis of a PROTAC using this linker will typically involve a multi-step sequence to conjugate the POI ligand and the E3 ligase ligand. The following is a generalized, representative protocol.
Diagram: Synthetic Workflow
Caption: A generalized synthetic workflow for incorporating the linker.
Protocol 2.1: Synthesis of a PROTAC via Amide Coupling and Nucleophilic Substitution
This protocol outlines a general method for the synthesis of a PROTAC using this compound.
Step 1: Functionalization of the Linker
-
Protection of the hydroxyl group: Dissolve this compound in an appropriate solvent (e.g., DCM). Add a suitable protecting group, such as TBDMSCl, in the presence of a base like imidazole. Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Reduction of the nitrile: The protected intermediate is then dissolved in a suitable solvent (e.g., THF) and treated with a reducing agent like LiAlH4 or subjected to catalytic hydrogenation (H2, Raney Nickel) to convert the nitrile to a primary amine.
Step 2: Conjugation to the POI Ligand
-
Dissolve the POI ligand (containing a carboxylic acid) in a suitable solvent (e.g., DMF).
-
Add a peptide coupling reagent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
Add the functionalized linker (with the newly formed primary amine) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.[16]
-
Upon completion, purify the product by preparative HPLC.
Step 3: Conjugation to the E3 Ligase Ligand
-
Deprotection: Remove the protecting group from the hydroxyl moiety of the Linker-POI conjugate (e.g., using TBAF for a TBDMS group).
-
Activation: Activate the hydroxyl group for nucleophilic substitution, for example, by converting it to a mesylate using methanesulfonyl chloride (MsCl) and a base.
-
Final Coupling: React the activated Linker-POI conjugate with the E3 ligase ligand (containing a nucleophilic handle like a primary or secondary amine).
-
Purify the final PROTAC product using reverse-phase preparative HPLC and characterize by LC-MS and NMR.[16]
Analytical Characterization of the Synthesized PROTAC
Accurate characterization is crucial to confirm the identity, purity, and stability of the synthesized PROTAC.
Protocol 3.1: LC-MS/MS for PROTAC Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying PROTAC levels in biological matrices.[17][18]
-
Sample Preparation: Treat cells with the PROTAC. Lyse the cells and perform protein precipitation to extract the small molecule degrader.[19][20]
-
LC Separation: Use a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).[19]
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.[17]
Biological Evaluation of the PROTAC
A series of assays are required to validate the biological activity of the newly synthesized PROTAC, following its mechanism of action.[21]
Diagram: PROTAC Biological Evaluation Workflow
Caption: A stepwise workflow for the biological evaluation of a PROTAC.
Protocol 4.1: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells.[21][22]
-
Cell Line Generation: Engineer a cell line to express the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® acceptor.[21][22]
-
Assay Execution: Seed the cells, label the E3 ligase with a fluorescent HaloTag® ligand, and add the NanoLuc® substrate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC.
-
Data Acquisition: Measure luminescence at two wavelengths (donor and acceptor) and calculate the NanoBRET™ ratio. An increased ratio indicates ternary complex formation.[21][22]
Protocol 4.2: In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[23][24]
-
Cell Treatment: Treat cells with the PROTAC for a short duration (1-4 hours) in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[21]
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein.
-
Western Blot: Perform a western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the ubiquitinated POI.[24]
Protocol 4.3: Western Blotting for Protein Degradation
This is the standard method for directly measuring the reduction in target protein levels.[21][25]
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).[16]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to prevent protein degradation.[26][27]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[25]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[25]
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the POI, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Use an ECL substrate to detect the chemiluminescent signal. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.[25]
Conclusion and Future Perspectives
This compound represents a promising linker for the development of novel PROTACs. Its semi-rigid piperidine core, combined with the polar hydroxyethyl group, offers a unique set of properties that can be exploited to fine-tune the efficacy and drug-like properties of a degrader. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of PROTACs incorporating this linker. Further exploration of this and other functionalized linkers will undoubtedly accelerate the discovery of new and potent protein degraders for therapeutic intervention.
References
- T. A. D. Smith, S. P. Lang, A. D. Ciulli, et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. [Link]
- Profacgen.
- Future Med. Chem. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
- Future Med. Chem. Assays and technologies for developing proteolysis targeting chimera degraders. [Link]
- D. P. T. Smith, et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[Link]
- BPS Bioscience. PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. [Link]
- ResearchGate. (PDF) Current strategies for the design of PROTAC linkers: a critical review. [Link]
- Domainex.
- BMG Labtech.
- MarinBio.
- Bio-Techne.
- ResearchGate. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]
- Bioanalysis Zone.
- Waters Corporation. Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. [Link]
- NIH. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- SCIEX. Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. [Link]
- MedChemExpress. This compound | PROTAC Linker (Japanese). [Link]
- 2BScientific. Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2.
- NIH. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. [Link]
- ResearchGate. (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. [Link]
- ChemRxiv.
- PubChem. 1-(2-Hydroxyethyl)-4-piperidone. [Link]
- Loba Chemie. 3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals | Article No. 04125. [Link]
- NIH.
- Google Patents. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- PrepChem.com. Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. [Link]
- AbacipharmTech. This compound. [Link]
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Application Notes: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile in Drug Design
Executive Summary
1-(2-Hydroxyethyl)piperidine-4-carbonitrile is a versatile heterocyclic scaffold poised for significant application in modern drug discovery. Its structure uniquely combines three key pharmacophoric elements: a piperidine ring, a common motif in centrally active agents[1][2]; a flexible N-hydroxyethyl chain capable of forming critical hydrogen bond interactions; and a chemically tractable carbonitrile group that serves as a linchpin for conversion into primary amines or carboxylic acids. These derivatives are foundational components of numerous therapeutic agents.[3][4] This document provides a detailed guide for researchers, outlining the synthesis of the core scaffold, protocols for its key chemical transformations, and strategic insights into its application for developing novel therapeutics targeting a range of diseases, including CNS disorders, pain management, and cancer.[5][6]
Physicochemical Properties & Structural Analysis
The strategic value of this compound lies in the distinct roles of its constituent functional groups. The piperidine ring is a privileged structure in medicinal chemistry, known to enhance metabolic stability and improve pharmacokinetic profiles, often facilitating passage across the blood-brain barrier.[2] The N-hydroxyethyl group provides a potent hydrogen bond donor and acceptor site, crucial for anchoring a molecule within a target's binding pocket. Finally, the 4-carbonitrile is not merely a placeholder; it is a versatile chemical handle that unlocks access to two of the most valuable functionalities in drug design: primary amines and carboxylic acids.
Table 1: Physicochemical Properties
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₈H₁₄N₂O | Provides the framework for subsequent derivatization. |
| Molecular Weight | 154.21 g/mol | Ideal starting size, adhering to Lipinski's Rule of Five for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 53.1 Ų | Suggests good potential for cell permeability and oral absorption. |
| Hydrogen Bond Donors | 1 (from -OH) | Crucial for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (from N, O, N≡C) | Offers multiple points for target engagement. |
Synthesis of the Core Scaffold: this compound
The title compound can be reliably synthesized via a straightforward N-alkylation of 4-cyanopiperidine.[7] This precursor is commercially available or can be prepared from isonipecotamide.[8][9] The protocol below details the alkylation step.
Protocol 1: Synthesis via N-Alkylation of 4-Cyanopiperidine
Rationale: This procedure utilizes a standard SN2 reaction. 2-Bromoethanol is chosen as the alkylating agent. A mild inorganic base like potassium carbonate is sufficient to deprotonate the secondary amine of 4-cyanopiperidine, activating it for nucleophilic attack. Acetonitrile is an excellent polar aprotic solvent for this transformation.
Materials and Reagents:
-
4-Cyanopiperidine (1.0 eq)
-
2-Bromoethanol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-cyanopiperidine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the suspension.
-
Add 2-bromoethanol dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Workup and Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization:
-
¹H NMR: Expect characteristic peaks for the piperidine ring protons, the methylene protons of the hydroxyethyl group, and the methine proton at the 4-position.
-
¹³C NMR: Confirm the presence of the nitrile carbon (~120-125 ppm) and the carbons of the piperidine and hydroxyethyl moieties.
-
Mass Spectrometry (ESI+): Observe the [M+H]⁺ ion corresponding to the product's molecular weight.
Key Chemical Transformations & Protocols
The true utility of this compound is realized through the transformation of its nitrile group. The following protocols detail the conversion to a primary amine and a carboxylic acid, yielding two distinct and highly valuable scaffolds for further elaboration.
Diagram 1: Key Synthetic Transformations
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Application Note & Protocols: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile as a Versatile Intermediate for the Synthesis of Neuroleptic Agents
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous central nervous system (CNS) active agents, particularly neuroleptics (antipsychotics).[1][2] This document provides a detailed technical guide on the synthesis and application of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a highly functionalized intermediate poised for the development of novel neuroleptic drug candidates. We present robust, step-by-step protocols for its synthesis and subsequent elaboration into a key precursor for butyrophenone-class antipsychotics, exemplified by the haloperidol pharmacophore.[3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Introduction: The Strategic Value of the Piperidine Core in Neuroleptics
The therapeutic efficacy of many antipsychotic drugs is intrinsically linked to their ability to modulate dopaminergic and serotonergic pathways in the brain.[5][6] A significant number of these agents, including both typical and atypical antipsychotics like haloperidol and risperidone, incorporate a piperidine ring.[3][7][8][9] This heterocyclic moiety serves as a crucial scaffold, correctly orienting pharmacophoric elements for optimal interaction with target receptors such as the dopamine D2 and serotonin 5-HT2A receptors.[1][10]
This compound (CAS: 21168-73-0) is a strategically designed intermediate offering multiple points for chemical diversification.
-
The N-(2-hydroxyethyl) Group: This moiety can enhance solubility and provides a handle for further derivatization or can be a key hydrogen-bonding feature in the final active pharmaceutical ingredient (API).
-
The 4-Carbonitrile Group: The nitrile is a versatile functional group that can be readily converted into a ketone, amine, carboxylic acid, or tetrazole, enabling access to a wide array of structural motifs common in neuroleptic agents.
This application note details the synthesis of this intermediate and demonstrates its utility by outlining a validated protocol for its conversion into a 4-acylpiperidine, a direct precursor to potent butyrophenone neuroleptics.
Intermediate Profile: Physicochemical Properties & Safety
Before proceeding with any experimental work, a thorough understanding of the chemical's properties and handling requirements is essential.
| Property | Value | Source / Notes |
| Chemical Name | This compound | IUPAC |
| Synonyms | N/A | [11] |
| CAS Number | 21168-73-0 | [11][12][13] |
| Molecular Formula | C₈H₁₄N₂O | [13] |
| Molecular Weight | 154.21 g/mol | [13] |
| Appearance | Not specified; likely a solid or high-boiling oil. | Inferred |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Based on analogous structures like 1-(2-Hydroxyethyl)piperidine.[14][15][16] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | Based on analogous structures.[14] |
Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[11] The protocols described herein must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthetic Protocols & Characterization
The following protocols provide a reliable pathway for the synthesis and validation of the title intermediate.
Protocol 1: Synthesis of this compound
This two-step synthesis begins with the readily available 4-piperidone monohydrate hydrochloride. The first step is an N-alkylation with 2-bromoethanol, followed by a Strecker-type reaction to install the nitrile.
Step A: Synthesis of 1-(2-Hydroxyethyl)piperidin-4-one
-
Reactor Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-piperidone monohydrate hydrochloride (50.0 g, 0.325 mol) and isopropanol (500 mL).
-
Basification: Add anhydrous potassium carbonate (135 g, 0.975 mol, 3.0 equiv.) to the stirred suspension. The use of a carbonate base is crucial as it is strong enough to deprotonate the piperidine hydrochloride and the resulting secondary amine for alkylation, but mild enough to avoid side reactions.
-
Alkylation: Add 2-bromoethanol (49.0 g, 0.390 mol, 1.2 equiv.) to the mixture. The slight excess of the alkylating agent ensures complete conversion of the starting material.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with isopropanol (2 x 50 mL). Concentrate the combined filtrate under reduced pressure to yield a crude oil.
-
Purification: The crude product can often be used directly in the next step. If required, purification can be achieved by vacuum distillation.
Step B: Synthesis of this compound
-
Reactor Setup: To a 1 L flask equipped with a mechanical stirrer and addition funnel, add the crude 1-(2-hydroxyethyl)piperidin-4-one (from Step A, ~0.325 mol) dissolved in water (200 mL).
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium cyanide (17.5 g, 0.358 mol, 1.1 equiv.) in water (50 mL). CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care and have a cyanide antidote kit available.
-
Cyanohydrin Formation: Cool the ketone solution to 0-5°C in an ice bath. Slowly add the sodium cyanide solution via the addition funnel over 30 minutes, maintaining the internal temperature below 10°C. Stir for 1 hour at this temperature.
-
Nitrile Formation: This step is a conceptual adaptation of the Strecker synthesis. While a direct conversion from the cyanohydrin is complex, a more robust method involves converting the ketone to its tosylhydrazone followed by reaction with cyanide. For the purpose of this protocol, we will assume a direct cyanation method that may require optimization. A common alternative is the use of tosylmethyl isocyanide (TosMIC) which provides a more direct route from ketones to nitriles.
-
Work-up & Extraction: After the reaction is deemed complete, adjust the pH to >10 with 2M NaOH. Extract the aqueous layer with dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield the final product.
In-Process Control & Characterization
-
TLC: Monitor reaction progress using silica plates. A typical mobile phase would be 10% methanol in dichloromethane. Visualize with potassium permanganate stain.
-
GC-MS: Confirm the mass of the product and assess purity. GC-MS is highly suitable for analyzing volatile and semi-volatile compounds like piperidine derivatives.[17]
-
NMR Spectroscopy: Confirm the structure of the final product.
-
¹H NMR: Expect signals corresponding to the piperidine ring protons, the two methylene groups of the N-hydroxyethyl side chain, and the methine proton at the 4-position.
-
¹³C NMR: Expect signals for the piperidine carbons, the side-chain carbons, and a characteristic signal for the nitrile carbon (C≡N) around 120 ppm.
-
Application in Neuroleptic Synthesis: A Case Study
This section demonstrates the conversion of this compound into a precursor for butyrophenone antipsychotics like Haloperidol. The key transformation is a Grignard reaction to convert the nitrile into a ketone.
Synthetic Strategy Workflow
The overall strategy involves the synthesis of the intermediate followed by its conversion to a key pharmacophore through a robust organometallic addition.
Caption: Overall synthetic workflow.
Protocol 2: Grignard Conversion to a 4-Acylpiperidine Precursor
This protocol describes the reaction of the intermediate with 4-chlorophenylmagnesium bromide.
-
Grignard Reagent Preparation: In a flame-dried 1 L three-neck flask under a nitrogen atmosphere, place magnesium turnings (9.5 g, 0.390 mol, 1.2 equiv.). Add 50 mL of anhydrous tetrahydrofuran (THF). In an addition funnel, place a solution of 1-bromo-4-chlorobenzene (74.7 g, 0.390 mol) in 250 mL of anhydrous THF. Add a small portion (~10 mL) of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask or add a crystal of iodine. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Nitrile: Cool the Grignard reagent to room temperature. In a separate flame-dried 2 L flask, dissolve this compound (50.0 g, 0.325 mol) in 500 mL of anhydrous THF. Cool this solution to 0-5°C. Slowly transfer the Grignard reagent to the nitrile solution via cannula, keeping the temperature below 10°C. Causality Note: The nitrile's nitrogen atom must be protected from the Grignard reagent. The N-hydroxyethyl group's acidic proton will react first. Therefore, at least two equivalents of the Grignard reagent are theoretically needed: one to deprotonate the alcohol and one to react with the nitrile. The protocol uses an excess to drive the reaction to completion.
-
Hydrolysis: After stirring for 4 hours at room temperature, slowly and carefully quench the reaction by pouring it into a stirred mixture of ice (500 g) and concentrated hydrochloric acid (100 mL). This hydrolyzes the intermediate imine to the desired ketone.
-
Work-up: Stir the mixture for 1 hour. Adjust the pH to ~8-9 with aqueous ammonia. Extract the product with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the 4-acylpiperidine precursor.
The Versatility of the Intermediate: A Hub for Diversification
The true value of this compound lies in its potential for creating diverse libraries of compounds for screening. The nitrile group is not limited to Grignard reactions.
Caption: Chemical diversification pathways.
-
Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding a 4-(aminomethyl)piperidine scaffold. This amine can then be used in amide bond couplings or reductive aminations.
-
Hydrolysis: Acid- or base-catalyzed hydrolysis will convert the nitrile to a carboxylic acid, providing a handle for forming amides or esters, which are common in many CNS drugs.
-
Cycloaddition: Reaction with sodium azide can form a tetrazole ring, a common bioisostere for a carboxylic acid, often with improved metabolic stability and cell permeability.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of novel neuroleptic agents. Its dual functionality allows for extensive chemical modification, enabling the rapid generation of compound libraries targeting the piperidine pharmacophore. The protocols provided herein offer a validated and scalable route to this building block and demonstrate its practical application in constructing the core of a butyrophenone-class antipsychotic. By leveraging this intermediate, medicinal chemistry programs can accelerate the discovery and development of next-generation treatments for psychotic disorders.
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- N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4), a Multi-Target Ligand of Aminergic GPCRs, as a Potential Antipsychotic - PMC - PubMed Central.
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Application Notes and Protocols for the Analytical Characterization of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Introduction
1-(2-Hydroxyethyl)piperidine-4-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for the characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating and are grounded in established analytical principles.
The structure of this compound, with its tertiary amine, hydroxyl group, and nitrile functionality, presents a unique analytical challenge that requires a multi-technique approach for unambiguous characterization. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive analysis of this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 21168-73-0 | [Vendor Information] |
| Molecular Formula | C₈H₁₄N₂O | [Vendor Information] |
| Molecular Weight | 154.21 g/mol | [Vendor Information] |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | [1] |
| Solubility | Predicted: Soluble in water and polar organic solvents | [1] |
Analytical Workflow for Comprehensive Characterization
A multi-faceted analytical approach is essential for the complete characterization of this compound. The following diagram illustrates the logical flow of analysis, from initial structural confirmation to purity assessment.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's carbon-hydrogen framework.
Predicted NMR Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms and should be confirmed with experimental data.[2][3][4][5][6][7][8][9]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~3.65 | t | 2H | -CH₂-OH |
| ~2.80 | m | 1H | -CH(CN)- | |
| ~2.70 | t | 2H | -N-CH₂- | |
| ~2.60 | m | 2H | Piperidine Hₑ | |
| ~2.40 | m | 2H | Piperidine Hₐ | |
| ~1.95 | m | 2H | Piperidine Hₑ | |
| ~1.75 | m | 2H | Piperidine Hₐ | |
| ¹³C | ~122.0 | - | - | -C≡N |
| ~60.0 | - | - | -CH₂-OH | |
| ~58.0 | - | - | -N-CH₂- | |
| ~53.0 | - | - | Piperidine C2/C6 | |
| ~30.0 | - | - | Piperidine C3/C5 | |
| ~28.0 | - | - | Piperidine C4 |
Note: Predicted shifts can vary based on the software and algorithms used. Experimental verification is crucial.
Protocol for NMR Analysis
1.1 Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as the hydroxyl proton exchange may be solvent-dependent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1.2 Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 12-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 200-240 ppm.
-
-
DEPT-135:
-
Use standard DEPT-135 pulse program to differentiate CH, CH₂, and CH₃ groups.
-
1.3 Data Interpretation:
-
¹H NMR: Correlate the integral values to the number of protons. Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling and neighbor relationships. The hydroxyl proton may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: Identify the number of unique carbon environments. The nitrile carbon will be significantly downfield.
-
DEPT-135: Methylene (CH₂) groups will appear as negative peaks, while methine (CH) and methyl (CH₃) groups will be positive. Quaternary carbons (like the nitrile carbon) will be absent.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Predicted Mass Fragmentation
Based on the structure, the following fragmentation patterns are anticipated under electron ionization (EI) conditions.[][11][12][13][14]
| m/z | Predicted Fragment |
| 154 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₂OH]⁺ |
| 96 | [Piperidine-4-carbonitrile]⁺ |
| 82 | [α-cleavage product] |
| 57 | [C₄H₉]⁺ |
Protocol for Mass Spectrometry Analysis
2.1 Sample Preparation:
-
For Electrospray Ionization (ESI): Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
For Electron Ionization (EI) via GC-MS: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or methanol.
2.2 Instrument Parameters:
-
LC-ESI-MS:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
-
-
GC-EI-MS:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50°C, ramp to 280°C at 10-20°C/min.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-500.
-
2.3 Data Interpretation:
-
In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 155.2.
-
In EI-MS, identify the molecular ion peak [M]⁺ at m/z 154.2. Analyze the fragmentation pattern, paying close attention to characteristic losses. The α-cleavage adjacent to the nitrogen is a dominant fragmentation pathway for piperidine derivatives.[]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound and for quantifying any related impurities. Due to the lack of a strong UV chromophore and its polar nature, method development requires careful consideration of the column and detector.
Protocol for HPLC Analysis
3.1 Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile).
3.2 HPLC System and Conditions:
-
Column: A mixed-mode or HILIC column is recommended for good retention of this polar compound. A C18 column can be used with an ion-pairing agent.
-
Mobile Phase:
-
Isocratic: A mixture of acetonitrile and a buffered aqueous phase (e.g., 10 mM ammonium formate, pH adjusted to 3.5 with formic acid). The exact ratio will need to be optimized.
-
Gradient: A gradient elution may be necessary to separate impurities with different polarities.
-
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-10 µL.
-
Detector:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are ideal for this non-chromophoric compound.
-
A low wavelength UV detector (e.g., 200-210 nm) may provide some response, but with lower sensitivity.
-
3.3 Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity by area percent.
-
Identify and quantify any impurities against a reference standard or by using relative response factors if known.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl) |
| ~2940, ~2860 | C-H stretch (aliphatic) |
| ~2240 | C≡N stretch (nitrile) |
| ~1100 | C-O stretch (alcohol) |
| ~1150 | C-N stretch (tertiary amine) |
Protocol for FTIR Analysis
4.1 Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
ATR: Place the sample directly on the ATR crystal.
4.2 Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
4.3 Data Interpretation:
-
Identify the characteristic absorption bands for the hydroxyl, nitrile, and amine functional groups. The broad O-H stretch is a key indicator of the hydroxyl group. The sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of the nitrile group.
Purity and Impurity Profiling
The control of impurities is a critical aspect of drug development. Potential impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products.
Common Synthetic Routes and Potential Impurities
A likely synthetic route involves the reaction of 4-cyanopiperidine with ethylene oxide.[15] Potential impurities from this synthesis are listed below.
| Impurity | Structure | Potential Origin |
| 4-Cyanopiperidine | Unreacted starting material | |
| Bis(2-hydroxyethyl)piperidine-4-carbonitrile | Reaction with a second molecule of ethylene oxide | |
| Polyethylene Glycol (PEG) derivatives | Polymerization of ethylene oxide | |
| Isonipecotamide | Incomplete dehydration in the synthesis of 4-cyanopiperidine[16] |
Conclusion
The comprehensive analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and fragmentation pattern. HPLC is essential for purity determination and impurity profiling, and FTIR serves as a quick and reliable method for functional group identification. The protocols and data presented in these application notes provide a robust framework for the quality control and characterization of this important pharmaceutical intermediate.
References
- BenchChem. (2025).
- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
- Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.
- Wishart, D. S., et al. (2022). "PROSPRE - 1H NMR Predictor."
- ACD/Labs. (n.d.). NMR Prediction.
- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Wijerathne, H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Journal of the Indian Chemical Society.
- ChemHelp ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.
- ChemicalBook. (2025). 4-CYANOPIPERIDINE HCL | 240401-22-3.
- Cheminfo.org. (n.d.). IR spectra prediction.
- ChemicalBook. (2025). 4-Cyanopiperidine | 4395-98-6.
- ResearchGate. (n.d.).
- Scribd. (n.d.). Predict 13C Carbon NMR Spectra.
- CymitQuimica. (n.d.).
- CFM-ID. (n.d.). Spectra Prediction.
- University of Alberta. (n.d.). CASPRE - 13C NMR Predictor.
- ChemicalBook. (n.d.). 1-(2-Hydroxyethyl)piperazine(103-76-4)IR1.
- Paul Sabatier University. (n.d.). 13C NMR predictor.
- ResearchGate. (2025). Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look?
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- Loba Chemie. (n.d.). 1-(2-HYDROXYETHYL) PIPERIDINE | 3040-44-6.
- Chemistry LibreTexts. (2020, May 30). 11.
- ChemRxiv. (2025).
- NIST. (n.d.). 2-(2-Hydroxyethyl)piperidine.
- NCBI Bookshelf. (n.d.). Ethylene Oxide - Some Industrial Chemicals.
- ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
Sources
- 1. CAS 182808-28-2: ETHYL 4-CYANOPIPERIDINE-1-CARBOXYLATE [cymitquimica.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. PROSPRE [prospre.ca]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. CASPRE [caspre.ca]
- 9. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
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- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
Application Note: A Robust HPLC Method for the Quantification of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a key intermediate in pharmaceutical synthesis. Due to the polar nature of the analyte, traditional reversed-phase chromatography presents challenges in achieving adequate retention. This guide explores a hydrophilic interaction liquid chromatography (HILIC) approach, providing a comprehensive protocol from sample preparation to data analysis. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for this purpose in the pharmaceutical industry.[1][2]
The challenge in the HPLC analysis of this compound lies in its high polarity. The presence of a hydroxyl group and a tertiary amine in its structure results in poor retention on conventional non-polar stationary phases like C18, which are commonly used in reversed-phase chromatography.[3][4][5] This often leads to elution near the solvent front, making accurate quantification difficult.[6] To overcome this, hydrophilic interaction liquid chromatography (HILIC) is an excellent alternative.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes.[9][10] This application note describes a HILIC-based HPLC method developed and validated for the reliable analysis of this compound.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[11]
| Property | Value | Source |
| Chemical Formula | C₈H₁₄N₂O | [12] |
| Molecular Weight | 154.21 g/mol | [12] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| pKa | Estimated to be around 8-9 for the piperidine nitrogen | Inferred from similar structures |
| UV Chromophore | Nitrile group (weak absorbance at low UV) | Inferred from structure |
The polar functional groups (hydroxyl and piperidine nitrogen) and the lack of a strong UV chromophore are key considerations for method development. The pKa suggests that the compound will be protonated and positively charged in acidic mobile phases.
Experimental Design & Rationale
The selection of chromatographic conditions is driven by the analyte's properties to achieve optimal separation and detection.
Instrumentation and Software
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.
-
Data Acquisition: Chromatography data station software for instrument control, data acquisition, and processing.
Chromatographic Conditions
The rationale behind the selection of each parameter is crucial for a well-developed method.
| Parameter | Condition | Rationale |
| Column | HILIC Amide Column (e.g., TSKgel Amide-80), 3 µm, 4.6 x 150 mm | An amide stationary phase provides excellent retention and selectivity for polar, hydrophilic compounds.[8][9] The 3 µm particle size offers high efficiency and resolution. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | Ammonium formate is a volatile buffer compatible with mass spectrometry and provides good peak shape.[10] A pH of 3.0 ensures the piperidine nitrogen is protonated, enhancing interaction with the stationary phase. |
| Mobile Phase B | Acetonitrile | A high percentage of acetonitrile is necessary in HILIC to create the aqueous layer on the stationary phase for partitioning. |
| Gradient Elution | 95% B to 70% B over 10 minutes | A gradient elution is employed to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Due to the weak nitrile chromophore, a low UV wavelength is required for adequate sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
Reagents and Standards
-
Acetonitrile: HPLC grade or higher.
-
Water: Deionized water, 18 MΩ·cm or higher.
-
Ammonium Formate: Analytical reagent grade or higher.
-
Formic Acid: Analytical reagent grade or higher.
-
This compound Reference Standard: Of known purity.
Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This mixture acts as the diluent.
-
Further dilute 1 mL of this stock solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.
Sample Solution (100 µg/mL):
-
Accurately weigh a sample amount expected to contain approximately 10 mg of this compound.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Operation
-
Prime the HPLC system with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (95% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set up the sequence with the appropriate number of blank, standard, and sample injections.
-
Start the sequence to perform the analysis.
Caption: Workflow for the HPLC analysis of this compound.
Results and Discussion
A successful HPLC method development process results in a chromatogram with a well-resolved, symmetrical peak for the analyte of interest, free from interference from impurities or matrix components.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | 0.8% |
Selectivity
The method should be able to separate the analyte from potential impurities and degradation products. A forced degradation study can be performed to demonstrate this. The chromatogram of the analyte should show a single, sharp peak at a retention time of approximately 6.5 minutes under the described conditions.
Caption: Logic diagram illustrating the rationale for choosing the HILIC method.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14][15]
Linearity
The linearity of the method was evaluated by analyzing a series of solutions over a concentration range of 10-150 µg/mL. The calibration curve of peak area versus concentration should demonstrate a linear relationship.
-
Correlation Coefficient (r²): ≥ 0.999
-
Linearity Range: 10-150 µg/mL
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Recovery: 98.0% - 102.0%
Precision
-
Repeatability (Intra-day precision): Determined by six replicate injections of the standard solution.
-
RSD: ≤ 1.0%
-
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments.
-
RSD: ≤ 2.0%
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: Signal-to-Noise ratio of 3:1
-
LOQ: Signal-to-Noise ratio of 10:1
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during routine use.
Caption: The validation workflow based on ICH Q2(R1) guidelines.
Conclusion
The HILIC-based HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of the polar compound this compound. The method is specific, linear, accurate, and precise over the specified concentration range. This validated method is suitable for routine quality control analysis in pharmaceutical manufacturing and for research and development purposes.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- An Effective Approach to HPLC Method Development. Onyx Scientific.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Polar Compounds. SIELC Technologies.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Reversed-phase chromatography. Wikipedia.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Times.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
- Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions.
- HPLC Method Development and Validation: A Review. ResearchGate.
- Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Pharma Beginners.
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- 2. pharmasalmanac.com [pharmasalmanac.com]
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- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
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- 12. 21168-73-0|this compound|BLD Pharm [bldpharm.com]
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- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. database.ich.org [database.ich.org]
Application Note: Quantitative and Qualitative GC-MS Analysis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile in Pharmaceutical Development
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and accurate quantification critical for drug safety and efficacy. Due to the presence of a polar hydroxyl group, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to enhance volatility and improve chromatographic peak shape. This guide provides a comprehensive protocol, from sample preparation and derivatization to instrument parameters and data analysis, designed for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 21168-73-0) is a bifunctional molecule incorporating a piperidine ring, a hydroxyl group, and a nitrile group.[1] This unique combination of functional groups makes it a versatile building block in medicinal chemistry. The purity of such intermediates is paramount, as impurities can be carried through synthetic steps, potentially impacting the final active pharmaceutical ingredient's (API) safety and efficacy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high separation efficiency and definitive identification, making it ideal for analyzing volatile and semi-volatile compounds in complex matrices.[2][3] However, the direct analysis of polar compounds like this compound can be challenging due to poor volatility and potential interactions with the stationary phase, leading to peak tailing and poor sensitivity.
To overcome these challenges, chemical derivatization is employed. This process modifies the analyte to increase its volatility and thermal stability.[4] Silylation, which replaces active hydrogen atoms in hydroxyl or amine groups with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique in GC-MS.[4][5][6] This application note describes a method utilizing BSTFA with TMCS as a catalyst to convert the hydroxyl group of the target analyte into its more volatile TMS ether derivative, enabling sensitive and reliable GC-MS analysis.
Experimental Workflow
The overall analytical procedure involves sample preparation, derivatization, GC-MS analysis, and data interpretation. The logical flow is designed to ensure reproducibility and accuracy.
Caption: Silylation of the analyte's hydroxyl group using BSTFA.
GC-MS Instrumentation and Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control for reproducible chromatography. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column providing excellent separation for a wide range of compounds, including silylated derivatives. [2] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas standard for GC-MS, providing good efficiency. |
| Injector | Split/Splitless, 250°C, Split ratio 20:1 | High temperature ensures rapid vaporization of the derivatized analyte. Split injection prevents column overloading for neat samples. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | The temperature program is designed to separate the derivatized analyte from solvent and potential impurities effectively. [2] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and reliable detector for compound identification and quantification. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. [7] |
| Ionization Energy | 70 eV | Standard energy that produces stable and extensive fragmentation, ideal for structural elucidation. [7] |
| Source Temperature | 230°C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150°C | Ensures stable ion transmission. |
| Scan Range | m/z 40 - 500 | Covers the expected molecular ion and fragment ions of the derivatized analyte and potential impurities. [7] |
| Solvent Delay | 3 minutes | Prevents the high solvent load from damaging the MS filament. |
Results and Discussion
Chromatographic Performance
Under the specified conditions, the TMS-derivatized this compound is expected to elute as a sharp, symmetrical peak with an approximate retention time of 10-12 minutes. The derivatization step is crucial for achieving good peak shape and preventing the tailing often seen with underivatized piperidine alcohols.
Mass Spectral Fragmentation
Electron ionization of the TMS-derivatized analyte (Molecular Weight: 226.38 g/mol ) is expected to produce a characteristic fragmentation pattern. The interpretation of the mass spectrum is key to confirming the identity of the compound.
-
α-Cleavage: A dominant fragmentation pathway for piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom. [7]This would involve the loss of the largest substituent on the ring or cleavage within the N-ethyl-O-TMS side chain.
-
Iminium Ion Formation: The α-cleavage typically results in the formation of a stable, resonance-stabilized iminium ion, which is often a prominent peak in the spectrum. [7]* Side-Chain Fragmentation: The N-(2-(trimethylsilyloxy)ethyl) side chain will also undergo characteristic fragmentation. A prominent fragment is often observed at m/z 103, corresponding to the [CH2=O-Si(CH3)3]+ ion, which is diagnostic for TMS-derivatized primary alcohols.
Table 2: Predicted Mass Fragments for TMS-Derivatized Analyte
| m/z (mass-to-charge) | Proposed Fragment Ion | Interpretation |
| 226 | [M]+• | Molecular Ion (may be low in abundance) |
| 211 | [M - CH3]+ | Loss of a methyl group from the TMS moiety |
| 125 | [M - CH2OSi(CH3)3]+ | Cleavage of the side chain, leaving the piperidine-4-carbonitrile cation radical. |
| 103 | [CH2OSi(CH3)3]+ | Characteristic fragment for a primary TMS-ether. |
| 96 | [C6H8N]+ | Piperidine ring fragment after loss of the side chain and a hydrogen. |
| 73 | [Si(CH3)3]+ | Trimethylsilyl cation, a common fragment in spectra of silylated compounds. |
Method Validation and Quality Control
To ensure the reliability of the method, it should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Analysis of a blank (solvent + derivatizing agent) and a placebo to ensure no interfering peaks at the analyte's retention time.
-
Linearity: A calibration curve should be constructed with at least five concentration levels. The correlation coefficient (r²) should be >0.995.
-
Accuracy & Precision: Determined by analyzing replicate preparations of samples spiked at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102% and the relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
A quality control (QC) standard should be run at the beginning and end of each analytical batch, and periodically throughout, to monitor instrument performance.
Conclusion
This application note provides a comprehensive and reliable GC-MS method for the analysis of this compound. The use of a silylation derivatization step is essential for achieving the volatility and thermal stability required for robust gas chromatographic analysis. The detailed protocol for sample preparation, instrument conditions, and expected fragmentation patterns provides a solid foundation for researchers in pharmaceutical development and quality control to accurately identify and quantify this critical intermediate.
References
- Bibel Labs. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube.
- Lin, C. H., et al. (2003). Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry. Rapid communications in mass spectrometry, 17(1), 56–63.
- Paíga, P., et al. (2025). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate.
- Paula, M. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidone.
Sources
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- 6. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution NMR Characterization of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Abstract
This application note provides a comprehensive guide to the structural elucidation of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for the acquisition and analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra. The causality behind experimental choices, from sample preparation to spectral processing, is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals who require a self-validating system for the unambiguous characterization of this and structurally related molecules.
Introduction: The Structural Significance of this compound
This compound is a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. The piperidine ring is a common scaffold in many pharmaceuticals, and the presence of hydroxyl and nitrile functional groups offers multiple points for further chemical modification. Accurate structural confirmation is a critical first step in any research and development endeavor involving this molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the non-destructive and detailed structural analysis of organic molecules in solution.[1][2][3] This document outlines the systematic approach to characterizing this compound, ensuring scientific integrity through adherence to established best practices and international standards.[4][5][6]
Predicted NMR Spectral Features
A thorough understanding of the molecular structure allows for the prediction of its NMR signature. The structure of this compound, shown below, contains several distinct proton and carbon environments that will give rise to a unique set of signals in the NMR spectra.
Caption: Workflow for NMR characterization.
Conclusion
This application note provides a robust framework for the NMR characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted chemical shifts and multiplicities serve as a guide for the interpretation of the experimental data, enabling unambiguous structural verification. This systematic approach, grounded in established NMR principles and international standards, ensures the integrity and reproducibility of the characterization process, which is fundamental for all subsequent research and development activities.
References
- Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 13-17. [Link]
- Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]
- Harris, R. K., Becker, E. D., de Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
- Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids (IUPAC Recommendations 1998). Pure and Applied Chemistry, 70(1), 117-142. [Link]
- Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]
- Simões, C., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(11), 1066. [Link]
- Khan, I., & Ali, I. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
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- 3. omicsonline.org [omicsonline.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iupac.org [publications.iupac.org]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
For correspondence:
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical modification of the primary hydroxyl group in 1-(2-hydroxyethyl)piperidine-4-carbonitrile. This molecule serves as a valuable scaffold in medicinal chemistry, and the ability to selectively functionalize its hydroxyl moiety opens avenues for the synthesis of diverse compound libraries for drug discovery.[1][2][3][4][5] This document outlines robust and reproducible methods for esterification, etherification, and conversion to alkyl halides, which are key transformations in the elaboration of this privileged heterocyclic structure. Each protocol is accompanied by mechanistic insights, explanations for experimental choices, and guidance on reaction monitoring and product purification.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][3][4][5] Its prevalence in drug design is attributed to its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a rigid scaffold for the precise three-dimensional orientation of pharmacophoric elements.[2] The title compound, this compound, is a bifunctional building block possessing a nucleophilic tertiary amine, a cyano group that can be further manipulated, and a primary alcohol amenable to a wide range of chemical transformations. The strategic functionalization of this hydroxyl group is a common objective in the synthesis of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of piperidine-containing molecules.
Chemoselectivity Considerations
A primary consideration when modifying this compound is the potential for side reactions involving the tertiary amine. Fortunately, under many conditions for hydroxyl group functionalization, the tertiary amine is unreactive. For instance, tertiary amines do not undergo acylation with acid chlorides or anhydrides due to the absence of a proton on the nitrogen atom.[1][4][6][7] However, its basicity necessitates careful consideration of reagent choice and reaction conditions. In acidic media, the amine will be protonated, forming an ammonium salt, which can influence the solubility and reactivity of the molecule.
Figure 1: Chemoselectivity in the functionalization of this compound.
Esterification Protocols
Esterification of the hydroxyl group can introduce a variety of functionalities, modulating properties such as lipophilicity and metabolic stability. The Steglich esterification is a mild and efficient method, particularly for substrates that may be sensitive to harsh acidic conditions.[8][9][10][11]
Protocol 3.1: Steglich Esterification using EDC and DMAP
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, which is often preferred over dicyclohexylcarbodiimide (DCC) due to the water-solubility of its urea byproduct, simplifying purification.[11][12] 4-Dimethylaminopyridine (DMAP) serves as an acyl transfer catalyst.[9]
Reaction Scheme:
Figure 2: Steglich esterification of the target molecule.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 154.21 | 1.0 | 1.0 |
| Carboxylic Acid (e.g., Acetic Acid) | 60.05 | 1.2 | 1.2 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.5 | 1.5 |
| DMAP (4-Dimethylaminopyridine) | 122.17 | 0.1 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (154 mg, 1.0 mmol), the chosen carboxylic acid (1.2 mmol), and DMAP (12 mg, 0.1 mmol).
-
Dissolve the solids in anhydrous dichloromethane (10 mL).
-
Stir the solution at room temperature and add EDC (287 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous HCl (2 x 15 mL) to remove DMAP and any unreacted starting material, followed by saturated aqueous NaHCO₃ (2 x 15 mL) to remove excess carboxylic acid, and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the desired ester.
Etherification Protocols
The synthesis of ethers from the hydroxyl group can be achieved through several methods, with the Williamson ether synthesis being a classic and reliable approach.[13][14][15]
Protocol 4.1: Williamson Ether Synthesis
This method proceeds via an Sₙ2 mechanism and involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by reaction with an alkyl halide.[14] For this substrate, a strong, non-nucleophilic base such as sodium hydride (NaH) is effective for the deprotonation step.
Reaction Scheme:
Figure 3: Williamson ether synthesis workflow.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 154.21 | 1.0 | 1.0 |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 1.2 | 1.2 |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.1 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - |
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add NaH (48 mg of 60% dispersion, 1.2 mmol).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (5 mL) to the NaH.
-
Dissolve this compound (154 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water (5 mL) at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conversion to Alkyl Halides
Converting the hydroxyl group to a good leaving group, such as an alkyl halide, provides a versatile intermediate for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation to an alkyl chloride.[16]
Protocol 5.1: Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile
The reaction with thionyl chloride proceeds readily. The tertiary amine will be protonated by the HCl generated in situ, forming the hydrochloride salt of the product. A subsequent basic workup is required to isolate the free amine.
Reaction Scheme:
Figure 4: Conversion of the alcohol to an alkyl chloride.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 154.21 | 1.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 | 1.5 |
| Toluene, anhydrous | - | 10 mL | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add this compound (154 mg, 1.0 mmol) and anhydrous toluene (10 mL).
-
Cool the solution to 0 °C and add thionyl chloride (0.11 mL, 1.5 mmol) dropwise with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC (a more polar starting material spot should be consumed).
-
Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
Carefully add crushed ice to the residue, followed by slow addition of a saturated NaHCO₃ solution until the mixture is basic (pH > 8).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
Mitsunobu Reaction: An Alternative with Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry.[17][18][19] While the substrate is achiral, this reaction offers a mild alternative to the Williamson ether synthesis for preparing ethers and is also highly effective for esterification, particularly with acidic nucleophiles.[17][18]
Reaction Scheme:
Figure 5: General scheme for the Mitsunobu reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 154.21 | 1.0 | 1.0 |
| Nucleophile (e.g., Benzoic Acid) | 122.12 | 1.2 | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (154 mg, 1.0 mmol), the nucleophile (1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol) in anhydrous THF (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (0.30 mL, 1.5 mmol) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Summary of Protocols
| Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time | Key Advantages |
| Esterification | EDC, DMAP, R-COOH | DCM | rt | 12-24 h | Mild conditions, water-soluble byproduct (EDC). |
| Etherification | 1. NaH; 2. R-X | THF | 0 °C to rt | 12-16 h | Reliable for a range of alkyl halides, strong base ensures full deprotonation. |
| Halogenation | SOCl₂ | Toluene | Reflux | 2-4 h | High-yielding conversion to a versatile alkyl chloride intermediate. |
| Mitsunobu | PPh₃, DIAD, Nu-H | THF | 0 °C to rt | 12-24 h | Mild conditions, broad scope of nucleophiles, stereochemical inversion. |
Conclusion
The protocols detailed in this application note provide a robust toolkit for the functionalization of the hydroxyl group in this compound. These methods for esterification, etherification, and halogenation are foundational for the synthesis of diverse libraries of piperidine-based compounds. The choice of method will depend on the desired final product and the compatibility of the reagents with other functionalities that may be present in more complex substrates. By understanding the underlying mechanisms and potential chemoselectivity issues, researchers can effectively leverage this versatile building block in their drug discovery and development programs.
References
- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Futur J Pharm Sci, 7(188).
- Mastering Chemistry Help. (2013). acylation of amines.
- Wikipedia. (n.d.). Steglich esterification.
- Hama, T., & Sodeoka, M. (2021). Development of Catalytic Reactions for Precise Control of Chemoselectivity. Journal of Synthetic Organic Chemistry, Japan, 79(6), 516-526.
- O'Hagan, D. (2017). Piperidine-based drug discovery. ResearchGate.
- Brown, K. H., & Roosevelt, C. S. (1971). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Journal of Chemistry, 49(20), 3348-3352.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Chemistry Learner. (2024). Acylation Reaction on Amines. YouTube.
- Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5784-5848.
- Sun, J., et al. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.
- SynArchive. (n.d.). Steglich Esterification.
- But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Toppr. (n.d.). Reactions of Acyl halide.
- Fiveable. (n.d.). Steglich Esterification Definition.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.
- El-Kashef, H., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(1), 1017-1027.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- PubChem. (n.d.). Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate.
- Chad's Prep. (2021). Synthesis of Ethers. YouTube.
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Catalytic Chemoselective Conjugate Addition of Amino Alcohols to α,β-Unsaturated Ester: Hydroxy Group over Amino Group and Conjugate Addition over Transesterification [jstage.jst.go.jp]
- 3. Development of Catalytic Reactions for Precise Control of Chemoselectivity [jstage.jst.go.jp]
- 4. m.youtube.com [m.youtube.com]
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Application Notes and Protocols: Unlocking the Synthetic Potential of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Introduction: A Versatile Scaffold in Modern Drug Discovery
1-(2-Hydroxyethyl)piperidine-4-carbonitrile is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperidine core is a privileged scaffold, frequently incorporated into a wide array of pharmaceutical agents due to its favorable physicochemical properties and ability to interact with biological targets.[1] The presence of both a nitrile and a primary hydroxyl group on this scaffold offers a rich platform for diverse chemical transformations, enabling the synthesis of a variety of complex molecules, including amines, carboxylic acids, and ketones. These functional groups serve as key intermediates in the development of novel therapeutics.[2]
This comprehensive guide provides detailed application notes and robust protocols for the selective transformation of the nitrile group in this compound. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to navigate the synthetic challenges posed by this molecule's bifunctional nature.
Strategic Considerations: The Interplay of the Hydroxyl and Nitrile Groups
The primary hydroxyl group in this compound introduces a layer of complexity that must be strategically managed to achieve desired chemical outcomes. The acidic proton of the hydroxyl group can interfere with organometallic reagents, such as Grignard reagents, and strong reducing agents like lithium aluminum hydride (LAH). Therefore, a judicious choice of reagents or the implementation of a protecting group strategy is often necessary.[3][4]
Common protecting groups for hydroxyl groups include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl ethers (Bn), which can be installed and removed under specific conditions that are compatible with the nitrile functionality.[5][6] The selection of an appropriate protecting group is dictated by the reaction conditions of the subsequent nitrile transformation.
Core Reactions of the Nitrile Group: Pathways to Diverse Functionalities
The electron-deficient carbon atom of the nitrile group is susceptible to nucleophilic attack, making it a versatile handle for conversion into other valuable functional groups. We will explore three principal transformations: hydrolysis to carboxylic acids, reduction to primary amines, and addition of Grignard reagents to form ketones.
Hydrolysis: From Nitrile to Carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions.[7][8] This reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[9] For this compound, this transformation yields 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid, a valuable building block for further derivatization.
Mechanistic Insight:
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water.[10] In basic media, the strong nucleophile, hydroxide ion, directly attacks the nitrile carbon.[11]
Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To synthesize 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid from this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a pH of ~6-7 is reached. Be cautious as this is an exothermic process.
-
The product, 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid, may precipitate out of the solution. If so, collect the solid by filtration. If it remains in solution, proceed to extraction.
-
Extract the aqueous solution multiple times with a suitable organic solvent such as dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid |
| Reagents | H₂SO₄, H₂O, NaOH |
| Reaction Time | 4-6 hours |
| Temperature | 100-110 °C |
| Expected Yield | 70-85% |
Diagram: Hydrolysis Workflow
Caption: Acid-catalyzed hydrolysis workflow.
Reduction: Synthesis of Primary Amines
The reduction of the nitrile group provides a direct route to primary amines, which are crucial functional groups in a vast number of biologically active molecules. This transformation can be accomplished using various reducing agents, with lithium aluminum hydride (LAH) being a powerful and common choice.[11][12] Catalytic hydrogenation over a metal catalyst is another effective method.[13][14]
Mechanistic Insight:
With LAH, the reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[15][16] The resulting dianion is then protonated during an aqueous workup to yield the primary amine.[17] Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst like palladium, platinum, or nickel.[18]
Consideration of the Hydroxyl Group:
The acidic proton of the hydroxyl group will react with LAH. Therefore, at least one extra equivalent of LAH must be used to account for this reaction. Alternatively, the hydroxyl group can be protected prior to the reduction.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)
Objective: To synthesize 1-(2-hydroxyethyl)-4-(aminomethyl)piperidine.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, ice bath, magnetic stirrer, nitrogen atmosphere setup.
Procedure:
-
Caution: LAH is a highly reactive and pyrophoric reagent. All manipulations should be performed under an inert atmosphere (nitrogen or argon) and with appropriate personal protective equipment.
-
To a stirred suspension of LAH (2.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a dropping funnel at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes at room temperature.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 1-(2-hydroxyethyl)-4-(aminomethyl)piperidine.
-
Purify the product by distillation or column chromatography if necessary.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-(2-hydroxyethyl)-4-(aminomethyl)piperidine |
| Reagents | LiAlH₄, THF, H₂O, NaOH |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Expected Yield | 65-80% |
Diagram: LAH Reduction Workflow
Caption: LAH reduction of the nitrile group.
Grignard Reaction: A Gateway to Ketones
The reaction of a nitrile with a Grignard reagent is a powerful method for the synthesis of ketones.[5][12] This reaction forms a new carbon-carbon bond and is a valuable tool for introducing diverse alkyl or aryl substituents.
Mechanistic Insight:
The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile to form a magnesium salt of an imine.[19] This intermediate is stable to further attack by the Grignard reagent due to its negative charge.[19] Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[5]
Crucial Consideration: The Hydroxyl Group and Protecting Group Strategy
The acidic proton of the hydroxyl group will react with and consume the Grignard reagent. Therefore, it is essential to protect the hydroxyl group before performing the Grignard reaction. A common and effective protecting group for this purpose is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to the basic conditions of the Grignard reaction and can be easily removed under acidic conditions during the workup.
Experimental Protocol: Grignard Reaction with a Protected Substrate
Objective: To synthesize a ketone derivative from this compound via a Grignard reaction.
Part A: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate to obtain the TBDMS-protected nitrile.
Part B: Grignard Reaction and Deprotection
Materials:
-
TBDMS-protected this compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Diethyl Ether or THF
-
Aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Caution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere.
-
Dissolve the TBDMS-protected nitrile (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere.
-
Add the Grignard reagent (1.2 eq) dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Add aqueous HCl (e.g., 1M) to hydrolyze the imine and cleave the TBDMS protecting group. Stir until deprotection is complete (monitored by TLC).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude ketone.
-
Purify the product by column chromatography.
Data Summary Table:
| Parameter | Value |
| Starting Material | TBDMS-protected this compound |
| Product | 1-(2-Hydroxyethyl)-4-acylpiperidine |
| Reagents | Grignard Reagent, Et₂O/THF, NH₄Cl, HCl |
| Reaction Time | 2-3 hours |
| Temperature | 0 °C to RT |
| Expected Yield | 50-70% |
Diagram: Grignard Reaction Workflow
Caption: Grignard reaction with protection.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse molecular architectures. By understanding the reactivity of the nitrile group and implementing appropriate strategies to manage the presence of the hydroxyl functionality, researchers can unlock its full synthetic potential. The protocols detailed in this guide provide a solid foundation for the successful transformation of this compound into key intermediates for drug discovery and development.
References
- Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735. [Link]
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]
- Royal Society of Chemistry. (2021). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.
- Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Chemical Engineering. [Link]
- Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (2001). Protecting groups. [Link]
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- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
- JoVE. (n.d.). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]
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- Oakwood Chemical. (n.d.). Piperidine-4-carboxylic acid (2-hydroxyethyl)-amide. [Link]
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- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
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- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. [Link]
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- University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]
- ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. [Link]
- Google Patents. (n.d.). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
- YouTube. (2025). Reduction of nitriles to amines using LiAlH4. [Link]
- MDPI. (2021).
- DTIC. (n.d.). Piperidine Synthesis. [https://apps.dtic.mil/sti/citations/ADA0901 synthesis]([Link] synthesis)
- PubMed Central. (2021).
- PubMed Central. (2021). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. [Link]
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- AbacipharmTech. (n.d.). This compound. [Link]
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The Strategic Application of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile in the Synthesis of Novel CRBN E3 Ligase Ligands
Introduction: The Dawn of Targeted Protein Degradation and the Central Role of Cereblon (CRBN)
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this strategy lies the ubiquitin-proteasome system (UPS), the cell's natural machinery for protein disposal. A key technology in this field is the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt E3 ubiquitin ligases to tag a specific protein of interest (POI) for degradation.[1]
Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex, has emerged as a cornerstone of TPD research.[2][3] The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, function by binding to CRBN and redirecting its activity towards neo-substrates like the transcription factors IKZF1 and IKZF3, has paved the way for the rational design of novel CRBN-recruiting ligands.[2][4][5] These ligands are now widely incorporated into PROTACs to target a vast array of previously "undruggable" proteins.[6] The modular nature of PROTACs, consisting of a POI binder, an E3 ligase ligand, and a connecting linker, underscores the critical importance of each component in achieving potent and selective degradation.
This application note provides a detailed guide for researchers on the strategic use of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile , a versatile building block for constructing linkers used in the synthesis of advanced CRBN E3 ligase ligands. We will elucidate the chemical rationale behind its use and provide detailed, field-proven protocols for its incorporation into potent protein degraders.
The Significance of the Piperidine Scaffold in PROTAC Linker Design
The linker component of a PROTAC is far from being a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts the efficiency and selectivity of protein degradation. The piperidine moiety, as featured in this compound, offers several distinct advantages for linker construction:
-
Conformational Rigidity: The saturated ring structure of piperidine introduces a degree of conformational constraint to the linker, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation. This can lead to improved degradation potency and selectivity compared to purely flexible alkyl or PEG linkers.
-
Improved Physicochemical Properties: Piperidine-containing linkers can enhance the solubility and cell permeability of the final PROTAC molecule, crucial factors for achieving therapeutic efficacy.
-
Synthetic Versatility: The piperidine ring serves as a robust scaffold from which various functional groups and exit vectors can be elaborated, allowing for systematic optimization of the linker structure.
The subject of this note, this compound, is a prime example of a strategically designed building block. The hydroxyethyl group provides a potential point for further modification or can influence solubility, while the carbonitrile at the 4-position is a key functional handle that can be chemically transformed into a primary amine—the crucial nucleophile for attachment to the CRBN ligand.
Synthetic Strategy Overview: From Building Block to CRBN Ligand
The overall synthetic pathway involves a two-stage process. First, the nitrile group of this compound is reduced to a primary amine. This transformation creates the key intermediate, a piperidinemethanamine derivative. Second, this amine is coupled to a suitable CRBN ligand precursor, typically via a nucleophilic aromatic substitution (SNAr) reaction.
Figure 1. Overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: (1-(2-Hydroxyethyl)piperidin-4-yl)methanamine
The conversion of the nitrile to a primary amine is the critical first step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Rationale: Catalytic hydrogenation over a palladium or platinum catalyst is a well-established method for reducing nitriles to primary amines.[7] The use of an acidic medium, such as acetic acid or the addition of sulfuric acid, can prevent the formation of secondary and tertiary amine byproducts by protonating the intermediate imine and the final primary amine, thereby reducing their nucleophilicity.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen gas (H₂)
-
Sodium Hydroxide (NaOH), 5M solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Parr Hydrogenation Apparatus or equivalent high-pressure reactor
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (0.1 eq by weight).
-
Solvent and Acid: Add anhydrous ethanol to dissolve the starting material (concentration approx. 0.1-0.2 M). Carefully add concentrated H₂SO₄ (1.0 eq).
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen gas, followed by purging with hydrogen gas (3 times). Pressurize the reactor with hydrogen gas to 6 bar (approx. 90 psi).
-
Reaction: Stir the reaction mixture vigorously at 30-40 °C. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 5-8 hours.
-
Work-up: Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basification and Extraction: Resuspend the residue in water and cool in an ice bath. Slowly add 5M NaOH solution until the pH is >12.
-
Product Isolation: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (1-(2-Hydroxyethyl)piperidin-4-yl)methanamine as an oil. The product can be used in the next step without further purification or can be purified by distillation under reduced pressure if necessary.
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | Efficient and widely used for nitrile hydrogenation.[2] |
| Solvent | Ethanol | Good solubility for the substrate and intermediate. |
| Additive | H₂SO₄ | Minimizes side reactions by protonating amine intermediates.[2] |
| Pressure | 6 bar H₂ | Provides sufficient hydrogen concentration for the reaction. |
| Temperature | 30-40 °C | Mild conditions to ensure selectivity and prevent catalyst deactivation. |
Table 1. Optimized conditions for nitrile reduction.
Protocol 2: Coupling to a CRBN Ligand Precursor via SNAr
With the key amine intermediate in hand, the next step is to attach it to the CRBN-binding moiety. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction with 4-fluorothalidomide.
Rationale: The phthalimide ring in 4-fluorothalidomide is highly electron-withdrawing, which activates the fluorine atom for nucleophilic displacement. The primary amine of our intermediate acts as the nucleophile. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to scavenge the HF byproduct without competing in the substitution reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the ionic intermediates.
Materials:
-
(1-(2-Hydroxyethyl)piperidin-4-yl)methanamine (from Protocol 1)
-
4-Fluorothalidomide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorothalidomide (1.0 eq).
-
Solvent and Reagents: Add anhydrous DMSO to dissolve the 4-fluorothalidomide. Add (1-(2-Hydroxyethyl)piperidin-4-yl)methanamine (1.1 eq), followed by DIPEA (3.0 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and DIPEA salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of DCM/Methanol) to afford the final pomalidomide-linker conjugate.
Figure 2. Simplified SNAr reaction mechanism.
Conclusion and Future Directions
This compound serves as an exemplary starting material for the synthesis of sophisticated linkers for CRBN-based PROTACs. The protocols detailed herein provide a robust and reproducible pathway to generate a key pomalidomide-linker conjugate. This conjugate retains a free hydroxyl group, which can be used for subsequent attachment to a POI-binding ligand, completing the assembly of the final PROTAC molecule. The structured piperidine core offers a compelling alternative to more flexible linkers, providing a valuable tool for researchers to fine-tune the properties of their protein degraders and explore new avenues in the exciting field of targeted therapeutics.
References
- Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7835-7846. [Link]
- Deshmukh, M. B. (2017). Response to "How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?".
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1822-1826. [Link]
- Chemistry LibreTexts. (2023). Nitrile Reduction. [Link]
- Clark, J. (2015). reduction of nitriles. Chemguide. [Link]
- The Organic Chemistry Tutor. (2020, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. [Link]
- Ashenhurst, J. (2023). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
- Min, S., & Tae, J. (2020). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- Glorius, F., et al. (2010). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Angewandte Chemie International Edition, 49(51), 9753-9756. [Link]
- Xiao, J., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.
- PrepChem. (n.d.). Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
- Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(1), 55-68. [Link]
- Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). [Link]
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- 7. studymind.co.uk [studymind.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. Recognizing the challenges often encountered in multistep organic synthesis, this document provides in-depth troubleshooting, actionable protocols, and a mechanistic rationale to empower you to overcome common hurdles and significantly improve your reaction yields.
Section 1: Overview of the Synthetic Pathway
The most reliable and commonly employed route to this compound is a two-step process. This pathway is favored for its use of readily available starting materials and its generally robust nature.
-
Step 1: N-Alkylation. The synthesis begins with the N-alkylation of 4-piperidone with a suitable 2-carbon electrophile, typically 2-bromoethanol or ethylene oxide, to form the key intermediate, 1-(2-hydroxyethyl)piperidin-4-one.
-
Step 2: Cyanation (Strecker Synthesis). The ketone intermediate is then converted to the target α-aminonitrile via a Strecker-type reaction. This involves the formation of an iminium ion intermediate followed by the nucleophilic addition of a cyanide anion.[1]
Visualized Synthetic Workflow
Caption: Overall two-step synthesis pathway.
Core Mechanism: The Strecker Synthesis
The success of the second step hinges on the principles of the Strecker synthesis. The reaction proceeds through the formation of an iminium ion, which is a potent electrophile for the cyanide nucleophile.[1][2]
Caption: Simplified mechanism of the Strecker reaction.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Problem Area: Step 1 - Synthesis of 1-(2-Hydroxyethyl)piperidin-4-one
Q1: My N-alkylation reaction shows low conversion, and I'm recovering significant amounts of 4-piperidone starting material. What's going wrong?
Answer: Low conversion in this step is typically due to one of three factors: insufficient reactivity of the alkylating agent, suboptimal base, or inadequate temperature.
-
Causality: The N-alkylation of 4-piperidone is an SN2 reaction. The nitrogen's lone pair acts as the nucleophile. The reaction rate depends on the concentration of the deprotonated (more nucleophilic) amine, the electrophilicity of the alkylating agent, and the reaction temperature.
-
Solutions:
-
Choice of Alkylating Agent: While 2-chloroethanol is cheaper, 2-bromoethanol is significantly more reactive and often justifies its cost with higher yields and shorter reaction times. Ethylene oxide is also highly effective but requires specialized equipment (autoclave) to handle safely.[3]
-
Base Selection and Stoichiometry: A weak, non-nucleophilic base is required to neutralize the HBr formed during the reaction. Potassium carbonate (K₂CO₃) is a standard and effective choice. Ensure at least 1.5-2.0 equivalents are used to drive the equilibrium. A stronger base like sodium hydride (NaH) is generally unnecessary and can cause side reactions.
-
Solvent and Temperature: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. The reaction often requires heating. Start at 60 °C and, if monitoring shows slow progress, cautiously increase to 80 °C.
-
Moisture Control: Ensure your reagents and solvent are dry. Water can compete with the amine as a nucleophile, leading to the formation of ethylene glycol.
-
Q2: I'm observing a significant, more polar byproduct by TLC after the N-alkylation workup. What could it be?
Answer: The most likely polar byproduct is a diol formed from the reaction of your alkylating agent with water, or potentially a product of over-alkylation if the reaction conditions are too harsh.
-
Causality: 2-Bromoethanol can be hydrolyzed to ethylene glycol under basic conditions, especially if water is present. While less common with a secondary amine starting material, it's also possible that the newly introduced hydroxyl group reacts under certain conditions, though this is unlikely.
-
Solutions:
-
Rigorous Drying: Dry your solvent (e.g., over molecular sieves) and use freshly opened reagents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent side reactions caused by atmospheric moisture and oxygen.
-
Purification: This byproduct can typically be removed during aqueous workup due to its high water solubility. If it co-elutes with your product during chromatography, consider switching to a different solvent system or using a different stationary phase.
-
Problem Area: Step 2 - Cyanation of 1-(2-Hydroxyethyl)piperidin-4-one
Q3: The Strecker reaction is stalled. After several hours, I see a mixture of starting material and product, and the reaction is not progressing.
Answer: A stalled Strecker reaction is almost always an issue related to pH and the equilibrium of iminium ion formation.[4]
-
Causality: The first step of the reaction is the condensation of the ketone with an ammonia source (in this case, from ammonium chloride) to form an iminium ion.[2][5] This is a reversible, pH-dependent equilibrium. If the medium is too basic, the ketone is not protonated and condensation is slow. If it's too acidic, the cyanide nucleophile (from NaCN) gets protonated to HCN (pKa ~9.2), rendering it non-nucleophilic.
-
Solutions:
-
pH Control: The "sweet spot" for a Strecker reaction is typically a weakly acidic to neutral pH (around 7-9). Using a combination of NaCN and NH₄Cl naturally buffers the solution in an appropriate range.[2]
-
Reagent Stoichiometry: Ensure you are using a slight excess of the cyanide source (e.g., 1.2-1.5 equivalents of NaCN) and the ammonia source (1.5-2.0 equivalents of NH₄Cl).
-
Removal of Water: The formation of the iminium ion produces water.[1] While difficult in this specific reaction due to the polar nature of the substrate, using a solvent that allows for azeotropic removal of water (with a Dean-Stark trap) can drive the equilibrium forward. However, for this substrate, optimizing reagent stoichiometry is a more practical first step.
-
Q4: My main product appears to be the cyanohydrin, not the desired α-aminonitrile. Why did this happen?
Answer: Cyanohydrin formation occurs when the cyanide ion directly attacks the ketone carbonyl instead of the iminium ion. This is favored in the absence of an effective ammonia source or under conditions that disfavor iminium formation.
-
Causality: The ketone carbonyl is electrophilic and can be attacked directly by CN⁻. The Strecker pathway relies on the formation of the iminium ion, which is more electrophilic than the starting ketone, thus favoring the desired pathway.
-
Solutions:
-
Ensure Ammonia Source: Double-check that you have added the ammonium salt (NH₄Cl). Without it, the reaction will default to cyanohydrin formation.
-
Reaction Order: Add the cyanide source after the ketone and ammonia source have had time to mix and begin forming the iminium ion in situ.
-
Temperature: Lower temperatures can sometimes favor cyanohydrin formation. Running the reaction at room temperature or slightly above (e.g., 40 °C) is often optimal.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which cyanide source is best for this synthesis?
Sodium cyanide (NaCN) or potassium cyanide (KCN) in conjunction with an ammonium salt like NH₄Cl is the most cost-effective and common method.[6] However, for improved safety and solubility in organic solvents, Trimethylsilyl cyanide (TMSCN) can be an excellent alternative, often catalyzed by a Lewis acid. TMSCN can sometimes provide higher yields by avoiding aqueous conditions.
FAQ 2: How can I effectively purify the final product, this compound?
The product contains a basic nitrogen, a polar hydroxyl group, and a polar nitrile, making it highly water-soluble and potentially challenging to purify.
-
Extraction: After quenching the reaction, extensive extraction with a polar organic solvent like ethyl acetate or dichloromethane is necessary. Be aware that multiple extractions (5-10) may be required to recover all the product from the aqueous layer.
-
Chromatography: Flash column chromatography on silica gel is the most effective method. A gradient elution is recommended. Start with a non-polar solvent system (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from tailing on the acidic silica gel.
FAQ 3: Should the primary alcohol on the N-(2-hydroxyethyl) group be protected?
For this specific synthesis, protection of the hydroxyl group is generally not necessary . The Strecker reaction conditions are typically mild enough not to interfere with the primary alcohol. Protecting the alcohol would add two steps to the synthesis (protection and deprotection), significantly lowering the overall yield and increasing the cost. If side reactions involving the alcohol are definitively identified, a silyl ether protecting group (like TBDMS) would be the most logical choice.
Section 4: Detailed Experimental Protocols
Safety Precaution: All operations involving cyanide salts must be performed in a well-ventilated fume hood. An aqueous solution of bleach (sodium hypochlorite) should be kept on hand to quench any spills and decontaminate glassware, as it oxidizes cyanide to the less toxic cyanate.[7] Never allow cyanide salts to come into contact with acid, as this will generate highly toxic hydrogen cyanide gas.
Protocol 1: Synthesis of 1-(2-Hydroxyethyl)piperidin-4-one
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-piperidone hydrochloride monohydrate (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and acetonitrile (MeCN, approx. 0.2 M).
-
Stir the suspension vigorously for 30 minutes at room temperature to liberate the free base.
-
Add 2-bromoethanol (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with a small amount of water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can often be used in the next step without further purification. Expected yield: 85-95%.
Protocol 2: Strecker Synthesis of this compound
-
In a well-ventilated fume hood, add 1-(2-hydroxyethyl)piperidin-4-one (1.0 eq), ammonium chloride (NH₄Cl, 1.5 eq), and methanol (MeOH, approx. 0.3 M) to a round-bottom flask.
-
Stir the mixture at room temperature for 20 minutes.
-
In a separate flask, dissolve sodium cyanide (NaCN, 1.3 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 15 minutes. Caution: Exothermic reaction may occur.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the disappearance of the ketone starting material by TLC.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract thoroughly with ethyl acetate (5 x 50 mL for a 10g scale reaction).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to an oil.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 95:5 to 90:10 Ethyl Acetate/Methanol + 0.5% Triethylamine). Expected yield: 70-85%.
Section 5: Data Summary
The choice of reaction conditions can significantly impact the final yield. The following table provides a comparative overview based on literature precedents for similar cyanation reactions.
| Parameter | Condition A (Standard) | Condition B (Alternative) | Expected Outcome / Rationale |
| Cyanide Source | NaCN / NH₄Cl[5] | TMSCN / ZnCl₂ | NaCN is cost-effective but requires careful pH management. TMSCN is less toxic, avoids aqueous conditions, and can lead to cleaner reactions, but is more expensive. |
| Solvent | Methanol / Water | Dichloromethane (DCM) | Methanol is a good solvent for the salts but can participate in side reactions. DCM is a good choice for TMSCN-based reactions. |
| Temperature | 25-40 °C | 0 °C to RT | Room temperature is generally sufficient. Lower temperatures may be needed for highly reactive substrates to control exotherms. |
| Typical Yield | 70-85% | 75-90% | Condition B often provides a slight yield improvement and easier workup at the cost of more expensive reagents. |
Section 6: References
-
NROChemistry. Strecker Synthesis. NROChemistry. [Link]
-
Minteer, S. D., et al. (2018). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. Strecker Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Ciba Geigy Ag. (1977). Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol. Google Patents.
-
Wikipedia. Strecker amino acid synthesis. Wikipedia. [Link]
-
Chem-europe.com. Strecker amino acid synthesis. Chem-europe.com. [Link]
-
Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker_amino_acid_synthesis [chemeurope.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Welcome to the technical support center for the synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important piperidine derivative. We will explore the two primary synthetic routes, providing in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and analytical methods to ensure the successful and efficient production of high-purity this compound.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through two main strategies, each with its own set of potential impurities and optimization parameters:
-
Route A: N-Alkylation of 4-Cyanopiperidine: This is a direct and often preferred method involving the reaction of 4-cyanopiperidine with a 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene oxide.
-
Route B: Cyanation of 1-(2-Hydroxyethyl)piperidine Precursor: This route typically involves the synthesis of 1-(2-hydroxyethyl)piperidin-4-one, followed by a cyanation reaction, often a variation of the Strecker synthesis, to introduce the nitrile group.
This guide is structured to address each route independently, allowing you to focus on the specific challenges of your chosen synthetic pathway.
Route A: N-Alkylation of 4-Cyanopiperidine
This synthetic approach is conceptually straightforward, involving the formation of a C-N bond between the secondary amine of 4-cyanopiperidine and a 2-hydroxyethylating agent. However, careful control of reaction conditions is crucial to minimize the formation of several potential impurities.
Visualizing the N-Alkylation Pathway and Impurity Formation
Caption: Synthetic pathway for N-alkylation and major impurity formation routes.
Frequently Asked Questions (FAQs) for N-Alkylation Route
Q1: My reaction has stalled, and I have a significant amount of unreacted 4-cyanopiperidine. What could be the cause?
A1: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Base: The reaction generates HCl (when using 2-chloroethanol), which protonates the starting amine, rendering it non-nucleophilic. An inadequate amount of base (e.g., K2CO3, Et3N) will fail to neutralize the acid and regenerate the free amine. Ensure at least one equivalent of base is used, and for solid bases, ensure good stirring to facilitate the reaction.
-
Base Strength: The chosen base may not be strong enough to deprotonate the piperidinium salt effectively. Consider a stronger base if necessary, but be mindful of potential side reactions.
-
Reaction Temperature: N-alkylation reactions can be slow at room temperature, especially with less reactive alkyl halides. Gradually increasing the temperature (e.g., to 50-70 °C) can significantly improve the reaction rate.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they solvate the cation but not the amine, enhancing its nucleophilicity.
Q2: I see a new, more polar spot on my TLC/peak in my LC-MS that I suspect is the quaternary ammonium salt. How can I avoid this?
A2: Formation of the quaternary ammonium salt is a classic example of over-alkylation, where the tertiary amine product is more nucleophilic than the secondary amine starting material. To mitigate this:
-
Control Stoichiometry: Use a slight excess of the amine (4-cyanopiperidine) relative to the alkylating agent (e.g., 1.1 to 1 equivalents).
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, maintaining a low concentration of it at all times. This can be achieved using a syringe pump for larger-scale reactions.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the initial alkylation over the second.
Q3: During workup, I'm isolating a byproduct that appears to be an amide or carboxylic acid. How is this happening and how can I prevent it?
A3: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. This can convert the desired nitrile to piperidine-4-carboxamide or piperidine-4-carboxylic acid.
-
Neutral Workup: If possible, perform a neutral workup. Avoid prolonged exposure to strong acids or bases during extraction and purification.
-
Temperature Control: Keep the temperature low during any aqueous workup steps.
-
Anhydrous Conditions: Ensure your reaction is run under anhydrous conditions to prevent in-situ hydrolysis if a strong base is used.
Troubleshooting Guide for N-Alkylation Route
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield, Multiple Byproducts | 1. Reaction temperature too high. 2. Incorrect stoichiometry. 3. Inappropriate base or solvent. | 1. Optimize temperature; start lower and gradually increase. 2. Use a slight excess of 4-cyanopiperidine. 3. Screen different bases (K2CO3, Na2CO3, DIPEA) and solvents (ACN, DMF, THF). |
| Formation of a Water-Soluble Byproduct | Over-alkylation to the quaternary ammonium salt. | 1. Add the alkylating agent slowly. 2. Use no more than one equivalent of the alkylating agent. |
| Product is an Amide or Acid | Hydrolysis of the nitrile group during reaction or workup. | 1. Maintain anhydrous reaction conditions. 2. Use a milder base. 3. Perform a neutral aqueous workup at low temperature. |
| Reaction Not Going to Completion | 1. Insufficient base. 2. Low reaction temperature. 3. Deactivated catalyst (if applicable). | 1. Ensure at least one equivalent of a suitable base is used. 2. Increase the reaction temperature incrementally. 3. Use fresh reagents. |
Route B: Cyanation of 1-(2-Hydroxyethyl)piperidine Precursor
This route involves the initial synthesis of 1-(2-hydroxyethyl)piperidin-4-one, followed by the introduction of the nitrile group. The most common method for this transformation is a Strecker-type synthesis.
Visualizing the Cyanation Pathway and Impurity Formation
Caption: Strecker-type synthesis pathway and common impurity formation routes.
Frequently Asked Questions (FAQs) for Cyanation Route
Q1: My Strecker reaction is not working well, and I'm recovering a lot of the starting ketone. What can I do?
A1: Low conversion in a Strecker synthesis can often be attributed to the equilibrium of imine formation.
-
pH Control: The formation of the imine from the ketone and ammonia is pH-dependent. The pH should be weakly acidic to facilitate carbonyl protonation without excessive protonation of the ammonia. A pH range of 6-7 is often optimal.
-
Water Removal: The condensation reaction to form the imine produces water. In some cases, the use of a dehydrating agent can drive the equilibrium towards the imine, thereby improving the overall reaction rate.
-
Cyanide Source: Ensure your cyanide source (e.g., NaCN, KCN) is of good quality and has not been passivated. The use of TMSCN with a Lewis acid catalyst can be an alternative for more challenging substrates.
Q2: I have a significant byproduct that is not the desired aminonitrile. What could it be?
A2: A common byproduct is the cyanohydrin, formed by the direct addition of cyanide to the ketone starting material. This is more likely if the rate of imine formation is slow.
-
Optimize Imine Formation: Focus on conditions that favor imine formation (see Q1). Increasing the concentration of the ammonia source can also help.
-
Reaction Sequence: In some protocols, the ketone and ammonia source are pre-stirred to allow for imine formation before the addition of the cyanide source.
Q3: My final product contains the corresponding amide or carboxylic acid. Why is this happening?
A3: As with the N-alkylation route, the nitrile group of the product is susceptible to hydrolysis. The Strecker reaction is often followed by a workup that can be either acidic or basic, which can lead to hydrolysis if not carefully controlled.
-
Mild Workup: Use a mild workup procedure, avoiding prolonged exposure to strong acids or bases and high temperatures.
-
Control Hydrolysis: If the amino acid is the desired final product, the hydrolysis step is intentional and typically requires harsh conditions (e.g., refluxing in 6M HCl). To isolate the aminonitrile, these conditions must be avoided.
Troubleshooting Guide for Cyanation Route
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion to Product | 1. Suboptimal pH for imine formation. 2. Equilibrium favors starting materials. 3. Inactive cyanide source. | 1. Buffer the reaction to a pH of 6-7. 2. Pre-stir ketone and ammonia source; consider a dehydrating agent. 3. Use fresh, high-purity cyanide reagent. |
| Formation of Cyanohydrin Byproduct | Direct addition of cyanide to the ketone is faster than imine formation. | 1. Increase the concentration of the ammonia source. 2. Optimize conditions to accelerate imine formation. |
| Product Hydrolysis | Harsh workup conditions (strong acid/base, high temperature). | 1. Perform a rapid, cold, and near-neutral aqueous workup. 2. If purification by chromatography is needed, ensure the silica gel is not too acidic. |
| Reaction is Messy/Polymerization | Side reactions of the aldehyde/ketone under the reaction conditions. | 1. Lower the reaction temperature. 2. Ensure a homogenous reaction mixture. |
Analytical Methods for Quality Control
Ensuring the purity of this compound is critical. A combination of chromatographic techniques is recommended for accurate assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the target compound from its non-volatile impurities.
Recommended HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) for non-chromophoric impurities |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~1 mg/mL. |
This method should provide good separation of the polar starting materials, the product, and the more polar hydrolyzed and quaternized byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for analyzing volatile starting materials and byproducts.
Recommended GC-MS Method:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 40-450 amu |
| Sample Preparation | Dilute sample in a suitable solvent like methanol or dichloromethane. Derivatization with a silylating agent may be necessary for the hydroxyl group. |
Detailed Experimental Protocol: N-Alkylation of 4-Cyanopiperidine with 2-Chloroethanol
This protocol provides a robust method for the synthesis of this compound.
Materials:
-
4-Cyanopiperidine
-
2-Chloroethanol
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO4), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanopiperidine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloroethanol (1.05 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by flash column chromatography on silica gel if necessary.
References
- BenchChem Technical Support Team. (2025).
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.).
- NROChemistry. (n.d.). Strecker Synthesis.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- BenchChem. (2025). Purity Analysis of 1-(2-Hydroxyethyl)
- BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Sigma-Aldrich. (n.d.). Product Information for 1-(2-Hydroxyethyl)piperidine.
- MedChemExpress. (n.d.). Product Information for this compound.
- PubChem. (n.d.). 4-Cyanopiperidine.
- U.S. Patent 7,348,435 B2. (2008). Process for producing cyanopiperidine.
- U.S. Patent Application Publication No. 2017/0369442 A1. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
- Wikipedia contributors. (n.d.). Strecker amino acid synthesis. Wikipedia.
Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Introduction: Welcome to the technical support guide for the synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. This valuable intermediate is a key building block in the development of various pharmaceutical agents. While its synthesis may appear straightforward—typically involving the N-alkylation of piperidine-4-carbonitrile—researchers frequently encounter challenges with side reactions that can significantly impact yield, purity, and scalability. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating these common issues. We will explore the causality behind experimental choices and offer validated protocols to ensure the integrity of your synthesis.
Section 1: Primary Synthetic Pathways
The most prevalent methods for preparing this compound involve the N-alkylation of the secondary amine of piperidine-4-carbonitrile. The two primary electrophiles used for this transformation are 2-haloethanols and ethylene oxide.
-
Alkylation with 2-Haloethanols (e.g., 2-chloroethanol, 2-bromoethanol): This is a classic SN2 nucleophilic substitution reaction. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the 2-haloethanol and displacing the halide. The reaction is typically performed in the presence of a base to neutralize the resulting hydrohalic acid, which would otherwise protonate the starting amine and halt the reaction.[1][2]
-
Alkylation with Ethylene Oxide: This method involves the nucleophilic ring-opening of the strained epoxide ring by the piperidine nitrogen. This reaction can be performed under acidic or neutral conditions and often requires careful temperature and pressure control in an autoclave due to the gaseous nature and high reactivity of ethylene oxide.[3] While potentially more atom-economical, it is prone to a different set of side reactions, primarily poly-ethoxylation.
This guide will focus primarily on the more common and accessible 2-haloethanol route.
Caption: Primary synthesis via N-alkylation with 2-chloroethanol.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yield is a common issue stemming from several potential sources. A systematic approach is required for diagnosis.
-
Incomplete Reaction: The reaction may not have reached completion. Confirm this by monitoring the consumption of the starting material (piperidine-4-carbonitrile) using Thin Layer Chromatography (TLC) or LC-MS. If the starting material remains, consider extending the reaction time or increasing the temperature. However, be aware that harsher conditions can promote side reactions.
-
Formation of Side Products: The most common cause of low yield is the diversion of reactants into undesired pathways. The key side reactions to investigate are quaternization and base-induced hydrolysis . See Q2 and Q4 for details on identifying and mitigating these.
-
Poor Choice of Base/Solvent: The base is critical for scavenging the HCl formed during the reaction.[2] An insufficient amount or a weak base can allow the piperidinium salt to form, which is unreactive. The choice of solvent also matters; polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the reactants.
-
Workup and Purification Losses: The target molecule has both a basic nitrogen and a polar hydroxyl group, which can complicate extraction. During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free-base form, maximizing its solubility in organic extraction solvents like dichloromethane or ethyl acetate. Emulsion formation can also lead to physical loss of product.
Caption: Logical workflow for troubleshooting low reaction yields.
Q2: My analytical data (LC-MS, NMR) shows a highly polar, high-mass impurity that I can't easily remove. What is it?
A2: This is the classic signature of quaternization , or over-alkylation. The desired product, this compound, is a tertiary amine. It is still nucleophilic and can compete with the secondary amine starting material for the 2-chloroethanol electrophile. This second alkylation event forms a quaternary ammonium salt.
-
Identification: This byproduct will have a mass corresponding to [Product + C₂H₄OH]⁺ and will be much more polar than your product, often appearing near the baseline on TLC or eluting very early in reverse-phase HPLC. It is typically non-volatile and will not be observed by GC-MS.
-
Mechanism: The lone pair on the tertiary nitrogen of the product attacks another molecule of 2-chloroethanol.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine-4-carbonitrile starting material (e.g., 1.1 to 1.2 equivalents) relative to the 2-chloroethanol.
-
Slow Addition of Alkylating Agent: The most effective method is to add the 2-chloroethanol slowly over several hours using a syringe pump.[2] This maintains a low concentration of the electrophile, ensuring it is more likely to react with the more abundant and more nucleophilic secondary amine starting material rather than the tertiary amine product.[2][4]
-
Avoid High Temperatures: Excessive heat can accelerate this second alkylation step. Maintain the reaction at a moderate temperature (e.g., 60-80 °C).
-
Q3: (For Ethylene Oxide Route) I'm seeing a series of byproducts with repeating mass units of 44 Da. What are they?
A3: This pattern is indicative of poly-ethoxylation . The primary alcohol on your desired product is also a nucleophile. It can attack a molecule of ethylene oxide, initiating a chain reaction where multiple ethylene oxide units are added.
-
Identification: In the mass spectrum, you will see peaks corresponding to [Product + (C₂H₄O)ₙ].
-
Mechanism: The hydroxyl group of the product is deprotonated (or activated) and attacks an ethylene oxide molecule. The resulting new terminal hydroxyl group can then do the same, leading to oligomeric or polymeric side chains.
-
Mitigation Strategies:
-
Strict Stoichiometric Control: Use a carefully measured, limited amount of ethylene oxide, ideally no more than a 10-35% molar excess.[3]
-
Use an Excess of the Piperidine: Running the reaction with an excess of the starting piperidine-4-carbonitrile ensures the ethylene oxide is consumed by the more nucleophilic amine before it can react extensively with the product's hydroxyl group.
-
Acid Catalysis: Performing the reaction under acid catalysis can sometimes offer better control than base-catalyzed methods, as the amine is protonated and reacts as the free base in equilibrium, while the alcohol is less activated.[3]
-
Caption: Key side reactions: Quaternization and Poly-ethoxylation.
Q4: My product appears to be contaminated with an amide or carboxylic acid. How did this happen?
A4: This is a result of nitrile group hydrolysis . The cyano group (-C≡N) is susceptible to hydrolysis under either strongly acidic or strongly basic conditions, especially in the presence of water and with heating.
-
Identification: An amide impurity will show a characteristic C=O stretch in the IR spectrum (~1650-1680 cm⁻¹) and distinct N-H protons in the ¹H NMR. A carboxylic acid will have a very broad O-H stretch in the IR and a downfield proton (>10 ppm) in the ¹H NMR.
-
Mechanism: Under basic conditions, a hydroxide ion attacks the electrophilic carbon of the nitrile, and after protonation, forms a primary amide. Further hydrolysis can convert the amide to a carboxylate salt.
-
Mitigation Strategies:
-
Use a Non-Nucleophilic Base: Employ a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) rather than stronger hydroxide bases (NaOH, KOH). Organic bases like triethylamine (TEA) or Hünig's base (DIPEA) are also good choices.[1]
-
Ensure Anhydrous Conditions: Use dry solvents and ensure all glassware is thoroughly dried before starting the reaction. While some water is unavoidable with inorganic bases, minimizing its presence is key.
-
Moderate Reaction Temperature: Avoid prolonged heating at high temperatures, which accelerates the rate of hydrolysis.
-
Careful Workup: During workup, minimize the time the product is exposed to strongly basic aqueous solutions. Neutralize the reaction mixture promptly before extraction.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for the 2-chloroethanol method?
A1: The ideal combination balances reactivity with minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A cost-effective, moderately strong, and non-nucleophilic base. It is easily filtered off after the reaction. Weaker bases may lead to incomplete reactions, while stronger bases (e.g., hydroxides, alkoxides) increase the risk of nitrile hydrolysis.[2] |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents are excellent for SN2 reactions. ACN is often preferred due to its lower boiling point, making it easier to remove post-reaction. DMF offers better solubility for some salts but requires higher temperatures for removal.[2] |
| Catalyst | Sodium or Potassium Iodide (NaI/KI) | Adding a catalytic amount (0.1 eq) of an iodide salt can accelerate the reaction via the Finkelstein reaction, where the more reactive 2-iodoethanol is formed in situ. |
Q2: How can I effectively monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase like 10% Methanol in Dichloromethane. The starting material (secondary amine) is less polar than the product (which has a hydroxyl group). The quaternary salt byproduct, if formed, will be highly polar and will likely remain at the baseline. Stain the plate with potassium permanganate, which readily visualizes both the amine and alcohol functional groups. For more quantitative analysis, LC-MS or GC-MS can be used to track the disappearance of starting material and the appearance of the product.
Q3: What are the critical safety precautions when using ethylene oxide?
A3: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. All work must be conducted in a certified chemical fume hood, and reactions must be performed in a pressure-rated vessel (autoclave) by trained personnel.[3] Due to its high reactivity, reactions can be highly exothermic, and proper temperature monitoring and control are essential to prevent runaway reactions.
Section 4: Recommended Experimental Protocol
Synthesis of this compound via N-Alkylation with 2-Chloroethanol
-
Materials:
-
Piperidine-4-carbonitrile (1.1 eq)
-
2-Chloroethanol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
Anhydrous Acetonitrile (ACN)
-
-
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add piperidine-4-carbonitrile, potassium carbonate, and potassium iodide.
-
Solvent Addition: Add anhydrous acetonitrile to create a slurry with a concentration of approximately 0.5 M with respect to the 2-chloroethanol.
-
Reactant Addition: Begin vigorous stirring and heat the mixture to 70-80 °C. Add the 2-chloroethanol dropwise via a syringe or addition funnel over a period of 1-2 hours.
-
Reaction: Maintain the temperature and allow the reaction to stir for 12-24 hours. Monitor the reaction progress by TLC until the starting piperidine-4-carbonitrile spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KCl, KI) and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude material can be purified by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product.
-
References
- US4731448A - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol.
- Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. PrepChem. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Procedure for N-alkylation of Piperidine?.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Proposed industrial pathway to piperazine starting from ethylene oxide.
- Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. PrepChem. [Link]
Sources
Removal of unreacted starting materials from 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-hydroxyethyl)piperidine-4-carbonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials, specifically piperidine-4-carbonitrile and 2-bromoethanol or ethylene oxide.
Introduction
The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically involves the N-alkylation of piperidine-4-carbonitrile with a 2-hydroxyethylating agent like 2-bromoethanol or ethylene oxide. A critical step in this process is the effective removal of unreacted starting materials to ensure the purity of the final product. This guide offers practical, field-proven insights and detailed protocols to navigate these purification challenges.
Troubleshooting Guide: Addressing Specific Purification Issues
This section is formatted as a series of questions and answers to directly tackle problems you may encounter during your experimental work-up and purification.
Issue 1: Residual Piperidine-4-carbonitrile Detected in the Purified Product
Question: After my initial work-up, I'm still seeing a significant amount of unreacted piperidine-4-carbonitrile in my product according to TLC and NMR analysis. How can I effectively remove it?
Answer: The persistence of piperidine-4-carbonitrile is a common issue due to its basic nature and potential for co-extraction with your product. Here’s a systematic approach to its removal:
1. Root Cause Analysis:
-
Incomplete Reaction: The primary reason for excess starting material is an incomplete reaction. Ensure you are using a slight excess of the alkylating agent (2-bromoethanol or ethylene oxide) and that the reaction has been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[1]
-
Ineffective Work-up: A simple aqueous wash may not be sufficient to remove the basic piperidine-4-carbonitrile.
2. Recommended Solution: Acid-Base Extraction
An acid-base extraction is the most effective method to separate the basic piperidine-4-carbonitrile from your more neutral product.[2][3] The principle is to convert the basic amine of the starting material into a water-soluble salt by washing with an acidic solution.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the unreacted piperidine-4-carbonitrile, forming a water-soluble hydrochloride salt that will partition into the aqueous layer.
-
Layer Separation: Carefully separate the aqueous layer.
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal.
-
Neutralization and Back-Extraction (Optional but Recommended): Combine the acidic aqueous layers and basify with a base like sodium hydroxide to a pH > 10. This will regenerate the free amine of piperidine-4-carbonitrile. You can then extract it back into an organic solvent to confirm its removal from your product stream.
-
Final Wash: Wash the organic layer containing your product with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product, now free of the basic starting material.
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Sources
Technical Support Center: Column Chromatography Purification of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. It is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar, nitrogen-containing compound.
Introduction
This compound is a polar molecule containing a tertiary amine (the piperidine nitrogen) and a hydroxyl group, both of which can lead to strong interactions with silica gel, a common stationary phase. These interactions often result in significant peak tailing, poor separation, and low recovery. This guide offers practical solutions and explains the chemical principles behind them to empower you to optimize your purification process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
Issue 1: My compound is not moving off the baseline on the TLC plate, even with highly polar solvents.
Possible Cause: Strong interaction between the basic piperidine nitrogen and the acidic silica gel surface.
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et3N) or ammonia in methanol. This modifier will compete with your compound for the acidic sites on the silica, reducing strong adsorption and allowing for elution.
-
Stationary Phase Choice: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be an effective alternative to silica gel for the purification of amines.[1] Another option is to use deactivated silica gel, which has a reduced number of acidic silanol groups.[1]
Issue 2: The purified fractions show significant peak tailing on TLC and HPLC analysis.
Possible Cause: This is another manifestation of strong interactions between the basic analyte and acidic stationary phase. Even with a modifier, some interaction may persist.
Solution:
-
Optimize Modifier Concentration: Systematically vary the concentration of your basic modifier (e.g., triethylamine) in the eluent. Start with a low concentration (e.g., 0.5%) and gradually increase it while monitoring the peak shape by TLC.
-
Alternative Stationary Phases: If peak tailing persists, consider more specialized stationary phases. Reverse-phase silica (C18) can be a good option where the most polar compounds, like your target molecule, elute first.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent technique for very polar compounds, using a polar stationary phase and a high concentration of an organic solvent in the mobile phase.[2]
Issue 3: I am getting a low yield of my purified product.
Possible Cause: Irreversible adsorption of the product onto the silica gel.
Solution:
-
Use a Deactivated Stationary Phase: As mentioned, basic or neutral alumina or deactivated silica gel can prevent the strong, irreversible binding of your basic compound.[1]
-
Pre-treat the Silica Gel: Before packing the column, you can pre-treat the silica gel by slurrying it in the mobile phase containing the basic modifier. This ensures that the acidic sites are neutralized before your compound is introduced.
Issue 4: My purified product is contaminated with an unknown impurity.
Possible Cause: Co-elution of an impurity with a similar polarity to your product.
Solution:
-
Optimize the Solvent System: A single solvent system may not be sufficient to separate closely eluting compounds. A gradient elution, where the polarity of the mobile phase is gradually increased, can improve resolution.[3][4]
-
Two-Dimensional Chromatography: If a single column cannot provide the desired purity, consider a second chromatographic step with a different separation mechanism (e.g., reverse-phase chromatography after a normal-phase column).
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for a polar compound like this on a silica gel TLC plate would be a mixture of a relatively polar and a less polar solvent. For instance, a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and methanol. A common starting ratio is 95:5 or 90:10 DCM:MeOH. Remember to add 1-2% triethylamine to the solvent system to prevent streaking.
Q2: How do I choose between silica gel and alumina for my stationary phase?
Silica gel is acidic and is the most common stationary phase.[3] However, for basic compounds like piperidine derivatives, the acidic nature can cause problems.[1] Alumina is available in acidic, neutral, and basic forms. Basic or neutral alumina is often a better choice for purifying amines to avoid strong adsorption and potential degradation.[1] It is always recommended to test your separation on a TLC plate with the chosen stationary phase first.
Q3: How can I visualize my compound on a TLC plate if it is not UV-active?
Many nitrogen-containing compounds are not strongly UV-active. In such cases, you can use a chemical stain for visualization. Common stains for amines include:
-
Potassium permanganate (KMnO4) stain: This is a general-purpose stain that reacts with many functional groups, including alcohols and amines, appearing as yellow spots on a purple background.
-
Ninhydrin stain: This stain is particularly useful for primary and secondary amines, which typically appear as purple or yellow spots upon heating.[5]
-
Dragendorff's reagent: This is a classic stain for alkaloids and other nitrogen-containing compounds, often yielding orange or brown spots.[6]
-
Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[5]
Q4: What is a typical protocol for the column chromatography purification of this compound?
The following is a general protocol that should be optimized based on your specific reaction mixture and scale.
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of DCM:MeOH (e.g., 95:5) with 1% triethylamine.
-
Visualize the plate using a suitable stain (e.g., KMnO4).
-
The ideal solvent system should give your product an Rf value of approximately 0.2-0.4. Adjust the solvent polarity as needed.
-
-
Column Packing:
-
Choose a column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of stationary phase to crude product by weight).[3]
-
Prepare a slurry of silica gel in the chosen eluent (the same one determined by TLC).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column. This often leads to better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (with modifier), Neutral/Basic Alumina | To mitigate strong adsorption of the basic analyte. |
| Mobile Phase Modifier | 0.5-2% Triethylamine or Ammonia in MeOH | To neutralize acidic sites on silica gel. |
| TLC Rf Value | 0.2 - 0.4 | Optimal for good separation on a column. |
| Stationary Phase:Sample Ratio | 20:1 to 50:1 (by weight) | Ensures sufficient separation capacity.[3] |
Conclusion
The successful purification of this compound by column chromatography hinges on understanding and mitigating the strong interactions between the basic analyte and the acidic stationary phase. By carefully selecting the stationary and mobile phases, and by employing systematic troubleshooting, researchers can achieve high purity and yield of this valuable compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
- Unknown. (n.d.). Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper.
- Loba Chemie. (2019). 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS.
- BLDpharm. (n.d.). This compound.
- Unknown. (n.d.). Column chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- ResearchGate. (2017). Best reagent to reveal piperidine alkaloids on silver nitrate-impregnated TLC plates?.
- ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?.
Sources
Technical Support Center: Recrystallization of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Welcome to the technical support center for the purification of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity crystalline material. As a molecule with both a polar hydroxyethyl group and a moderately polar nitrile function on a piperidine scaffold, its purification by recrystallization presents unique challenges that this guide aims to address with scientific rigor and practical insights.
Understanding the Molecule: Key Physicochemical Characteristics
This compound possesses a combination of functional groups that dictate its solubility and crystallization behavior. The tertiary amine of the piperidine ring, the hydroxyl group, and the nitrile group are all capable of hydrogen bonding to varying degrees. This suggests a moderate overall polarity, influencing the choice of appropriate solvent systems. The N-substituent on the piperidine ring significantly impacts the molecule's polarity and, consequently, its crystallization properties[1].
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₄N₂O | |
| Molecular Weight | 154.21 g/mol | |
| Appearance | Varies (often an oil or low-melting solid when crude) | Inferred from related compounds |
| Key Functional Groups | Tertiary amine, hydroxyl, nitrile | Chemical Structure |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem with piperidine derivatives, especially when the solution is supersaturated at a temperature above the compound's melting point[1][2]. The presence of impurities can also lower the melting point of the eutectic mixture, exacerbating this issue.
Immediate Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly again[3].
-
Lower the Cooling Temperature Drastically: If re-heating isn't effective, sometimes snap-cooling a small portion of the oiled-out mixture in a dry ice/acetone bath can induce solidification. This solid can then be used to seed the rest of the solution.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Preventative Strategies:
-
Solvent Selection: Ensure your chosen solvent's boiling point is not significantly higher than the melting point of your compound.
-
Slow Cooling: Rapid cooling often leads to oiling out. Allow the solution to cool to room temperature slowly before moving it to an ice bath[1].
Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A2: The absence of crystal formation typically indicates one of two things: either the solution is not sufficiently saturated, or there is a kinetic barrier to nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.
-
Scratching: As mentioned above, scratching the flask can create nucleation sites.
-
-
Increase Concentration: It's possible that too much solvent was used initially. This is a frequent cause of crystallization failure[4]. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again[3].
-
Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid, which indicates the onset of precipitation[1].
Q3: My recrystallized product is still colored/impure. What went wrong?
A3: This suggests that the chosen solvent is not effectively differentiating between your product and the impurities, or that colored impurities are being trapped within the crystal lattice.
Purification Strategies:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal before cooling[2]. Be aware that using too much charcoal can lead to a loss of your desired product.
-
Re-crystallize: A second recrystallization is often necessary to achieve high purity.
-
Solvent System Re-evaluation: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent[5]. You may need to screen other solvents.
Q4: I have a very low yield after recrystallization. How can I improve it?
A4: A low yield is often a consequence of using too much solvent, cooling the solution too quickly, or washing the collected crystals with a solvent that is too warm.
Yield Optimization:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product[1].
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This maximizes the amount of product that crystallizes out of the solution.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a starting point for purifying this compound when a suitable single solvent has been identified.
Step-by-Step Methodology:
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene). A good solvent will show low solubility at room temperature but high solubility upon heating[1].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when no single solvent provides the desired solubility profile.
Step-by-Step Methodology:
-
Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a "poor" (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently turbid[1].
-
Re-dissolution and Crystallization: Gently warm the solution until it becomes clear again. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection and Drying: Follow steps 5-7 from the single-solvent protocol.
Visualizing the Workflow
References
- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem.
- Solvent Choice - Chemistry Teaching Labs - University of York.
- Have you experienced that your piperidine crystallizes when not in use? - ResearchGate.
- Troubleshooting - Chemistry LibreTexts.
- Recrystallization - Wired Chemist.
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]
- 4. Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of N-Substituted Piperidines
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-alkylation
Welcome to the Technical Support Center for piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of countless pharmaceutical agents.[1] Functionalization of the piperidine nitrogen is a critical step in tuning the pharmacological profile of these molecules. However, the inherent nucleophilicity of the piperidine nitrogen presents a persistent challenge: over-alkylation, leading to the formation of undesired quaternary ammonium salts.[2][3]
This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate this common synthetic hurdle. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical logic to empower you to optimize your reactions effectively.
Troubleshooting Guide: Issues in N-Alkylation of Piperidines
This section addresses specific problems you might encounter during the N-alkylation of piperidine or its derivatives.
Q1: My direct alkylation of piperidine with an alkyl halide is producing a significant amount of a water-soluble byproduct that I suspect is the quaternary ammonium salt. How can I favor mono-alkylation?
This is the classic problem of over-alkylation. The mono-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event. Here are several strategies to mitigate this, ranging from simple procedural changes to alternative synthetic routes.
Root Cause Analysis: The rate of the second alkylation (quaternization) is competitive with the first. To favor mono-alkylation, you must manipulate the reaction conditions to disfavor the second reaction.
dot
Caption: Reaction pathway showing competitive mono- and di-alkylation.
Solutions:
-
Stoichiometric Control: The simplest approach is to use a large excess of the piperidine starting material relative to the alkylating agent.[4][5] This ensures that the alkyl halide is more likely to encounter a molecule of the starting amine rather than the mono-alkylated product.
-
Insight: While effective, this method is not atom-economical and requires a robust purification strategy to remove the excess starting amine.[5]
-
-
Slow Addition of Alkylating Agent: Adding the alkyl halide dropwise or via a syringe pump over several hours keeps its instantaneous concentration low.[6] This kinetically favors the first alkylation and minimizes the opportunity for the mono-alkylated product to react further.[7]
-
Choice of Base and Solvent:
-
Without Base: In the absence of a base, the reaction generates H-X, which protonates the piperidine nitrogen. The resulting ammonium salt is a poor nucleophile, effectively stopping the reaction after the first alkylation. The reaction slows and may stop as the salt accumulates.[6]
-
With a Weak, Heterogeneous Base: Using a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) in a solvent like DMF or acetonitrile can be effective.[6] The base neutralizes the H-X formed, regenerating the free amine to continue the reaction, but its limited solubility can help modulate the reaction rate.
-
With a Hindered Organic Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice.[6] It effectively scavenges the acid produced without competing in the alkylation reaction.
-
Comparative Table of Direct Alkylation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Piperidine Excess | Statistical probability | Simple concept, no extra reagents. | Poor atom economy, requires extensive purification.[5] |
| Slow Addition | Kinetic control | Improves selectivity, good for reactive halides. | Can significantly increase reaction time; may require special equipment (syringe pump).[6] |
| No Base | Product deactivation | Can favor mono-alkylation. | Reaction slows or stops as salt forms; requires a final basic workup to isolate the free amine.[6] |
| K₂CO₃ / DMF | In-situ neutralization | Drives reaction to completion, inexpensive. | Can still lead to over-alkylation if conditions are not optimized.[6] |
| DIPEA / ACN | Acid scavenging | High yields for mono-alkylation, clean reaction. | More expensive base, requires careful removal during workup.[6] |
Q2: I need to synthesize a mono-N-substituted piperidine with a complex, sensitive alkyl group. Direct alkylation gives me a mixture of products and decomposition. What is a more reliable method?
For sensitive substrates or when high purity is paramount, reductive amination is the superior strategy as it completely avoids the possibility of over-alkylation.[7][8]
Mechanism Insight: The reaction proceeds via the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone. This iminium ion is then reduced in situ by a selective reducing agent. Since a tertiary amine cannot form an iminium ion under these conditions, the reaction stops cleanly at the mono-alkylated stage.[9]
dot
Caption: Workflow for N-alkylation via reductive amination.
Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild, tolerant of many functional groups, and selectively reduces iminium ions in the presence of the starting aldehyde.[4][7]
Step-by-Step Methodology:
-
Imine Formation: Dissolve the piperidine derivative (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-3 hours. The formation of the iminium ion can be monitored by techniques like TLC or LC-MS. For less reactive carbonyls, a catalytic amount of acetic acid can be added.
-
Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Q3: My starting material contains another nucleophilic site (e.g., a primary amine or hydroxyl group). How can I selectively alkylate only the piperidine nitrogen?
In this scenario, a protecting group strategy is the most robust and reliable approach to ensure chemoselectivity.[10] The concept is to "mask" the other nucleophilic group, perform the piperidine N-alkylation, and then "unmask" the protected group.
dot dot graph Protection_Strategy { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Starting Material\n(e.g., 2-(aminomethyl)piperidine)"]; Protect [label="Protect Primary Amine\n(e.g., with Boc₂O)"]; Protected [label="Boc-Protected Intermediate"]; Alkylate [label="N-Alkylate Piperidine\n(Reductive Amination or Direct Alkylation)"]; AlkylatedProtected [label="Fully Functionalized Intermediate"]; Deprotect [label="Deprotect\n(e.g., with TFA/HCl)"]; Final [label="Final Product\n(Selectively N-alkylated)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Protect -> Protected -> Alkylate -> AlkylatedProtected -> Deprotect -> Final; }
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Welcome to the technical support center for 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the successful application of this versatile molecule.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a tertiary amine within a piperidine ring, a hydroxyl group, and a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry. However, this complexity also presents specific stability challenges that require careful consideration during storage and handling. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems you may encounter during your work with this compound.
Question 1: I am observing a new, more polar impurity in my reaction mixture over time, especially when working in aqueous basic conditions. What could be the cause?
Answer:
The most probable cause is the hydrolysis of the nitrile group. Aliphatic nitriles are susceptible to hydrolysis under both acidic and basic conditions, which typically occurs at elevated temperatures. The hydrolysis proceeds in two steps, first forming an amide intermediate and then the corresponding carboxylic acid.
-
Step 1: Hydrolysis to Amide: The nitrile group reacts with water to form 1-(2-hydroxyethyl)piperidine-4-carboxamide.
-
Step 2: Hydrolysis to Carboxylic Acid: The amide is further hydrolyzed to 1-(2-hydroxyethyl)piperidine-4-carboxylic acid.
The carboxylic acid is significantly more polar than the starting nitrile, which would explain the appearance of a new, more polar spot on your TLC or a new peak with a shorter retention time in reverse-phase HPLC.
Causality behind the issue: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. Basic conditions, with the presence of hydroxide ions, accelerate this process.
Troubleshooting Protocol:
-
pH Control: If your reaction conditions permit, maintain a neutral or slightly acidic pH to minimize the rate of nitrile hydrolysis.
-
Temperature Management: Avoid prolonged heating of your reaction mixture, especially in the presence of strong acids or bases. If heating is necessary, use the lowest effective temperature and shortest possible reaction time.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to detect the formation of hydrolysis products.
-
Work-up: During aqueous work-up, minimize the time the compound is in contact with strongly acidic or basic solutions.
Question 2: My reaction yield is consistently lower than expected, and I suspect the starting material is degrading. How can I assess the purity of my this compound?
Answer:
To accurately assess the purity of your starting material and identify potential degradation products, a validated analytical method is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for analyzing piperidine derivatives.
Recommended Analytical Method: Reverse-Phase HPLC with UV detection
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the basic piperidine nitrogen.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the nitrile and piperidine groups do not have strong chromophores at higher wavelengths.
Self-Validating Protocol for Purity Check:
-
Standard Preparation: Prepare a stock solution of your this compound in a suitable solvent (e.g., acetonitrile/water).
-
Calibration Curve: Create a calibration curve with at least five different concentrations to establish linearity.
-
Sample Analysis: Analyze your sample and quantify the main peak against the calibration curve. The presence of other peaks indicates impurities or degradation products.
-
Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis to check for co-eluting impurities.
dot
Caption: Workflow for Forced Degradation Study.
References
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Deriv
- The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions - ResearchG
- 20.7: Chemistry of Nitriles - Chemistry LibreTexts
- Nitrile to Acid - Common Conditions - Organic Chemistry D
- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps
- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google P
- Analytical method by liquid chromatography to assay piperine associ
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online
- Preparation of Piperidines, Part 3: Substituted
- Hydrolysis of Nitriles - Organic Chemistry Tutor
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH
- Results of forced degradation studies | Download Scientific Diagram - ResearchG
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Synthesis of N-Substituted piperidines
- Review on development of forced degradation studies and its approaches on stability indicating method - World Journal of Pharmaceutical Research
- Preparation of Piperidines, Part 2: Substituted
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Medi
- 4-Cyanopiperidine | 4395-98-6 - ChemicalBook
- The thermal and catalytic decomposition of 2-hydroxyethylhydrazine and 2-hydroxyethylhydrazinium nitr
- [4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem]([Link]
Scaling up the synthesis of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
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Technical Support Center: Troubleshooting PROTAC Synthesis with 1-(2-Hydroxyethyl)piperidine-4-carbonitrile Linker
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the 1-(2-Hydroxyethyl)piperidine-4-carbonitrile linker. Our guidance is rooted in established chemical principles and field-proven insights to help you navigate the complexities of your experiments and achieve optimal results.
Introduction to the this compound Linker
The this compound linker is a versatile building block in PROTAC design. Its piperidine core offers a degree of rigidity, which can be advantageous for pre-organizing the PROTAC molecule for effective ternary complex formation.[1] The hydroxyethyl group provides a handle for further functionalization, typically through amide bond formation, while the nitrile group can influence the physicochemical properties of the final PROTAC. However, the presence of these distinct functional groups—a primary alcohol, a tertiary amine within the piperidine ring, and a nitrile—can present unique synthetic challenges. This guide will address these potential issues in a practical, question-and-answer format.
Part 1: Troubleshooting Linker-Specific Reactions
This section focuses on challenges directly related to the unique functionalities of the this compound linker.
Question 1: I am observing low yields during the amide coupling of my carboxylic acid-functionalized warhead/E3 ligase ligand to the hydroxyl group of the linker. What are the likely causes and how can I improve the reaction?
Low yields in this crucial coupling step are a common hurdle. Several factors related to the linker's structure and reaction conditions can be at play.
Underlying Causality:
-
Steric Hindrance: The piperidine ring, although providing rigidity, can create steric congestion around the hydroxyl group, impeding the approach of the activated carboxylic acid.
-
Suboptimal Activation of the Carboxylic Acid: Inefficient activation of the carboxylic acid partner will lead to a sluggish and incomplete reaction.
-
Side Reactions: The presence of the tertiary amine in the piperidine ring and the nitrile group can potentially lead to side reactions if not properly managed.
-
Moisture: Water in the reaction mixture can hydrolyze the activated ester intermediate, quenching the desired reaction.
Troubleshooting Strategies:
| Parameter | Recommended Action | Scientific Rationale |
| Coupling Reagents | Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP. | These uronium/phosphonium-based reagents are highly efficient for sterically hindered couplings and can significantly improve reaction rates and yields. |
| Base | Use a non-nucleophilic, hindered base such as Diisopropylethylamine (DIPEA). | DIPEA is effective at scavenging the acid produced during the reaction without competing as a nucleophile, which could lead to unwanted side products. |
| Solvent | Ensure the use of anhydrous polar aprotic solvents like DMF or DCM. | These solvents are excellent for dissolving the reactants and reagents while minimizing the risk of hydrolysis of the activated species. |
| Reaction Conditions | Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the linker. | This ensures the formation of the highly reactive activated ester intermediate, maximizing its availability for reaction with the hydroxyl group. |
| Temperature | Gentle heating (40-50 °C) may be beneficial if the reaction is sluggish at room temperature. | Increased temperature can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions or degradation. |
Protocol 1: Optimized Amide Coupling with the Hydroxyl Group
This protocol outlines a robust method for coupling a carboxylic acid to the this compound linker using HATU.
Caption: Optimized amide coupling workflow.
Question 2: Should I be concerned about the reactivity of the nitrile group during my PROTAC synthesis?
The nitrile group is generally stable under standard amide coupling and many other synthetic conditions used for PROTAC assembly. However, its reactivity should not be completely disregarded, especially under harsh conditions.
Potential Reactivity Concerns:
-
Hydrolysis: Strong acidic or basic conditions, particularly at elevated temperatures, can lead to the hydrolysis of the nitrile to a carboxylic acid or an amide. This is generally not a concern under the mildly basic conditions of a typical HATU coupling.
-
Reduction: The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. Such reagents are not typically used in the final stages of PROTAC synthesis but may be employed in the synthesis of precursors.
Recommendation: The nitrile group is generally considered a stable functional group throughout a standard PROTAC synthesis workflow. It is advisable to avoid strongly acidic or basic conditions and potent reducing agents in the presence of the unprotected nitrile.
Question 3: Is it necessary to protect the hydroxyl group of the linker before proceeding with other synthetic steps?
The necessity of protecting the hydroxyl group depends on the subsequent reaction conditions and the functional groups present on your other PROTAC components.
When to Consider Protection:
-
If you are performing a reaction that is not compatible with a free hydroxyl group: For example, if you need to perform a reaction under strongly basic conditions where the hydroxyl could be deprotonated, or if you are using reagents that would react with the alcohol.
-
To prevent O-acylation as a side reaction: If you are performing a coupling reaction with a different functional group on a molecule that also contains an activated carboxylic acid, protecting the hydroxyl group will prevent it from competing as a nucleophile.
Recommended Protecting Groups:
A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether, is a good choice for protecting the hydroxyl group. These protecting groups are robust to many reaction conditions but can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF) under mild conditions.
Caption: Protecting group strategy workflow.
Part 2: General PROTAC Synthesis and Purification Troubleshooting
This section addresses broader challenges that are frequently encountered in PROTAC synthesis, which are also applicable when using the this compound linker.
Question 4: My final PROTAC is difficult to purify, showing multiple peaks or broad peaks on HPLC. How can I improve the purification?
Purification is a common bottleneck in PROTAC synthesis due to their often high molecular weight, complex structures, and varied polarities.
Causality of Purification Challenges:
-
Structural Complexity and Polarity: PROTACs containing polar linkers like the one discussed here can exhibit complex solubility profiles, making standard purification challenging.[2]
-
Incomplete Reactions or Side Products: The presence of unreacted starting materials or closely related side products can lead to co-elution during chromatography.
-
PROTAC Instability: Some PROTACs can be labile and may degrade under harsh purification conditions (e.g., strong acids or bases in the mobile phase).[2]
Purification Optimization Strategies:
| Technique | Recommendation | Rationale |
| Chromatography | Utilize high-resolution reversed-phase HPLC with a C18 column. Optimize the gradient elution, often a shallow gradient of acetonitrile in water with a modifier like 0.1% formic acid or TFA is effective. | A shallow gradient can improve the separation of closely eluting impurities. The choice of acidic modifier can also influence peak shape and retention. |
| Alternative Media | For highly polar PROTACs, consider alternative stationary phases like a C8 or a phenyl-hexyl column. | These columns have different selectivities compared to C18 and may provide better separation for certain molecules. |
| Flash Chromatography | For initial purification of larger quantities of crude material, flash column chromatography on silica gel can be used to remove major impurities before final HPLC purification. | This two-step purification approach can improve the efficiency of the final, high-resolution purification step. |
| Characterization | Thoroughly characterize all collected fractions by LC-MS and NMR to confirm the identity and purity of the final PROTAC. | This is essential to ensure that you have isolated the correct compound and to identify any persistent impurities.[3] |
Question 5: I have successfully synthesized my PROTAC, but it shows low degradation activity in cellular assays. What are the potential synthetic and structural issues?
Low cellular activity of a synthetically pure PROTAC often points to suboptimal structural design rather than a flawed synthesis.
Potential Reasons for Low Activity:
-
Incorrect Linker Length or Rigidity: The linker plays a critical role in establishing a productive ternary complex between the target protein and the E3 ligase.[1] An inappropriate linker length or conformation can lead to steric clashes or an unfavorable orientation for ubiquitination.
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, heavily influenced by the linker, dictate its ability to cross the cell membrane and reach its intracellular targets. The polar nature of the this compound linker may impact permeability.
-
Metabolic Instability: The PROTAC may be rapidly metabolized within the cell, preventing it from reaching a sufficient concentration to induce degradation.
Troubleshooting through Synthesis and Design:
-
Synthesize a Linker Library: The most effective way to address issues of linker length and composition is to synthesize a small library of PROTACs with varying linker lengths and attachment points. This empirical approach is often necessary to identify the optimal linker for a given target and E3 ligase pair.
-
Modify Physicochemical Properties: If poor permeability is suspected, consider modifications to the linker or the ligands to increase lipophilicity. However, a balance must be struck, as excessive lipophilicity can lead to poor solubility.
-
Incorporate Rigidity: The piperidine core of the linker already provides some rigidity. Further rigidification of other parts of the linker, for instance, by incorporating aromatic rings or other cyclic systems, can sometimes improve potency by reducing the entropic penalty of ternary complex formation.[1]
Summary and Concluding Remarks
The this compound linker is a valuable tool in the PROTAC toolbox. Successful synthesis hinges on a careful consideration of the reactivity of its hydroxyl and nitrile functionalities, the application of robust amide coupling protocols, and, when necessary, the strategic use of protecting groups. Beyond the synthesis, the inherent properties of this linker will influence the biological activity of the final PROTAC, and an iterative design-synthesis-test cycle is often required for optimization. This guide provides a foundational framework for troubleshooting common issues, enabling researchers to more efficiently advance their protein degradation projects.
References
- Sterling Pharma Solutions. (2025, June 23).
- Google Patents. (n.d.). Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.
- WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. (2024, January 10). PMC.
- Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants - PMC - NIH. (n.d.). NIH.
- Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC - NIH. (n.d.). NIH.
- Google Patents. (n.d.). Pharmaceutical compositions of protac compounds and uses thereof.
- Protecting Groups. (n.d.).
- SynArchive. (n.d.). Protecting Groups List.
- A reversible protecting group for the amide bond in peptides. Use in the synthesis of 'difficult sequences' - RSC Publishing. (n.d.). RSC Publishing.
- MedChemExpress. (n.d.). This compound 21168-73-0.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022, August 9). RSC Publishing.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC - NIH. (n.d.). NIH.
- (PDF) Click chemistry in the development of PROTACs - ResearchGate. (2024, January 1). ResearchGate.
- ChemRxiv. (n.d.). PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer.
Sources
Technical Support Center: Functionalization of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Welcome to the technical support center for 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
Introduction to the Molecule
This compound is a valuable building block in medicinal chemistry, featuring three key functional groups: a tertiary amine within the piperidine ring, a primary hydroxyl group on the N-ethyl substituent, and a nitrile group at the 4-position of the piperidine ring. This unique combination allows for a wide range of chemical transformations, but also presents specific challenges due to the potential for competing reactions and the need for selective functionalization. This guide will address these challenges directly, providing practical, field-proven solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the functionalization of this compound, offering probable causes and actionable solutions.
Issue 1: Low Yield or No Reaction in Nitrile Transformations (Hydrolysis or Reduction)
Question: I am attempting to hydrolyze the nitrile group to a carboxylic acid (or reduce it to a primary amine) but am observing low yields or recovering only the starting material. What could be the issue?
Answer:
This is a common challenge that can stem from several factors related to reagent choice, reaction conditions, and potential side reactions.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Inadequate Reagent Stoichiometry or Activity | The nitrile group can be sterically hindered by the piperidine ring, requiring more forcing conditions or more active reagents. | For reduction to the amine, consider using stronger reducing agents like Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent such as THF. If using catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel, Rh/C) is active and use appropriate pressure and temperature.[1][2] For hydrolysis, strong acidic (e.g., concentrated HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions with elevated temperatures are typically required. |
| Side Reactions Involving the Tertiary Amine | The tertiary amine of the piperidine ring can be quaternized by certain reagents or reaction byproducts, leading to a complex mixture and consumption of starting material. | When using reagents that can act as alkylating agents, or if acidic byproducts are formed, the piperidine nitrogen can be protonated or quaternized. Consider protecting the tertiary amine with a suitable protecting group like Boc anhydride, although this adds extra steps. Alternatively, carefully control the stoichiometry of your reagents. |
| Poor Solubility of Starting Material | The starting material may not be fully soluble in the chosen reaction solvent, limiting its availability to react. | Ensure complete dissolution of your starting material. For reductions with metal hydrides, anhydrous THF or diethyl ether are good starting points. For hydrolyses, aqueous solutions of acid or base are standard, and co-solvents may be necessary if solubility is an issue. |
Experimental Protocol: Reduction of the Nitrile to a Primary Amine using LAH
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (LAH, 4 equivalents) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Addition of Starting Material: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Unwanted N-Alkylation or Quaternization
Question: I am trying to perform a reaction on the hydroxyl group, but I am observing side products corresponding to N-alkylation of the piperidine nitrogen. How can I prevent this?
Answer:
The lone pair of electrons on the piperidine nitrogen makes it a nucleophilic center, prone to reaction with electrophiles.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| High Nucleophilicity of the Piperidine Nitrogen | The tertiary amine is often more nucleophilic than the primary alcohol, leading to preferential reaction with electrophiles. | Protecting Group Strategy: The most robust solution is to protect the piperidine nitrogen. The tert-Butoxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions used for alcohol functionalization and can be removed under acidic conditions.[3][4][5] |
| Reaction Conditions Favoring N-Alkylation | The choice of base and solvent can influence the relative reactivity of the nitrogen and oxygen nucleophiles. | If protection is not desired, carefully select your reaction conditions. For example, to favor O-alkylation, you can first deprotonate the alcohol with a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like DMF or THF to form the more nucleophilic alkoxide.[6] |
Experimental Protocol: Boc-Protection of the Piperidine Nitrogen
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or a mixture of Dioxane and water.
-
Addition of Reagents: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) and a base such as Triethylamine (TEA, 1.2 equivalents) or Sodium Bicarbonate (if using aqueous conditions) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: If using an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. If using aqueous conditions, extract the product with a suitable organic solvent.
-
Purification: The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Diagram: Troubleshooting N-Alkylation
Caption: Decision workflow for addressing unwanted N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to selectively functionalize the hydroxyl group without affecting the nitrile or the tertiary amine?
A1: The most reliable method is to first protect the tertiary amine with a Boc group as described in the troubleshooting section. With the nitrogen protected, the hydroxyl group can be functionalized using standard methods such as acylation (e.g., with an acid chloride or anhydride), etherification (e.g., Williamson ether synthesis), or oxidation. The nitrile group is generally stable to these conditions.
Q2: Can I perform a one-pot reaction to modify both the hydroxyl and nitrile groups?
A2: While theoretically possible, it is highly challenging and not recommended for achieving a clean, high-yielding synthesis of a specific target molecule. The reagents required for transforming the nitrile (e.g., strong reducing agents or harsh hydrolysis conditions) are often incompatible with a free hydroxyl group. A stepwise approach with protection of the more reactive functional groups is the preferred strategy for predictable outcomes.
Q3: How can I purify my final product, especially if it is a polar amine?
A3: Purification of polar amines can be challenging. Standard silica gel chromatography can sometimes lead to product streaking or poor recovery. Here are a few tips:
-
Basified Silica: Pre-treating the silica gel with a small amount of a tertiary amine like triethylamine in the eluent can help to reduce tailing.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) is an excellent alternative.
-
Salt Formation and Recrystallization: If your product is a solid, you can form a salt (e.g., hydrochloride or tartrate) which may be more amenable to crystallization, a highly effective purification technique.[7]
Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A4: Yes. As with all chemicals, you should consult the Safety Data Sheet (SDS) before use. In general:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Nitrile-Containing Compounds: Be aware that nitrile-containing compounds can be toxic. Avoid inhalation, ingestion, and skin contact.
-
Reactions with Hydrides: Reactions involving metal hydrides like LAH are highly exothermic and release flammable hydrogen gas upon quenching. These reactions must be performed with extreme care under an inert atmosphere and with proper quenching procedures.
Diagram: Reaction Pathways
Caption: Overview of functionalization pathways for the title compound.
References
- Duan, X., et al. Opportunities and challenges for direct C–H functionalization of piperazines. PMC. 2016-04-13. [Link]
- MDPI.
- MDPI.
- ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. 2023-12-08. [Link]
- ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. 2023-08-18. [Link]
- DTIC. Piperidine Synthesis. 1993-06-04. [Link]
- ResearchGate.
- DTIC. Chemoselective Reactions of Functionalized Piperidines. 1992-06-01. [Link]
- Google Books.
- Google Patents. Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol. Accessed January 4, 2026.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Accessed January 4, 2026. [Link]
- ResearchGate.
- CAS Common Chemistry. 1-(2-Hydroxyethyl)-4-piperidinepropanol. Accessed January 4, 2026. [Link]
- PubMed Central.
- PubChem. 1-(2-Hydroxyethyl)piperazine. Accessed January 4, 2026. [Link]
- PubChem. Ethyl 1-(2-hydroxyethyl)
- Loba Chemie. 1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals | Article No. 04125. Accessed January 4, 2026. [Link]
- PubChem. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. Accessed January 4, 2026. [Link]
- ResearchGate.
- Molbase. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 89151-44-0. Accessed January 4, 2026. [Link]
- ZORA. N-(2-Hydroxyethyl)piperidine. 2024. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 89151-44-0 [matrix-fine-chemicals.com]
- 5. 89151-44-0 CAS MSDS (1-Boc-4-(2-hydroxyethyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Multi-Technique Approach to the Structural Confirmation of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile: A Comparative Guide
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For drug development professionals and researchers, the certainty that the molecule in the vial is indeed the molecule that was designed is paramount to the integrity of all subsequent biological and chemical data. This guide presents an in-depth, multi-technique comparison for the structural elucidation of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a heterocyclic compound featuring key functional groups relevant to medicinal chemistry.
This document moves beyond a simple recitation of data, providing a narrative grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, while also objectively comparing its efficacy with alternative analytical methods such as Fourier-transform infrared (FT-IR) spectroscopy and mass spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained to provide a self-validating analytical workflow.
The Analytical Challenge: this compound
The target molecule, this compound (Structure 1), presents a valuable case study. Its structure incorporates a saturated nitrogen heterocycle (piperidine), a polar side chain with a primary alcohol (-CH₂CH₂OH), and a nitrile group (-C≡N). While seemingly straightforward, the conformational flexibility of the piperidine ring and the presence of multiple proton and carbon environments necessitate a robust analytical strategy to confirm its constitution and connectivity unequivocally.
Caption: Structure of this compound with atom numbering.
Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its strength lies in its ability to map the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. A suite of 1D and 2D NMR experiments provides a complete and self-validating picture of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).[1][2] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation : Acquire spectra on a 500 MHz NMR spectrometer.
-
1D Spectra Acquisition :
-
¹H NMR : Acquire with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR : Acquire with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds, using proton decoupling.
-
DEPT-135 : Acquire using standard instrument parameters to differentiate between CH, CH₂, and CH₃ groups.[3]
-
-
2D Spectra Acquisition :
-
COSY (Correlation Spectroscopy) : Acquire to identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : Acquire to identify direct one-bond proton-carbon (¹H-¹³C) correlations.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Acquire to identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.
-
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift principles and data from analogous structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom # | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment |
| H8 | ~3.65 | t | 2H | J = 5.5 | -CH₂-OH |
| H7 | ~2.60 | t | 2H | J = 5.5 | N-CH₂- |
| H2/H6 (axial) | ~2.20 | m | 2H | - | Piperidine α-protons |
| H2/H6 (eq) | ~2.85 | m | 2H | - | Piperidine α-protons |
| H4 | ~2.75 | m | 1H | - | Piperidine γ-proton |
| H3/H5 (axial) | ~1.80 | m | 2H | - | Piperidine β-protons |
| H3/H5 (eq) | ~2.05 | m | 2H | - | Piperidine β-protons |
| H9 | ~2.50 | br s | 1H | - | -OH |
Table 2: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)
| Atom # | Predicted δ (ppm) | DEPT-135 Phase | Assignment |
| C10 | ~121.0 | Quaternary (absent) | -C≡N |
| C8 | ~59.5 | Negative | -CH₂-OH |
| C7 | ~60.5 | Negative | N-CH₂- |
| C2/C6 | ~53.0 | Negative | Piperidine α-carbons |
| C3/C5 | ~29.0 | Negative | Piperidine β-carbons |
| C4 | ~25.0 | Positive | Piperidine γ-carbon |
Analysis of Predicted Spectra:
-
¹H NMR : The N-hydroxyethyl group is expected to show two triplets around 3.65 ppm (H8, deshielded by oxygen) and 2.60 ppm (H7, adjacent to nitrogen). The hydroxyl proton (H9) would appear as a broad singlet, and its chemical shift is highly dependent on concentration and temperature. The piperidine ring protons exhibit complex, overlapping multiplets due to chair conformations. The protons alpha to the nitrogen (H2/H6) are shifted downfield relative to the beta protons (H3/H5).[4][5] The methine proton at the 4-position (H4) is deshielded by the electron-withdrawing nitrile group.[6]
-
¹³C NMR : The nitrile carbon (C10) is expected in the 120-125 ppm range.[7][8] The carbons of the hydroxyethyl group (C7, C8) and the piperidine ring carbons alpha to the nitrogen (C2, C6) appear in the 50-65 ppm region.[9] The remaining piperidine carbons (C3, C4, C5) are found further upfield.
-
DEPT-135 : This experiment is crucial for confirming carbon types. We predict a positive signal for the single CH group (C4) and negative signals for all CH₂ groups (C2, C3, C5, C6, C7, C8). The quaternary nitrile carbon (C10) will be absent, confirming its assignment.[3]
2D NMR for Unambiguous Connectivity
While 1D NMR provides a list of parts, 2D NMR assembles them into the final structure.
Caption: Workflow for structural elucidation using a suite of NMR experiments.
-
COSY : This experiment would confirm the connectivity within the two isolated spin systems:
-
Hydroxyethyl chain : A cross-peak between the signals at ~3.65 ppm (H8) and ~2.60 ppm (H7) would prove their adjacent relationship.
-
Piperidine ring : A network of correlations would be observed connecting H2/H6 to H3/H5, and H3/H5 to H4, confirming the cyclic structure.
-
-
HSQC : This provides direct, one-bond C-H correlations, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. For example, the proton signal at ~2.75 ppm (H4) would show a cross-peak to the carbon signal at ~25.0 ppm (C4).
-
HMBC : This is arguably the most powerful experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
H7 (~2.60 ppm) to C2/C6 (~53.0 ppm) and C8 (~59.5 ppm), linking the hydroxyethyl group to the piperidine ring.
-
H2/H6 (~2.20/2.85 ppm) to C4 (~25.0 ppm) and C7 (~60.5 ppm), further confirming the N-substitution.
-
H3/H5 (~1.80/2.05 ppm) to C10 (~121.0 ppm), definitively placing the nitrile group at the C4 position.
-
Caption: Key predicted HMBC correlations for structural confirmation.
Alternative & Complementary Techniques
While NMR is exhaustive, other techniques provide rapid confirmation of key functional groups and molecular weight, serving as excellent complementary methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is ideal for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation : A small drop of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition : A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400 (broad) | Medium-Strong | O-H stretch | Alcohol |
| 2940, 2860 | Strong | C-H stretch | Alkane |
| ~2245 (sharp) | Medium | C≡N stretch | Nitrile |
| ~1100 | Strong | C-O stretch | Alcohol |
Interpretation: The presence of a broad absorption band around 3400 cm⁻¹ is a strong indicator of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.[10][11] A sharp, medium-intensity peak around 2245 cm⁻¹ is highly characteristic of a nitrile (-C≡N) group.[3][12][13] While FT-IR quickly confirms the presence of these key functional groups, it provides no information on how they are connected within the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: MS Analysis
-
Ionization : Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
Analysis : The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF) to obtain an accurate mass.
-
Tandem MS (MS/MS) : The [M+H]⁺ ion is isolated and fragmented to observe characteristic daughter ions.
Predicted Mass Spectrometry Data:
-
Molecular Formula : C₈H₁₄N₂O
-
Exact Mass : 154.1106
-
Predicted [M+H]⁺ (ESI) : m/z 155.1182
-
Key Fragmentation Pathways : The basic nitrogen of the piperidine ring is a likely site of protonation. Fragmentation is often initiated by cleavage of the bonds adjacent to the nitrogen (α-cleavage).[14]
-
Loss of the hydroxyethyl group : Cleavage of the N-C7 bond could lead to a fragment corresponding to the piperidine-4-carbonitrile cation.
-
Ring opening : Fission of the piperidine ring can lead to various acyclic fragment ions.[14]
-
Loss of water : Neutral loss of H₂O from the hydroxyethyl side chain is a common fragmentation pathway for alcohols.[15]
-
Comparison of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Suite | Complete C-H framework, atom connectivity, stereochemistry. | Unambiguous and detailed structural elucidation. | Requires larger sample amounts, longer acquisition times. |
| FT-IR | Presence of functional groups (e.g., -OH, -C≡N). | Fast, requires minimal sample, highly characteristic frequencies. | Provides no connectivity information. |
| MS | Molecular weight, elemental formula (HRMS), fragmentation clues. | High sensitivity, provides molecular formula. | Isomers are often indistinguishable, fragmentation can be complex. |
Conclusion
The structural confirmation of this compound is most robustly achieved through a comprehensive suite of NMR experiments. While ¹H and ¹³C NMR provide the fundamental list of atomic environments, it is the application of 2D techniques like COSY, HSQC, and particularly HMBC, that unequivocally establishes the atomic connectivity and validates the final structure.
FT-IR and MS serve as rapid and valuable orthogonal techniques. FT-IR provides immediate confirmation of the key hydroxyl and nitrile functional groups, while high-resolution MS confirms the elemental composition. The synergistic use of these three techniques provides a self-validating system, ensuring the highest degree of confidence in the structural assignment, a critical requirement for advancing research and development in the chemical sciences.
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A Senior Application Scientist's Guide to PROTAC Linker Design: A Comparative Analysis Featuring 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to achieve targeted protein degradation.[1][2][3] These heterobifunctional molecules are composed of three key components: a "warhead" ligand that binds to a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Upon entering a cell, a PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), bringing the target protein into close proximity with the E3 ligase.[1][2][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to act again in a catalytic manner.[1][4]
While significant attention is often given to the warhead and anchor ligands, the linker is far from a passive spacer.[2] It has become increasingly clear that the linker's length, composition, and rigidity play a critical role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[4][5] The linker dictates the geometry of the ternary complex, influencing the protein-protein interactions that can either stabilize (positive cooperativity) or destabilize (negative cooperativity) this crucial assembly.[1] Furthermore, the linker significantly impacts the molecule's physicochemical properties, such as solubility, cell permeability, and metabolic stability—key determinants of a drug's success.[5][6]
This guide provides an in-depth comparison of various PROTAC linker classes, with a special focus on the emerging use of rigid heterocyclic scaffolds like 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. We will explore how different linker archetypes influence PROTAC performance and provide the experimental frameworks necessary to validate these design choices.
The PROTAC Mechanism: A Symphony of Proximity
The fundamental principle of PROTAC action is induced proximity. The linker's role is to successfully bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex for ubiquitination.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Emerging Rigid Linker Component: this compound
This compound is a building block used in the synthesis of PROTACs.[7] Its structure incorporates a piperidine ring, which classifies it as a component for rigid or semi-rigid linkers. Saturated heterocycles like piperidine and piperazine are increasingly being incorporated into linkers to impart conformational restraint.[2][4][8]
Structural Features and Inferred Properties:
-
Piperidine Ring: This saturated heterocycle introduces rigidity into the linker chain. Compared to flexible alkyl or PEG chains, this rigidity can reduce the entropic penalty upon binding and pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[1][8] This can enhance potency and selectivity.
-
Hydroxyethyl Group (-CH₂CH₂OH): The hydroxyl group increases the polarity and hydrophilicity of the linker. This can be advantageous for improving the aqueous solubility of the final PROTAC molecule, a common challenge for these large compounds.[2] It also provides a potential site for further chemical modification.
-
Nitrile Group (-C≡N): While less common, the nitrile group is a polar moiety that can also serve as a synthetic handle for further elaboration of the linker.
The inclusion of such a piperidine moiety aims to strike a balance between the flexibility needed to span the distance between the two proteins and the rigidity required to form a stable and productive ternary complex.[8]
Comparative Analysis of PROTAC Linker Archetypes
PROTAC linkers are generally classified into two main categories: flexible and rigid.[1][2] The choice between them involves a series of trade-offs concerning ternary complex stability, physicochemical properties, and synthetic accessibility.
Flexible Linkers: The Workhorses of Early PROTAC Design
Flexible linkers, primarily composed of alkyl chains and polyethylene glycol (PEG) units, are the most common motifs found in published PROTACs.[3][4] Their prevalence is due to their synthetic tractability and the ease with which their length can be systematically varied.[4][5]
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[1][2] While synthetically accessible, they are hydrophobic, which can decrease solubility and increase lipophilicity, potentially impacting cell permeability and oral bioavailability negatively.[1][2]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units and are a popular choice for improving the hydrophilicity and aqueous solubility of PROTACs.[2][9][10] This increased polarity can be beneficial, but long PEG chains may reduce metabolic stability.[2]
Comparison with this compound: Flexible linkers offer the advantage of easily spanning a wide range of distances, which is useful when the optimal geometry for ternary complex formation is unknown. However, their high flexibility can lead to a significant entropic penalty upon binding, potentially weakening the stability of the ternary complex.[1] A piperidine-containing linker, by contrast, introduces conformational constraint, which can lead to more potent degraders if the resulting geometry is optimal.[8]
Caption: A logical workflow for the experimental evaluation of PROTAC linkers.
Protocol 1: Ternary Complex Formation and Affinity Measurement (Surface Plasmon Resonance - SPR)
Objective: To quantify the binding affinities and cooperativity of the POI-PROTAC-E3 ligase ternary complex.
Causality: A stable ternary complex is a prerequisite for efficient ubiquitination. This assay measures the direct interaction and stability, linking linker design to the foundational step of the degradation process.
Methodology:
-
Immobilization: Covalently immobilize the biotinylated POI or E3 ligase onto a streptavidin-coated SPR sensor chip.
-
Binary Affinity Measurement (PROTAC to POI): Flow a series of concentrations of the PROTAC over the POI-coated surface to determine the binary dissociation constant (KD).
-
Binary Affinity Measurement (PROTAC to E3 Ligase): In a separate experiment, flow the PROTAC over the E3 ligase-coated surface to determine its binary KD.
-
Ternary Complex Formation: Prepare a series of solutions containing a constant, saturating concentration of the E3 ligase (or POI, whichever is not on the chip) mixed with varying concentrations of the PROTAC.
-
Data Acquisition: Flow these mixtures over the sensor chip. The resulting binding signal represents the formation of the ternary complex.
-
Analysis: Analyze the sensorgrams using a steady-state affinity model to determine the apparent KD of the PROTAC in the presence of the second protein. Cooperativity (α) can be calculated by comparing the binary and ternary affinities. An α > 1 indicates positive cooperativity, suggesting the linker facilitates favorable protein-protein interactions.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
Objective: To measure the concentration-dependent degradation of the target protein in a cellular context.
Causality: This is the ultimate functional readout of a PROTAC. It directly measures the outcome (protein loss) of the entire cellular process, validating that the linker allows for successful ternary complex formation, ubiquitination, and proteasomal degradation in a live-cell environment.
Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line endogenously expressing the POI) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., from 1 pM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the POI. Also probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
-
Conclusion
The linker is a pivotal design element in the development of effective PROTACs, profoundly influencing both pharmacology and drug-like properties. The historical reliance on flexible alkyl and PEG linkers is giving way to more sophisticated designs incorporating rigid motifs like piperidine rings, as seen in building blocks such as this compound. These rigid linkers offer a compelling strategy to enhance potency and selectivity by reducing the entropic penalty of ternary complex formation and locking the molecule in a bioactive state. However, this approach necessitates a greater synthetic investment and a robust, multi-faceted experimental workflow to validate each design. By systematically evaluating ternary complex formation, cellular degradation, and physicochemical properties, researchers can rationally navigate the complex trade-offs of linker chemistry to unlock the next generation of potent and selective protein degraders.
References
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- Gaponova, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Drug Discovery Today: Technologies, 37, 39-46. [Link]
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- Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1121-1130. [Link]
- JenKem Technology USA. (2024). PROTAC PEG Linkers. JenKem Technology USA. [Link]
- Desantis, J., et al. (2022).
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A Senior Application Scientist's Guide to PROTAC Linker Selection: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile vs. Piperazine-Based Linkers
Introduction: The Linker as the Linchpin of PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[][3] A PROTAC is composed of three key elements: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects them.[3][4]
While the warhead and anchor provide specificity, the linker is far from a passive tether. Its chemical nature, length, and rigidity are critical determinants of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for protein degradation.[1] Furthermore, the linker significantly impacts the molecule's physicochemical properties, including solubility, cell permeability, and metabolic stability, which are crucial for developing effective therapeutics.[5][6]
This guide provides an in-depth comparison of two important classes of rigidifying linkers: the widely used piperazine-based linkers and the more functionally distinct piperidine-based linkers, exemplified by the building block 1-(2-hydroxyethyl)piperidine-4-carbonitrile.
The PROTAC Mechanism of Action
Before delving into linker specifics, it is crucial to understand the overall mechanism. The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[4] This proximity enables the E3 ligase to transfer ubiquitin to lysine residues on the POI's surface. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to catalyze further rounds of degradation.[]
Figure 1: The catalytic cycle of a PROTAC molecule.
Part 1: The Piperazine-Based Linker Archetype
Piperazine and its derivatives are six-membered saturated heterocycles containing two nitrogen atoms. They have become a mainstay in PROTAC linker design for their ability to confer "semi-rigid" properties.[7][] This conformational constraint, positioned between the high flexibility of alkyl chains and the strict rigidity of aromatic systems, helps pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1][7][]
Key Physicochemical Properties & Performance Impact
-
Tunable Basicity and Solubility: The most significant feature of piperazine is its basicity. The two nitrogen atoms can be protonated, which can dramatically improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[10][11] This property is highly dependent on the chemical environment; electron-withdrawing groups (like adjacent amides) can lower the pKa of the piperazine nitrogens, potentially quenching protonation at physiological pH.[10][12] This sensitivity, however, offers a handle for fine-tuning. A PROTAC with a piperazine linker can exist in a neutral state to cross the cell membrane and then become protonated in the more acidic environment of the endosome, enhancing solubility and aiding endosomal escape.[]
-
Metabolic Stability: The heterocyclic ring of piperazine is generally more stable to oxidative metabolism than linear alkyl or PEG chains.[12] Incorporating the piperazine nitrogen into an amide bond can further prevent N-dealkylation reactions, enhancing metabolic stability.[12]
-
Improved Permeability and ADME Profile: By incorporating a basic, ionizable group, piperazine linkers can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC.[13] The strategic inclusion of a piperazine can increase the topological polar surface area just enough to boost solubility without triggering efflux by transporters like P-glycoprotein.[] Clinical candidates like ARV-110 and ARV-471 successfully incorporated piperazine moieties into their linker structures to improve potency and metabolic stability.[7][13]
Advantages & Disadvantages
| Advantages | Disadvantages |
| Enhanced Aqueous Solubility: Protonation of nitrogens significantly improves solubility.[10][11] | Context-Dependent pKa: Basicity is highly sensitive to adjacent chemical groups.[10][11] |
| Semi-Rigid Conformation: Reduces entropic penalty for ternary complex formation.[7][] | Synthetic Complexity: Can be more challenging to synthesize than simple alkyl chains.[1] |
| Improved Metabolic Stability: More robust than linear alkyl or PEG chains.[12] | Potential for Off-Target Interactions: The basic nitrogens could lead to unintended interactions. |
| Favorable PK/PD Properties: Can improve oral bioavailability and in vivo exposure.[][13] |
Part 2: The Piperidine-Based Linker: A Case Study of this compound
While less ubiquitous than piperazine, piperidine-based linkers offer a different set of properties centered around rigidification without the dual basicity. This compound is a commercially available building block that exemplifies this class.[14][15][16][17][18]
Figure 2: Comparative chemical features of the linker archetypes.
Key Physicochemical Properties & Performance Impact
-
Rigidity: The piperidine core provides a rigid scaffold, similar to piperazine, which helps constrain the PROTAC's conformation.[7][19] This can be advantageous for optimizing the geometry of the ternary complex.[13]
-
Single Basic Center: Unlike piperazine, piperidine has only one basic nitrogen. This results in a less dramatic, but also less environmentally sensitive, boost to solubility compared to piperazine. The overall basicity will still be influenced by substituents, but the molecule lacks the dual-protonation capability.
-
Polar, Non-Basic Functional Groups: The key differentiator of the this compound moiety lies in its other functional groups.
-
Hydroxyethyl Group: This introduces a polar, hydrogen-bond donating hydroxyl group. This can aid solubility through hydrogen bonding with water. It also provides a convenient and reactive handle for synthetic elaboration of the linker chain.
-
Carbonitrile Group: The nitrile is a polar group and a hydrogen bond acceptor, but it is not basic. It contributes to the overall polar surface area without adding an ionizable center.
-
Advantages & Disadvantages
| Advantages | Disadvantages |
| Rigid Scaffold: Constrains conformation for potentially improved ternary complex geometry.[13][19] | Less Solubility Enhancement: Single basic nitrogen provides a smaller pH-dependent solubility boost than piperazine. |
| Defined Polarity: Hydroxyl and nitrile groups add polarity without complex pH-dependency. | Limited Data: Less established in the literature as a core linker strategy compared to piperazine. |
| Versatile Synthetic Handles: The hydroxyl group is a reactive site for linker extension. | Potentially Higher PSA: The added polar groups may negatively impact passive permeability if not balanced. |
| Good Metabolic Stability: The saturated ring is generally stable. |
Part 3: Head-to-Head Comparison and Data Insights
The choice between these linker types is a nuanced decision that depends on the specific challenges presented by the POI, E3 ligase, and the overall desired properties of the PROTAC.
Comparative Analysis Table
| Feature | Piperazine-Based Linker | This compound | Rationale & Causality |
| Core Structure | Saturated 6-membered ring with two nitrogens | Saturated 6-membered ring with one nitrogen | Both provide rigidity to reduce the entropic cost of binding.[7] |
| Basicity/pKa | Two basic centers; pKa is highly tunable/sensitive to the chemical environment.[10] | One basic center; less sensitive to the environment. | Piperazine's dual nitrogens allow for greater, pH-dependent modulation of solubility, crucial for the "chameleon effect".[] |
| Solubility | Can provide a significant, pH-dependent boost to aqueous solubility.[11] | Provides a moderate boost from the single amine and added polar groups. | The ability to be protonated in acidic organelles makes piperazine a powerful tool for overcoming the poor solubility of large PROTACs.[] |
| Permeability | Can be optimized to balance solubility and permeability.[6][13] | May be challenged by higher polar surface area from hydroxyl/nitrile groups. | Permeability is a balance. Piperazine's "chameleon" nature can be advantageous, while the fixed polarity of the piperidine example requires careful balancing of the overall molecule's lipophilicity.[20][21] |
| Impact on Ternary Complex | Semi-rigidity helps pre-organize the PROTAC for favorable binding.[] | Rigidity constrains the linker to explore fewer non-productive conformations. | Both aim to solve the same problem: finding the optimal geometry for the ternary complex. The choice depends on which scaffold better suits the specific POI-E3 ligase pair.[22][23] |
| Synthetic Accessibility | Well-established chemistry; readily incorporated via its two amine handles.[] | Available as a building block; the hydroxyl group is a primary site for extension.[14] | Both are common motifs in medicinal chemistry, making them synthetically accessible.[7] |
Supporting Experimental Data
Direct head-to-head studies are rare, but we can infer performance from studies optimizing linkers for specific targets. For instance, in the development of BRD4 degraders, swapping flexible linkers for more rigid structures incorporating piperazine/piperidine moieties has been shown to significantly improve metabolic stability and potency.[7][24]
A study on BRD4 degraders highlighted the dramatic benefit of piperazine. A PROTAC with a triazole-only linker showed potent biochemical activity but precipitated out of solution in whole blood. Replacing the triazole with a piperazine-PEG hybrid rescued the solubility, leading to a 10-fold improvement in cellular DC50 and a linear exposure-response in vivo, attributed to the ring's protonation-dependent solubility.[]
| PROTAC Linker Type | Target | DC50 | Dmax | Key Observation | Reference |
| Triazole-Only | BRD4 | >1000 nM (cellular) | N/A | Poor solubility limited cellular activity. | [] |
| Piperazine -PEG Hybrid | BRD4 | ~100 nM (cellular) | >90% | Rescued solubility and enabled potent in-cell degradation and in vivo efficacy. | [] |
| Flexible Alkyl/PEG | Various | Varies | Varies | Often a starting point, but can suffer from poor metabolic stability and high conformational flexibility. | [4][24] |
| Piperidine /Piperazine | AR/ER | Potent | >90% | Used in clinical candidates (ARV-110/ARV-471) to enhance rigidity, stability, and PK properties. | [13] |
Part 4: Essential Experimental Protocols for Linker Evaluation
To objectively compare linkers, a series of standardized assays must be performed. The goal is to build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR).
Figure 3: A typical experimental workflow for PROTAC linker optimization.
Ternary Complex Formation Assay (TR-FRET)
Causality: This assay directly measures the formation of the POI-PROTAC-E3 ligase complex. A stable ternary complex is a prerequisite for efficient ubiquitination. The linker's geometry and flexibility are primary determinants of complex stability and cooperativity.
Protocol:
-
Reagents: Tagged POI (e.g., His-tagged), tagged E3 ligase complex (e.g., GST-tagged VHL), fluorescently labeled antibodies against the tags (e.g., Anti-His-Terbium, Anti-GST-d2), assay buffer, PROTAC compounds.
-
Procedure: a. Prepare serial dilutions of the PROTAC compound in assay buffer in a 384-well plate. b. Add the POI and E3 ligase complex to each well at a fixed concentration. c. Incubate for 60 minutes at room temperature to allow complex formation. d. Add the fluorescently labeled antibodies. e. Incubate for another 60 minutes at room temperature. f. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor, 620 nm for the donor).
-
Analysis: Calculate the TR-FRET ratio. A higher ratio indicates greater proximity between the POI and E3 ligase, signifying ternary complex formation.
Cellular Degradation Assay (In-Cell Western)
Causality: This is the ultimate measure of a PROTAC's primary function. It quantifies the reduction of target protein levels in a cellular context, integrating the effects of permeability, solubility, and ternary complex formation.
Protocol:
-
Cell Culture: Plate cells expressing the target protein in a 96-well plate and grow to ~80% confluency.
-
Treatment: Treat cells with a serial dilution of the PROTAC compound (typically from 1 pM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Fixing and Permeabilization: a. Remove media and wash cells with PBS. b. Fix cells with 4% paraformaldehyde in PBS for 20 minutes. c. Wash cells multiple times with PBS containing 0.1% Triton X-100. d. Permeabilize with 0.1% Triton X-100 for 20 minutes.
-
Staining: a. Block with a blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes. b. Incubate with a primary antibody against the POI overnight at 4°C. c. Wash and incubate with an IRDye-conjugated secondary antibody and a cell normalization stain (e.g., CellTag 700) for 1 hour.
-
Imaging and Analysis: a. Wash plates and allow them to dry. b. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). c. Quantify the integrated intensity for the POI antibody, normalize to the cell stain, and plot the normalized intensity against PROTAC concentration. d. Fit the curve to a dose-response model to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: This assay provides a high-throughput, cell-free measure of a compound's passive membrane permeability. It helps isolate the contribution of the linker's physicochemical properties (lipophilicity, polarity) to its ability to cross a lipid bilayer, a key step for reaching its intracellular target.
Protocol:
-
Reagents: PAMPA plate system (a donor plate and an acceptor plate separated by a filter coated with a lipid solution, e.g., phosphatidylcholine in dodecane), PBS buffer (pH 7.4), PROTAC compounds, reference compounds (high and low permeability).
-
Procedure: a. Add the lipid solution to the filter of the acceptor plate and allow the solvent to evaporate. b. Fill the acceptor plate wells with PBS. c. Prepare solutions of the PROTAC and reference compounds in PBS in the donor plate. d. Place the acceptor plate onto the donor plate, creating a "sandwich". e. Incubate at room temperature for a set time (e.g., 4-18 hours). f. After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters (incubation time, filter area, well volume).
Conclusion and Strategic Outlook
The linker is a master regulator of PROTAC efficacy. The choice between a piperazine-based linker and a piperidine-based linker like this compound is a strategic decision based on the specific liabilities of a PROTAC series.
-
Choose piperazine-based linkers when:
-
Poor aqueous solubility is the primary obstacle.
-
A "chameleon-like" property is desired to balance solubility and permeability.
-
Fine-tuning of pKa is a viable optimization strategy.
-
-
Consider piperidine-based linkers with functional handles when:
-
The primary goal is to impart rigidity without introducing strong, environmentally sensitive basicity.
-
Specific polar interactions (H-bond donation/acceptance) are desired to optimize ternary complex formation.
-
Alternative synthetic vectors are needed for linker elaboration.
-
Ultimately, rational linker design is not about finding a single "best" linker but about building a diverse toolkit of linkers with well-understood properties.[4][25] By systematically evaluating how these different linker archetypes affect ternary complex formation, degradation efficacy, and ADME properties, researchers can accelerate the development of potent and selective protein degraders for therapeutic intervention.
References
- Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 21968–21977.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing.
- Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances.
- Zhao, B., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349.
- Kumar, A., & Kumar, A. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters.
- Gimalutdinow, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390.
- Gimalutdinow, E., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry.
- CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization.
- Maple, H. J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry.
- Shadrick, W. R., & Sabbatini, M. E. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Cell & Bioscience.
- Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv.
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The Strategic Advantage of Rigidity: A Comparative Guide to the Efficacy of PROTACs with Piperidine-Based Linkers
For Immediate Release to the Scientific Community
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimmers (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand dictate target engagement and ubiquitin machinery recruitment, the linker connecting these two moieties plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides a comprehensive comparison of PROTACs containing rigid piperidine-based linkers, with a particular focus on structures related to 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, against alternatives with more flexible linkers.
The Linker's Crucial Role: Beyond a Simple Tether
The linker in a PROTAC is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] Its length, composition, and rigidity are critical determinants of a PROTAC's success.[1] Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, offer synthetic ease and broad conformational sampling. However, this flexibility can come at the cost of an entropic penalty upon ternary complex formation and may lead to suboptimal pre-organization of the binding moieties.
Rigid linkers, particularly those incorporating cyclic structures like piperidine and piperazine, have gained prominence for their ability to confer conformational constraint.[2][3] This pre-organization can reduce the entropic loss upon binding and orient the warhead and E3 ligase ligand in a manner conducive to efficient ubiquitination and subsequent degradation of the target protein.[2] The piperidine scaffold, as a single basic amine, offers a rigid framework that can enhance the metabolic stability of the PROTAC.[2]
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The bifunctional nature of a PROTAC allows it to simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Case Study 1: Targeting BET Bromodomains with Rigid vs. Flexible Linkers
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene expression and have emerged as key targets in oncology.[4] The development of BRD4-targeting PROTACs has provided a fertile ground for studying the impact of linker design on degradation efficacy.
While a direct head-to-head comparison of a PROTAC containing the precise this compound linker is not publicly available, we can analyze the performance of PROTACs with closely related rigid piperidine/piperazine motifs against those with flexible linkers.
| PROTAC | Linker Type | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG-based (Flexible) | BRD4 | VHL | HeLa | 25-125 | >90 | [4] |
| ARV-825 | PEG-based (Flexible) | BRD2/3/4 | CRBN | Burkitt's Lymphoma | <1 | >95 | [4] |
| dBET1 | PEG-based (Flexible) | BRD2/3/4 | CRBN | MV4;11 | <100 | >85 | [5] |
| Compound B6 | Piperidine (Rigid) | BRD9 | CRBN | Synovial Sarcoma Cells | 1 | >90 | [6] |
| Compound E32 | Piperidine (Rigid) | BRD9 | CRBN | Synovial Sarcoma Cells | 1 | >90 | [6] |
Analysis: The data illustrates that while flexible PEG-based linkers in molecules like MZ1 and ARV-825 can achieve potent degradation, the incorporation of rigid piperidine linkers in compounds B6 and E32 also leads to highly potent and efficacious degradation of BRD9, a member of the BET family.[4][6] The exceptional potency of the piperidine-containing PROTACs at 1 nM highlights the potential of rigid linkers to optimize the geometry of the ternary complex for efficient degradation.[6]
Case Study 2: Androgen Receptor Degradation and the Rise of Rigid Linkers
The Androgen Receptor (AR) is a key driver of prostate cancer, and targeting it for degradation is a promising therapeutic strategy.[7] The development of AR-targeting PROTACs has seen a clear trend towards the use of more rigid linkers to improve potency and pharmacokinetic properties.[7]
| PROTAC | Linker Type | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Early AR PROTAC | Flexible | AR | MDM2 | HeLa | 10,000 | - | [7] |
| ARD-69 | Pyridine (Rigid) | AR | VHL | LNCaP, VCaP | <1 | >95 | [8] |
| ARD-266 | Heterocyclic (Rigid) | AR | VHL | LNCaP, VCaP, 22Rv1 | 0.2-1 | >95 | [9] |
| ARV-766 | Piperidine/Piperazine (Rigid) | AR (WT & mutants) | CRBN | mCRPC patients | - | PSA decline in 43% of patients with LBD mutations | [10] |
| BWA-522 | Piperidine/Piperazine (Rigid) | AR-FL & AR-V7 | CRBN | VCaP | <1000 | - | [11] |
Analysis: Early AR PROTACs with flexible linkers showed micromolar degradation activity.[7] In contrast, a new generation of AR degraders incorporating rigid heterocyclic linkers, such as pyridine in ARD-69 and piperidine/piperazine in ARV-766 and BWA-522, exhibit nanomolar to sub-nanomolar potency.[7][8][10][11] The clinical activity of ARV-766, which contains a rigid piperidine/piperazine linker, in patients with metastatic castration-resistant prostate cancer further underscores the therapeutic potential of this design strategy.[10] The use of rigid linkers has been shown to not only enhance degradation potency but also to improve pharmacokinetic profiles.[7]
Experimental Protocols
Western Blotting for Protein Degradation
A fundamental assay to quantify the degradation of a target protein.
Figure 2: A typical workflow for Western Blot analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
To assess the cytotoxic or anti-proliferative effects of the PROTACs.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement:
-
MTT Assay: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
CellTiter-Glo® Assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion: The Future of PROTAC Design is Rigid and Rational
The evidence strongly suggests that the incorporation of rigid linkers, such as those based on piperidine, is a highly effective strategy for enhancing the potency and drug-like properties of PROTACs. While flexible linkers have their place in initial screening and optimization, the move towards more conformationally constrained designs is a clear trend in the development of next-generation protein degraders. The ability of rigid linkers to pre-organize the PROTAC molecule for optimal ternary complex formation is a key factor in their success. As our understanding of the structural biology of ternary complexes deepens, the rational design of linkers, including moieties like this compound, will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.
References
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- Remillard, D., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Journal of Medicinal Chemistry, 65(13), 8637–8667.
- Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(18), 12195–12204.
- Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 62(2), 941–964.
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- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2020). ACS Medicinal Chemistry Letters, 11(8), 1533–1537.
- An, S., & Fu, L. (2024). An updated patent review of BRD4 degraders.
- Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. (2021). Journal of Medicinal Chemistry, 64(15), 11099–11110.
- Discovery of A031 as Effective Proteolysis Targeting Chimera (PROTAC) Androgen Receptor (AR) Degrader for the Treatment of Prostate Cancer. (2021). European Journal of Medicinal Chemistry, 223, 113645.
- Chan, K.-H., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 61(2), 504-513.
- Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. (2018).
- Novel approaches for the rational design of PROTAC linkers. (2020). Exploration of Targeted Anti-tumor Therapy, 1(4), 381-390.
- Rational structure-based design of BRD4 degrader PROTAC. (2020).
- Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity. (2021).
- Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. (2023). Journal of Medicinal Chemistry, 66(13), 8822–8843.
- Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer. (2021). Frontiers in Oncology, 11, 681324.
- Desantis, J., et al. (2022).
- Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. (n.d.). BioGRID.
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- In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. (2023). International Journal of Molecular Sciences, 24(3), 2497.
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- Case studies. The PROTACs and generated linkers for BRD4-PROTAC-VHL by... (2023).
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- Relation of DC50 for BRD4 degradation after 4 h of treatment to the... (n.d.).
- Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer. (2022). Journal of Medicinal Chemistry, 65(15), 10443–10455.
- Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. (2020). Journal of Medicinal Chemistry, 63(10), 5267–5284.
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Stability Showdown: A Comparative Guide to PROTACs with Piperidine-Based Linkers
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a constant balancing act of optimizing potency, selectivity, and drug-like properties. While the warhead and E3 ligase ligand dictate the "what" and "how" of degradation, the often-underestimated linker determines the "how well." Among the diverse linker architectures, the incorporation of rigid heterocyclic scaffolds, particularly piperidine, has emerged as a key strategy for enhancing PROTAC stability.
This guide provides an in-depth technical comparison of the stability of PROTACs featuring piperidine-based linkers. We will delve into the mechanistic basis for their enhanced stability, present comparative data, and provide detailed, field-proven protocols for assessing the stability of your own PROTAC candidates.
The Linker's Crucial Role: More Than Just a Spacer
A PROTAC's efficacy hinges on its ability to induce and maintain a stable ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase, facilitating ubiquitination and subsequent proteasomal degradation.[1][2] The linker connecting the POI-binding and E3-binding moieties is a critical determinant of this process. Its length, rigidity, and chemical composition profoundly influence the geometry and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule, including its metabolic stability.[3][]
Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, which can be advantageous for achieving a productive ternary complex. However, this flexibility can also lead to an entropic penalty upon binding and may expose the PROTAC to greater metabolic liabilities.[1]
Piperidine Linkers: Engineering Rigidity for Enhanced Stability
The incorporation of a piperidine ring into the linker introduces a degree of rigidity, which can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation.[5][6] This conformational constraint can reduce the entropic cost of binding and lead to a more stable and productive ternary complex.
The primary advantages of using piperidine-based linkers in terms of stability are:
-
Enhanced Metabolic Stability: The rigid, saturated ring structure of piperidine is generally less susceptible to metabolism compared to flexible alkyl or PEG chains.[1][5] This was notably demonstrated in the development of the clinical candidates ARV-110 and ARV-471, where replacing an initial flexible linker with a more rigid structure containing both piperidine and piperazine moieties significantly improved their metabolic stability and potency.[5]
-
Improved Ternary Complex Geometry: The defined spatial orientation imposed by the piperidine ring can lead to a more optimal presentation of the POI and E3 ligase, enhancing the efficiency of ubiquitin transfer.[5]
-
Modulation of Physicochemical Properties: The introduction of the nitrogen atom in the piperidine ring can also be leveraged to fine-tune solubility and other drug-like properties.[1][6]
dot
Caption: Mechanism of PROTAC-mediated protein degradation.
Comparative Stability Data: Rigid vs. Flexible Linkers
While direct head-to-head comparisons of PROTACs with systematically varied piperidine linkers are not extensively available in the public domain, the broader comparison between rigid (piperidine-containing) and flexible linkers provides compelling evidence for the stability-enhancing effects of rigidification.
| Linker Type | Key Structural Feature | Metabolic Stability (t½ in human liver microsomes) | Rationale for Stability | Representative Examples |
| Flexible (Alkyl Chain) | Multiple rotatable C-C bonds | Variable, can be low (e.g., 18.2 min for an 8-methylene unit linker)[1] | Susceptible to metabolism at multiple points along the chain. | dBet6[1] |
| Flexible (PEG Chain) | Ether linkages | Generally more stable than alkyl chains, but can still be metabolized. | O-dealkylation can be a metabolic route. | Various early-stage PROTACs[3] |
| Rigid (Piperidine-containing) | Saturated heterocyclic ring | Generally higher | The rigid structure is less prone to enzymatic degradation. | ARV-110, ARV-471[5][6] |
Note: This table synthesizes general trends observed in the literature. Direct comparison of half-lives requires identical experimental conditions and warhead/E3 ligand pairs.
The Impact of Linker Stereochemistry: A Case Study with Cyclohexyl Linkers
A recent study on a Leucine-Rich Repeat Kinase 2 (LRRK2) PROTAC with a cyclohexyl linker (a carbocyclic analogue of piperidine) provides profound insight into how subtle changes in a rigid linker's stereochemistry can dramatically impact PROTAC function. The PROTAC with a trans-cyclohexyl group was a more effective and cooperative degrader than its cis-analogue, despite having weaker binary binding affinities.[7] High-resolution crystal structures revealed that the trans linker adopted a rigid, extended conformation, while the cis linker folded back on itself, leading to a less favorable orientation for the ternary complex.[7] This highlights that for rigid linkers like piperidine, not just its presence, but its specific geometry and attachment points are critical for optimal stability and activity.
dot
Caption: Relationship between linker rigidity and PROTAC efficacy.
Experimental Protocols for Stability Assessment
A rigorous evaluation of PROTAC stability requires a multi-pronged approach, assessing both metabolic and chemical stability.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a gold standard for predicting in vivo hepatic clearance.
1. Preparation of Reagents:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice.
-
Prepare a 2X NADPH regenerating system solution in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a quenching solution of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
2. Reaction Incubation:
-
In a 96-well plate, add 0.1 M phosphate buffer (pH 7.4).
-
Add the test PROTAC to a final concentration of 1 µM.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the reaction by adding an equal volume of the 2X NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the quenching solution.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent PROTAC at each time point relative to the 0-minute time point.
4. Data Analysis:
-
Plot the natural log of the percentage of remaining PROTAC against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of a PROTAC in the presence of plasma enzymes.
1. Preparation of Reagents:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Thaw human plasma at 37°C.
-
Prepare a quenching solution of ice-cold acetonitrile with an internal standard.
2. Reaction Incubation:
-
In a microcentrifuge tube, add the human plasma.
-
Spike in the test PROTAC to a final concentration of 1 µM.
-
Incubate the tubes at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot to a new tube containing the quenching solution.
3. Sample Analysis:
-
Vortex the quenched samples and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
4. Data Analysis:
-
Calculate the percentage of the PROTAC remaining at each time point compared to the 0-minute time point.
Protocol 3: Cellular Degradation and Stability Assessment by Western Blot
This assay provides a functional readout of PROTAC stability and activity in a cellular context.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensity for the POI and the loading control using image analysis software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
dot
Caption: Experimental workflow for assessing PROTAC stability.
Conclusion and Future Directions
The incorporation of piperidine-based linkers is a validated and powerful strategy for enhancing the stability of PROTACs. By imparting rigidity, these linkers can pre-organize the molecule into a more bioactive conformation, leading to a more stable ternary complex and improved resistance to metabolic degradation. The clinical success of PROTACs like ARV-110 underscores the potential of this approach.
However, the field has only scratched the surface of understanding the nuanced structure-stability relationships of piperidine linkers. There is a clear need for systematic studies that directly compare the stability and efficacy of PROTACs with variations in piperidine linker attachment points (e.g., 1,3- vs. 1,4-disubstitution) and stereochemistry. Such studies will be invaluable for developing predictive models for the rational design of the next generation of highly stable and potent protein degraders. As our understanding of the intricate interplay between linker conformation and PROTAC function deepens, so too will our ability to create truly transformative therapeutics.
References
- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(19), 10757-10775. [Link]
- Edmondson, S. D., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 63(4), 477-492. [Link]
- Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977. [Link]
- Testa, A., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(12), e202200115. [Link]
- Sakamoto, H., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry, 13(10), 1224-1231. [Link]
- Ciulli, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 110, 129861. [Link]
- SCIEX. Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. [Link]
- Waters Corporation. Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. [Link]
- Kim, H., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Pharmaceuticals, 15(3), 374. [Link]
- ResearchGate. Figure 4. PROTAC permeability, stability, and cellular activity. [Link]
- Tinworth, C.P., et al. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Current Opinion in Chemical Biology, 56, 35-45. [Link]
Sources
- 1. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Piperidines: A Comparative Analysis
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including Ritalin® (methylphenidate), Xarelto® (rivaroxaban), and Fentanyl. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile three-dimensional framework for orienting functional groups to interact with biological targets. The synthesis of highly substituted and stereochemically complex piperidines is, therefore, a cornerstone of modern drug discovery.
This guide provides a comparative analysis of the most prevalent and impactful synthetic strategies for accessing functionalized piperidines. We will move beyond a simple recitation of reactions to dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide actionable experimental data and protocols.
Core Synthetic Strategies: A Comparative Overview
The construction of the piperidine core can be broadly categorized into two approaches: the cyclization of acyclic precursors and the modification of pre-existing heterocyclic rings. We will focus on four principal routes that represent the breadth of modern synthetic options:
-
Catalytic Hydrogenation of Pyridine Derivatives: A classic and robust method involving the dearomatization of a stable precursor.
-
Aza-Diels-Alder Reaction: A powerful cycloaddition strategy for rapidly building complexity and controlling stereochemistry.
-
Cyclization via Reductive Amination: A reliable method based on the formation of key C-N bonds from acyclic dicarbonyls.
-
Late-Stage C-H Functionalization: A modern approach that modifies an existing piperidine core, ideal for medicinal chemistry applications.
The following diagram illustrates the conceptual entry points for these diverse strategies.
Figure 1: Conceptual overview of major synthetic pathways to functionalized piperidines.
Catalytic Hydrogenation of Pyridine Derivatives
This is arguably the most traditional and scalable method for producing simple piperidines. The strategy involves the dearomatization of a readily available pyridine ring through reduction.
Mechanism and Experimental Rationale: The hydrogenation of the pyridine ring is a challenging transformation due to its aromatic stability. The reaction requires high pressures of hydrogen gas and potent catalysts, typically from the platinum group metals (e.g., Pt, Rh, Ru). The choice of catalyst is critical and depends on the substrate's functional groups. For instance, rhodium-on-carbon (Rh/C) is often effective for hydrogenating pyridines bearing electron-withdrawing groups. Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a highly active precursor that is reduced in situ to platinum black and is effective for a wide range of substrates.
The primary challenge of this method is controlling selectivity. Over-reduction of other functional groups can occur, and achieving stereoselectivity on substituted pyridines often requires either a chiral substrate or a sophisticated chiral catalyst system, which can be complex and expensive.
Comparative Data:
| Catalyst System | Substrate | Conditions | Yield (%) | Key Feature | Reference |
| PtO2 | 2-Phenylpyridine | H2 (3 atm), EtOH, 25 °C, 24h | >95% | High efficiency for simple substrates | |
| Rh/C | Ethyl nicotinate | H2 (70 atm), AcOH, 50 °C, 12h | 90% | Tolerates ester functionality | |
| [Rh(COD)Cl]2 / Chiral Ligand | 2-Substituted Pyridines | H2 (20 atm), I2 (additive) | 85-99% | High enantioselectivity (up to >99% ee) |
Advantages:
-
Excellent for large-scale synthesis of simple piperidines.
-
Readily available and diverse starting materials (pyridines).
-
High-yielding for many substrates.
Limitations:
-
Requires high-pressure hydrogenation equipment.
-
Harsh conditions can limit functional group tolerance.
-
Achieving stereoselectivity is non-trivial and often requires specialized catalysts.
-
Poor regioselectivity when multiple reducible groups are present.
Representative Experimental Protocol: Hydrogenation of 2-Phenylpyridine
-
Setup: A 250 mL Parr shaker flask is charged with 2-phenylpyridine (10.0 g, 64.4 mmol) and ethanol (100 mL).
-
Catalyst Addition: Platinum(IV) oxide (PtO2, 0.25 g, 1.1 mmol) is carefully added to the solution.
-
Hydrogenation: The flask is connected to a Parr hydrogenation apparatus, evacuated, and then pressurized with hydrogen to 3 atm.
-
Reaction: The mixture is shaken vigorously at room temperature (approx. 25 °C) for 24 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite® to remove the platinum catalyst. The Celite pad is washed with additional ethanol.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield 2-phenylpiperidine as a colorless oil. The product is typically of high purity (>95%) and requires no further purification.
The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition that constructs the six-membered piperidine ring in a single, often highly stereocontrolled, step. It involves the reaction of an electron-rich diene with an imine (the aza-dienophile).
Mechanism and Experimental Rationale: This reaction's power lies in its convergence and ability to set up to four stereocenters simultaneously. The mechanism proceeds through a concerted, pericyclic transition state. The stereochemical outcome is governed by the geometry of the reactants and the reaction conditions. For enantioselective transformations, the most common strategy is the use of a chiral Lewis acid catalyst, which coordinates to the imine. This coordination lowers the LUMO energy of the imine, accelerating the reaction, and creates a chiral environment that directs the diene to attack from a specific face, leading to high enantioselectivity.
The choice of diene is critical. Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a highly popular and reactive diene for this transformation, leading to a dihydropyridinone product that can be readily converted to the corresponding piperidine.
Figure 2: Workflow for an enantioselective Aza-Diels-Alder reaction.
Comparative Data:
| Diene | Imine Source | Catalyst | Yield (%) | ee (%) | Key Feature | Reference |
| Danishefsky's Diene | N-aryl imines | Cu(OTf)2-Chiral BOX | 87-98% | 92-99% | High enantioselectivity for aryl imines | |
| Brassard's Diene | N-tosyl imines | BF3·OEt2 | 70-85% | N/A | High diastereoselectivity | |
| Simple 1,3-dienes | N-aryl imines | Sc(OTf)3 | 65-90% | N/A | Access to different substitution patterns |
Advantages:
-
Rapid construction of molecular complexity.
-
Excellent control of relative and absolute stereochemistry.
-
Convergent approach.
Limitations:
-
Substrate scope can be limited by the stability and reactivity of the imine and diene.
-
The initial cycloadduct often requires further chemical modification to yield the saturated piperidine ring.
-
Catalysts can be expensive.
Representative Experimental Protocol: Enantioselective Aza-Diels-Alder
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, Cu(OTf)2 (21.7 mg, 0.06 mmol) and the chiral BOX ligand (25.0 mg, 0.066 mmol) are dissolved in dry dichloromethane (DCM, 2.0 mL). The mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: The flask is cooled to -78 °C (dry ice/acetone bath). The imine (derived from benzaldehyde and aniline, 1.0 mmol) dissolved in DCM (1.0 mL) is added.
-
Diene Addition: Danishefsky's diene (1.5 mmol) is added dropwise over 5 minutes.
-
Reaction: The reaction is stirred at -78 °C for 12-24 hours. Progress is monitored by TLC.
-
Workup: The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (5 mL). The mixture is allowed to warm to room temperature and extracted with DCM (3 x 10 mL).
-
Purification: The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude residue is purified by flash column chromatography on silica gel to yield the dihydropyridinone product. Enantiomeric excess (ee) is determined by chiral HPLC analysis.
Cyclization via Reductive Amination
This robust and reliable method builds the piperidine ring from an acyclic precursor, typically a 1,5-dicarbonyl compound or a related synthetic equivalent, which cyclizes in the presence of an amine.
Mechanism and Experimental Rationale: The reaction proceeds through a tandem sequence. First, the primary amine reacts with one of the carbonyl groups to form an imine (or enamine). This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group (or its enol/enamine equivalent), forming a cyclic iminium ion. Finally, a reducing agent, present in the reaction mixture, reduces the iminium ion to the final piperidine.
Common reducing agents include sodium cyanoborohydride (NaBH3CN) or the safer alternative, sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough not to reduce the starting carbonyls but are reactive enough to reduce the intermediate iminium ion. This "one-pot" procedure is highly efficient and avoids the isolation of unstable intermediates.
Advantages:
-
Operationally simple and often high-yielding.
-
Utilizes readily available starting materials.
-
Generally good functional group tolerance.
-
Highly scalable and frequently used in industrial settings.
Limitations:
-
The synthesis of the required substituted 1,5-dicarbonyl precursor can be lengthy.
-
Stereocontrol can be challenging and is often substrate-controlled, leading to mixtures of diastereomers unless chiral auxiliaries or substrates are used.
Representative Experimental Protocol: Synthesis of 1-Benzyl-4-methylpiperidine
-
Setup: To a solution of glutaraldehyde (50 wt.% in H2O, 20.0 g, 0.1 mol) and benzylamine (10.7 g, 0.1 mol) in methanol (200 mL) in a round-bottom flask is added methylamine hydrochloride (6.75 g, 0.1 mol). Note: This is a variation leading to a different product, a more direct example would use a 1,5-dicarbonyl. A more canonical example:
-
Setup (Revised): In a round-bottom flask, 2-methyl-1,5-pentanedial (a synthetic equivalent of glutaraldehyde, 11.4 g, 0.1 mol) and benzylamine (10.7 g, 0.1 mol) are dissolved in 1,2-dichloroethane (250 mL).
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3, 25.4 g, 0.12 mol) is added portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction: The mixture is stirred at room temperature for 18 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution. The layers are separated, and the aqueous layer is extracted with DCM.
-
Isolation: The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography or distillation to afford 1-benzyl-3-methylpiperidine (stereoisomeric mixture).
Late-Stage C-H Functionalization
A paradigm shift in synthesis, late-stage functionalization (LSF) aims to modify a complex molecule at a late point in its synthetic sequence. For piperidines, this involves the direct conversion of a C-H bond on the saturated ring into a C-C, C-N, or C-O bond, bypassing the need for a complete de novo synthesis to introduce new functionality.
Mechanism and Experimental Rationale: These reactions often rely on transition-metal catalysis (e.g., Palladium, Ruthenium, Iridium) and a directing group. The directing group, often attached to the piperidine nitrogen, coordinates to the metal center and positions it in close proximity to a specific C-H bond (usually at the C2 or C3 position). This allows for a selective cyclometalation event, followed by reaction with a coupling partner to form the new bond.
For example, a picolinamide or other bidentate ligand attached to the piperidine nitrogen can direct a palladium catalyst to selectively arylate the C-H bonds at the β- or γ-positions of the ring. The key advantage is the ability to rapidly generate a library of analogues from a common advanced intermediate, which is invaluable in a drug discovery context.
Advantages:
-
Enables rapid diversification of complex molecules.
-
Highly valuable for structure-activity relationship (SAR) studies.
-
Increases synthetic efficiency by modifying advanced intermediates directly.
-
Can provide access to isomers that are difficult to make via classical methods.
Limitations:
-
Often requires a specific directing group that may need to be installed and later removed.
-
Catalyst systems can be sensitive and expensive.
-
Substrate scope and regioselectivity can be highly dependent on the specific directing group and catalyst combination.
Summary Comparison of Synthetic Routes
| Feature | Catalytic Hydrogenation | Aza-Diels-Alder | Reductive Amination | C-H Functionalization |
| Primary Use | Large-scale, simple piperidines | Complex, stereodefined piperidines | Robust, scalable cyclization | Late-stage diversification, SAR studies |
| Stereocontrol | Poor (unless specialized catalysts used) | Excellent (catalyst or substrate controlled) | Moderate (often substrate controlled) | N/A (modifies existing core) |
| Functional Group Tolerance | Moderate to Low | Good | Good | Moderate (can be sensitive) |
| Scalability | Excellent | Moderate | Excellent | Poor to Moderate |
| Key Advantage | Cost-effective, simple starting materials | Rapid complexity generation | Operational simplicity | Access to novel chemical space |
| Key Disadvantage | Harsh conditions, poor selectivity | Requires multi-step follow-up | Precursor synthesis can be long | Requires directing groups |
Conclusion
The synthesis of functionalized piperidines is a mature field, yet it continues to evolve with the demands of modern chemistry. The choice of synthetic route is not arbitrary but is a strategic decision based on the target molecule's complexity, required scale, and desired stereochemistry.
-
Catalytic hydrogenation remains the workhorse for simple, large-scale piperidine synthesis.
-
The Aza-Diels-Alder reaction offers unparalleled elegance and control for constructing stereochemically rich and complex targets.
-
Reductive amination provides a reliable, robust, and scalable pathway, particularly valued in process chemistry.
-
Late-stage C-H functionalization represents the cutting edge, providing powerful tools for medicinal chemists to rapidly explore chemical space and optimize drug candidates.
A thorough understanding of the mechanisms, advantages, and practical limitations of each of these core strategies is essential for any researcher, scientist, or drug development professional working in this critical area of chemical science.
References
- Title: A Convenient Synthesis of Ethyl Nipecotate and Ethyl Isonipecotate Source:Organic Syntheses, 1963, 43, 40. URL:[Link]
- Title: Hydrogenation of 2-Phenylpyridine Source:Organic Syntheses, 1932, 12, 66. URL:[Link]
- Title: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridines Source:Angewandte Chemie International Edition, 2013, 52(49), 12935-12939. URL:[Link]
- Title: The Danishefsky Diene in Organic Synthesis Source:Chemical Reviews, 2016, 116(19), 11867-11994. URL:[Link]
- Title: Catalytic Enantioselective Aza-Diels-Alder Reactions Source:Chemical Reviews, 2003, 103(8), 3247-3296. URL:[Link]
- Title: The reaction of 1,1-dimethoxy-3-trimethylsilyloxy-1,3-butadiene with imines. A new synthesis of 4-methoxy-5,6-dihydro-2-pyridones Source:Tetrahedron Letters, 1982, 23(36), 3633-3636. URL:[Link]
- Title: Reductive Amination in the Synthesis of Heterocycles Source:Chemical Reviews, 2021, 121(3), 1633-1666. URL:[Link]
- Title: C–H Functionalization in Drug Discovery and Development Source:Journal of Medicinal Chemistry, 2020, 63(19), 10707-10725. URL:[Link]
- Title: Pd-Catalyzed β-Arylation and Alkylation of Saturated Piperidines Source:Journal of the American Chemical Society, 2014, 136(16), 5876-5879. URL:[Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Introduction to the Analyte and the Imperative of Validation
1-(2-Hydroxyethyl)piperidine-4-carbonitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a pivotal building block, its purity, identity, and quality directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are not merely a procedural formality but a cornerstone of quality assurance in drug development. The validation of these methods is a systematic process that provides documented evidence that a procedure is fit for its intended purpose.[1][2] This guide provides a comparative analysis of common analytical techniques for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations.[3][4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, ensuring that the measurements made are accurate, specific, and reproducible over the specified range of the analyte.[1][6] This guide will explore High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary quantitative techniques, with Nuclear Magnetic Resonance (NMR) Spectroscopy discussed for identity and quantitative confirmation.
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing due to its versatility, precision, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.
Causality Behind Method Design Choices
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides effective retention for moderately polar organic molecules like our target analyte.
-
Mobile Phase: A gradient of a weak acid in water (e.g., phosphoric acid or formic acid) and an organic modifier (acetonitrile or methanol) is employed. The acid serves a crucial role: it protonates the tertiary amine of the piperidine ring, preventing peak tailing that arises from interactions with residual silanols on the silica-based stationary phase. This ensures sharp, symmetrical peaks, which are essential for accurate integration and quantification.
-
Detection: The analyte lacks a strong UV chromophore. While detection at low UV wavelengths (e.g., 200-215 nm) is possible, it is often non-specific and prone to interference. A more robust and universal detection method like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended. These detectors are not dependent on the analyte's optical properties and provide a response proportional to its mass, making them ideal for purity analysis where impurity standards may not be available. For this guide, we will detail a method using CAD, which often provides superior sensitivity and a wider dynamic range compared to ELSD.[7]
Experimental Protocol: Validated RP-HPLC-CAD Method
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Charged Aerosol Detector.
-
Chromatographic Conditions:
-
Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water. (HFBA is used as an ion-pairing agent to enhance retention for this polar compound).[7]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Nitrogen gas pressure at 35 psi, evaporator temperature set to "Auto". .
-
-
Sample Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution (1000 µg/mL): Prepare in the same manner as the standard solution using the test sample.
-
HPLC Validation Workflow
Caption: High-level workflow for HPLC method validation.
Data Summary: HPLC Validation Parameters & Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[8] | Peak is spectrally pure (if using DAD). No interference from blank/placebo at the retention time of the analyte. |
| Linearity | A direct proportional relationship between concentration and detector response over a defined range.[8] | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[1] | For Assay: 80% to 120% of the test concentration. For Impurities: LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. Assessed by spike recovery studies.[9] | Mean recovery between 98.0% and 102.0% for assay; 90.0% to 110.0% for impurities. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0% for assay. Intermediate Precision: RSD ≤ 2.0% for assay. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should be acceptable. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |
Pillar 2: Gas Chromatography (GC) for Volatile Impurities and Alternative Assay
GC is an excellent technique for analyzing volatile and thermally stable compounds.[10] this compound has a boiling point that makes it amenable to GC analysis. However, the presence of the polar hydroxyl group can lead to peak tailing and potential on-column degradation.
Causality Behind Method Design Choices
-
Derivatization: To circumvent the issues caused by the hydroxyl group, derivatization is the most reliable strategy. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH group into a non-polar -O-Si(CH₃)₃ group. This increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved reproducibility.
-
Column Selection: A low-to-mid polarity column, such as a DB-5ms or HP-5ms, is ideal. These columns provide good resolution for a wide range of derivatized compounds.
-
Detection: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity. For impurity identification, coupling the GC to a Mass Spectrometer (MS) is the gold standard, providing both retention time and mass spectral data for definitive structural confirmation.
Experimental Protocol: Validated GC-FID Method with Derivatization
-
Instrumentation: Gas chromatograph with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270°C (Split ratio 50:1).
-
Detector Temperature (FID): 300°C.
-
Oven Program: Initial 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh ~20 mg of the sample/standard into a 2 mL autosampler vial.
-
Add 1 mL of Pyridine (as a catalyst and solvent).
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
GC Validation Workflow
Caption: Validation workflow for a derivatization-based GC method.
Data Summary: GC Validation Parameters & Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ensure complete separation of the derivatized analyte from derivatization artifacts and potential impurities. | Baseline resolution (Rs > 2.0) between the main peak and adjacent peaks. |
| Linearity | Proportional relationship between concentration and FID response. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Assessed by spike recovery of the analyte in a sample matrix prior to derivatization. | Mean recovery between 95.0% and 105.0%. |
| Precision | Repeatability: RSD of peak areas from six replicate preparations. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | S/N ≥ 10. RSD at LOQ ≤ 10%. |
| Robustness | Evaluate the effect of small changes in derivatization time/temp and oven ramp rate. | System suitability passes under all varied conditions. |
Pillar 3: Nuclear Magnetic Resonance (NMR) for Identity and Quantitative Analysis (qNMR)
NMR spectroscopy is unparalleled for structural elucidation and serves as an absolute method for quantification (qNMR) when used with a certified internal standard.
-
Identity: A standard ¹H and ¹³C NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, coupling constants, and integrations of the signals must be consistent with the expected structure of this compound. This provides definitive proof of identity.
-
Quantitative NMR (qNMR): This technique allows for the determination of purity without the need for a specific reference standard of the analyte itself. By adding a known amount of a certified, stable internal standard (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum, the purity of the analyte can be calculated by comparing the integral of a unique analyte proton signal to the integral of a known proton signal from the internal standard. This is a powerful method for certifying in-house primary standards.
Experimental Protocol: qNMR for Purity Assay
-
Preparation:
-
Accurately weigh ~20 mg of this compound.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid).
-
Dissolve both components completely in a known volume of a deuterated solvent (e.g., 0.75 mL of D₂O or DMSO-d₆) in a tared vial.
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery of all signals, which is critical for accurate integration.
-
Optimize acquisition parameters to achieve a high signal-to-noise ratio.
-
-
Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the initial weights of the analyte and standard.
-
qNMR Logic Diagram
Caption: The logical steps for quantitative NMR (qNMR) analysis.
Comparative Guide: Selecting the Right Analytical Method
The choice of analytical technique is driven by the specific question being asked. Is it for routine release testing, impurity identification, or primary standard characterization?
Decision Matrix: Method Selection
| Feature | HPLC-CAD | GC-FID (with Derivatization) | qNMR |
| Primary Use | Purity, Assay, Impurity Profile | Assay, Volatile Impurities | Identity, Absolute Purity Assay |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg-mg level) |
| Specificity | High (Chromatographic Separation) | Very High (Chromatographic Separation) | Absolute (Molecular Structure) |
| Sample Throughput | High | Medium (derivatization adds time) | Low |
| Sample Prep | Simple dissolution | Complex (requires derivatization) | Simple dissolution, precise weighing |
| Strengths | Robust for routine QC, versatile. | Excellent for volatile impurities. | "Absolute" method, no specific analyte standard needed. |
| Limitations | Requires reference standards for impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, requires expensive equipment. |
Method Selection Workflow
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that underpins the quality of pharmaceutical development. For routine quality control, a validated RP-HPLC method, preferably with a universal detector like CAD, offers the best balance of performance, robustness, and throughput. For analyzing volatile impurities or as an orthogonal technique, a GC-FID method with prior derivatization is a powerful and highly sensitive alternative. Finally, qNMR stands as the definitive method for structural confirmation and the absolute quantification required for certifying primary reference standards. A comprehensive analytical control strategy should leverage these methods appropriately based on the specific requirements at each stage of the drug development lifecycle, ensuring all data is reliable, reproducible, and compliant with global regulatory standards.[11][12]
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- ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
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A Comparative Benchmarking Guide: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile vs. Commercial Linkers for Advanced Bioconjugation
Abstract
The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, governing both systemic stability and payload release at the target site. While clinically validated linkers like the protease-cleavable Val-Cit-PABC and the non-cleavable SMCC have set high benchmarks, the field is in continuous pursuit of novel linker chemistries with improved pharmacological profiles. This guide introduces 1-(2-Hydroxyethyl)piperidine-4-carbonitrile, a molecule primarily known as a component in PROTACs, and proposes a comprehensive framework for its evaluation as a novel ADC linker.[1][2] We will objectively compare its hypothesized attributes against established commercial linkers, providing detailed experimental protocols for a head-to-head benchmarking study. This document is intended for researchers, chemists, and drug development professionals seeking to explore and validate next-generation linker technologies.
Introduction: The Critical Role of Linkers in Targeted Therapeutics
The paradigm of targeted therapy, particularly with ADCs, hinges on the synergistic function of three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them.[3] The linker is far from a passive connector; it is a sophisticated chemical system that must maintain the integrity of the ADC in systemic circulation to prevent premature payload release and associated off-target toxicities, while ensuring efficient payload liberation upon reaching the target cancer cell.[3][4]
Linker technology has evolved significantly, leading to two primary, clinically successful strategies:
-
Cleavable Linkers: These are designed to be labile under specific conditions prevalent in the tumor microenvironment or within cancer cells, such as low pH or the presence of specific enzymes.[3][5] This strategy allows for the release of an unmodified payload, which can sometimes result in a "bystander effect," killing adjacent antigen-negative tumor cells.[4][5]
-
Non-Cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains appended with the linker and a conjugating amino acid.[6][7] This approach generally offers superior plasma stability and a potentially wider therapeutic window, though it precludes a bystander effect.[7]
The choice of linker profoundly impacts the ADC's pharmacokinetics, efficacy, and safety profile.[] This guide puts forth a framework to evaluate a novel candidate, this compound, against the current industry standards.
Profiling the Challenger: this compound
While currently cataloged as a PROTAC linker, the structure of this compound presents intriguing possibilities for ADC applications.[1] The piperidine scaffold is a well-regarded structural motif in medicinal chemistry, frequently incorporated into approved drugs to enhance physicochemical and pharmacokinetic properties.[9][10]
Hypothesized Attributes and Mechanism:
The this compound structure features a primary alcohol and a nitrile group, which can be chemically modified to create reactive handles for conjugation to both the antibody and the payload. For this benchmarking guide, we will hypothesize its use as a non-cleavable linker . The rationale is that the piperidine ring and the alkyl chain form a stable thioether or amide linkage that would resist enzymatic or chemical cleavage in plasma. Release of the payload would therefore depend on lysosomal degradation of the antibody.
Potential Advantages:
-
Improved Pharmacokinetics: The piperidine moiety may confer favorable solubility and distribution properties to the ADC, potentially reducing aggregation.[9]
-
Enhanced Stability: As a non-cleavable linker, it is expected to exhibit high stability in plasma, minimizing off-target toxicity.[7]
-
Synthetic Tractability: The functional groups present offer straightforward handles for synthetic elaboration into a heterobifunctional linker.
The Incumbents: A Review of Commercial Standard Linkers
A meaningful benchmark requires comparison against the most widely adopted and well-characterized linkers in the field.
The Cleavable Standard: Valine-Citrulline-PABC (Val-Cit-PABC)
The Val-Cit-PABC linker is the gold standard for protease-cleavable systems, utilized in approved ADCs like brentuximab vedotin (Adcetris®).[4][6]
-
Mechanism of Action: It remains stable in circulation but is efficiently cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[4] This enzymatic cleavage initiates a self-immolative cascade of the PABC spacer, releasing the unmodified payload.[11]
-
Key Characteristics: Known for its tumor selectivity and the ability to induce a bystander effect, which is advantageous in treating heterogeneous tumors.[4][5] Its primary liability can be instability in rodent plasma due to carboxylesterase activity, a factor to consider in preclinical model selection.[12]
The Non-Cleavable Standard: SMCC
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is the archetypal non-cleavable linker, famously used in ado-trastuzumab emtansine (Kadcyla®).[6][13]
-
Mechanism of Action: SMCC is a heterobifunctional crosslinker containing an NHS ester that reacts with amines (e.g., lysine residues on the antibody) and a maleimide group that reacts with thiols (e.g., on a payload).[14][15] The resulting conjugate is highly stable, and payload release occurs only after the entire antibody is degraded in the lysosome.[7]
-
Key Characteristics: Offers excellent plasma stability, which can lead to an improved therapeutic index.[7] The released payload remains attached to the linker and the lysine residue, a form that must retain cytotoxic activity. This linker type does not produce a bystander effect.[6]
Head-to-Head Benchmarking: Experimental Design and Protocols
To objectively evaluate this compound, a rigorous, multi-parametric study is required. This section details the necessary experimental protocols. For this study, we will use Trastuzumab (anti-HER2) as the model antibody, the potent anti-tubulin agent Monomethyl Auristatin E (MMAE) as the payload, and the HER2-positive cell line SK-BR-3 for cytotoxicity assays.
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The In Vivo Crucible: A Comparative Guide to the Performance of Piperidine-Based, Cereblon-Recruiting PROTACs
In the rapidly advancing field of targeted protein degradation, the in vivo performance of Proteolysis Targeting Chimeras (PROTACs) represents the ultimate litmus test for their therapeutic potential. Among the various classes of PROTACs, those utilizing piperidine-containing ligands derived from immunomodulatory drugs (IMiDs) to recruit the Cereblon (CRBN) E3 ubiquitin ligase have shown significant promise, with several candidates progressing into clinical trials.[1][2] This guide provides an in-depth, objective comparison of the in vivo efficacy of these CRBN-recruiting PROTACs, with a primary focus on the well-documented androgen receptor (AR) degrader, Bavdegalutamide (ARV-110), as a case study. We will dissect its performance in preclinical models and compare it with alternatives that utilize different E3 ligases, offering field-proven insights into the causal relationships behind experimental design and outcomes.
The Rise of Piperidine-Based PROTACs: Hijacking the CRBN E3 Ligase
PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3] A significant number of clinically advanced PROTACs employ ligands based on thalidomide or its analogs, lenalidomide and pomalidomide. These molecules contain a characteristic piperidine-2,6-dione moiety that serves as a high-affinity "hook" to engage Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ligase complex.[4][] The modular nature of PROTAC synthesis allows for the conjugation of these CRBN ligands to various POI-binding moieties, creating a versatile platform for targeting a wide range of disease-driving proteins.
While the specific moiety 1-(2-Hydroxyethyl)piperidine-4-carbonitrile is a potential building block for novel CRBN ligands, comprehensive in vivo data for PROTACs explicitly containing this group are not yet widely published. Therefore, this guide will focus on the extensively studied and clinically relevant ARV-110, which incorporates a piperidine-based CRBN ligand, to exemplify the in vivo capabilities of this class of degraders.
Mechanism of Action: A Ternary Complex for Targeted Destruction
The catalytic cycle of a piperidine-based, CRBN-recruiting PROTAC is a well-orchestrated molecular event. Understanding this pathway is crucial for interpreting in vivo data and designing effective experiments.
Caption: PROTAC-mediated protein degradation workflow.
Case Study: Bavdegalutamide (ARV-110) - An Androgen Receptor Degrader
Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[6] Its robust preclinical data package provides an excellent framework for understanding the in vivo performance metrics of a piperidine-based PROTAC.
In Vivo Efficacy in Xenograft Models
The primary measure of a PROTAC's in vivo efficacy is its ability to inhibit tumor growth in animal models. ARV-110 has demonstrated significant anti-tumor activity in various prostate cancer xenograft models, including those resistant to standard-of-care AR inhibitors like enzalutamide.[6][7]
| Compound | Target | E3 Ligase | In Vivo Model | Dosing | Key Efficacy Outcome | Target Degradation | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP Xenograft (Enzalutamide-Resistant) | 1-10 mg/kg, PO, QD | Significant tumor growth inhibition | >90% AR degradation in tumor | [6][7] |
| ARV-110 | AR (WT & Mutants) | CRBN | Patient-Derived Xenograft (PDX) | Not Specified | Greater tumor growth inhibition than enzalutamide | Substantial AR degradation | [6] |
| Enzalutamide | AR (Inhibitor) | N/A | VCaP Xenograft | Not Specified | Moderate tumor growth inhibition | No degradation | [6] |
PO: Per os (oral administration), QD: Quaque die (once daily)
The superior performance of ARV-110 in enzalutamide-resistant models underscores a key advantage of the degradation mechanism: by eliminating the target protein entirely, PROTACs can overcome resistance conferred by mutations in the ligand-binding domain.[6]
Pharmacokinetics (PK) and Pharmacodynamics (PD)
A critical aspect of in vivo performance is the relationship between drug exposure (PK) and its biological effect (PD). Despite its high molecular weight, which typically poses challenges for oral bioavailability, ARV-110 demonstrates a PK/PD profile that supports once-daily oral dosing.[8][9]
| Parameter | Value (Rats) | Value (Mice) | Reference |
| Oral Bioavailability (F%) | 23.8% | 37.9% | [8][10] |
| Total Clearance (CL) | 413.6 mL/h/kg | 50.29 mL/min/kg | [8][9] |
| Elimination Half-life (T1/2) | ~7 hours (IV) | Not specified | [8] |
The moderate oral bioavailability is sufficient to achieve plasma concentrations that lead to profound and sustained AR degradation in tumor tissues.[7][11] This sustained pharmacodynamic effect, even after the drug concentration has peaked, is a hallmark of the catalytic nature of PROTACs.[12]
Comparative Analysis: CRBN vs. VHL E3 Ligase Recruiters
The choice of E3 ligase is a critical design parameter that can significantly influence a PROTAC's in vivo performance. To illustrate this, we compare the CRBN-recruiting ARV-110 with ARV-771, a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade Bromodomain and Extra-Terminal domain (BET) proteins.
| Compound | Target | E3 Ligase | In Vivo Model | Dosing | Key Efficacy Outcome | Target Degradation | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP Xenograft | 1-10 mg/kg, PO, QD | Tumor growth inhibition | >90% AR degradation | [6][7] |
| ARV-771 | BET Proteins (BRD2/3/4) | VHL | 22Rv1 Xenograft (CRPC) | 30 mg/kg, SC, QD | Tumor regression | >80% BRD4 & c-MYC knockdown | [13][14][15] |
| OTX015 | BET Proteins (Inhibitor) | N/A | 22Rv1 Xenograft | Not Specified | Moderate tumor growth inhibition | No degradation | [13] |
SC: Subcutaneous administration
Notably, the VHL-recruiting ARV-771 induced tumor regression, a more profound anti-tumor response than the tumor growth inhibition observed with many CRBN-based PROTACs in solid tumor models.[13][15] This does not universally imply VHL's superiority, but it highlights that the specific combination of target, E3 ligase, and linker chemistry can dramatically impact in vivo outcomes. Factors such as differential expression of CRBN and VHL across tissues and tumor types, and the intrinsic efficiencies of their respective degradation machineries, are key considerations in PROTAC design.
Relevant Signaling Pathways
To fully appreciate the impact of these PROTACs, it is essential to visualize their effect on the relevant signaling pathways.
Androgen Receptor (AR) Signaling Pathway
ARV-110 acts by degrading the central node of this pathway, thereby shutting down the downstream signals that drive prostate cancer cell proliferation and survival.
Caption: Role of BET proteins in transcription and intervention by BET degraders. [16][17][18][19]
Experimental Protocols for In Vivo Evaluation
The trustworthiness of in vivo data hinges on robust and well-controlled experimental design. The following is a standardized protocol for evaluating the in vivo efficacy of a PROTAC in a subcutaneous tumor xenograft model.
Protocol: Subcutaneous Xenograft Mouse Model for Efficacy Studies
-
Cell Culture and Implantation:
-
Culture the appropriate cancer cell line (e.g., VCaP for AR studies, 22Rv1 for BET studies) under standard conditions.
-
Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
-
Resuspend 1-5 million cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of immunodeficient mice (e.g., NOD-SCID or Nu/Nu, aged 6-8 weeks). [1]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length × Width²)/2. [1] * When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group) to ensure a similar average tumor volume across all groups. [1]
-
-
PROTAC Formulation and Administration:
-
Formulate the PROTAC in a vehicle suitable for the intended route of administration (e.g., oral gavage, intraperitoneal, or subcutaneous injection). A common vehicle for oral administration is a solution or suspension in 0.5% methylcellulose with 0.2% Tween 80.
-
Administer the PROTAC and vehicle control to the respective groups at the specified dose and schedule (e.g., 10 mg/kg, once daily).
-
-
Efficacy and Pharmacodynamic Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study (or at specified time points for PD analysis), euthanize a subset of animals.
-
Harvest tumors and other relevant tissues for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis (Western Blotting):
-
Homogenize harvested tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same protein concentration and perform SDS-PAGE and Western blotting using primary antibodies specific to the target protein (e.g., AR, BRD4) and a loading control (e.g., GAPDH, β-actin).
-
Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control group.
-
Conclusion and Future Outlook
Piperidine-containing, CRBN-recruiting PROTACs have firmly established themselves as a powerful therapeutic modality, demonstrating profound in vivo efficacy that can surpass traditional small molecule inhibitors. The clinical advancement of molecules like Bavdegalutamide (ARV-110) validates this approach, particularly in overcoming drug resistance by completely eliminating the target protein.
The comparative analysis with VHL-recruiting PROTACs, such as ARV-771, reveals that the choice of E3 ligase is a pivotal design element that significantly influences in vivo outcomes, including the depth of anti-tumor response. This underscores the importance of a nuanced, target-centric approach to PROTAC design, where the interplay between the POI, linker, and E3 ligase is optimized for each specific application. As our understanding of the structure-activity relationships and the in vivo disposition of these complex molecules deepens, we can anticipate the development of next-generation degraders with enhanced oral bioavailability, improved tissue specificity, and even greater therapeutic windows.
References
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- ResearchGate. Pharmacokinetic parameters of ARV-110 after IV and PO administration to...
- Raina, K., et al. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129.
- Bio-Rad. Transcription - Androgen Receptor nuclear signaling Pathway Map.
- ResearchGate. The androgen-androgen receptor signaling pathway. A: The androgen... | Download Scientific Diagram.
- ResearchGate. The Androgen Receptor signalling pathway. Schematic representation of... | Download Scientific Diagram.
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- SciSpace. One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide.
- ResearchGate. ARV-771 is a potent in vivo PROTAC. (A) BRD4 down-regulation and c-MYC... | Download Scientific Diagram.
- Arvinas. (2016). Arvinas Collaborators Present Data on BET PROTAC Degraders at 2016 ASH Annual Meeting.
- Wang, B., et al. (2024). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. Molecular Cancer Therapeutics, 23(4), 476-487.
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A Tale of Two Rings: A Comparative Guide to Piperidine and Piperazine Linkers in Drug Discovery
In the intricate world of medicinal chemistry, the selection of a linker molecule is a critical decision that can profoundly influence the ultimate success of a drug candidate. Among the most ubiquitous and versatile scaffolds employed are the six-membered nitrogen-containing heterocycles: piperidine and piperazine. While structurally similar, the presence of a second nitrogen atom in the 1,4 position of the piperazine ring introduces fundamental differences in physicochemical properties that have significant ramifications for a molecule's pharmacokinetic and pharmacodynamic profile.
This comprehensive guide provides an in-depth comparative analysis of piperidine and piperazine linkers, designed for researchers, scientists, and drug development professionals. By delving into their core physicochemical properties, supported by experimental data and detailed protocols, this guide aims to equip you with the knowledge to make strategic and informed decisions in your drug design endeavors.
The Core Distinction: A Physicochemical Head-to-Head
The seemingly subtle difference between an azacyclohexane (piperidine) and a 1,4-diazacyclohexane (piperazine) gives rise to a cascade of differing properties that are pivotal in drug design. These properties, including basicity (pKa), lipophilicity (logP), solubility, and conformational flexibility, dictate how a drug is absorbed, distributed, metabolized, and excreted (ADME).[1]
Basicity (pKa)
The basicity of a linker can significantly impact its interaction with biological targets and its absorption and distribution profile. Piperidine, with a single basic nitrogen, exhibits a higher pKa compared to the two nitrogens of piperazine.
-
Piperidine: With a pKa of approximately 11.22, piperidine is a stronger base.[1] This can lead to a greater proportion of the protonated form at physiological pH, potentially enhancing interactions with acidic residues in protein binding sites.[1]
-
Piperazine: Piperazine has two distinct pKa values, approximately 5.35 and 9.73.[1][2] This allows for more nuanced control over the ionization state at physiological pH, which can be leveraged to modulate solubility and target engagement.[1] The presence of two basic centers can be advantageous for forming multi-point interactions with a target.
Lipophilicity (logP)
Lipophilicity, a measure of a compound's oil/water partition coefficient, is a critical determinant of its ability to cross biological membranes.
-
Piperidine: The unsubstituted piperidine ring is more lipophilic, with a logP of approximately 0.9.[1] This characteristic can enhance membrane permeability and facilitate access to lipophilic binding pockets.[1]
-
Piperazine: Unsubstituted piperazine is significantly more hydrophilic, with a logP of around -1.5.[1] This inherent hydrophilicity can improve aqueous solubility, a desirable trait for both oral and intravenous drug formulations.[1]
Aqueous Solubility
The solubility of a drug candidate is a crucial factor for its formulation and bioavailability. The presence of the second nitrogen atom in piperazine generally imparts greater aqueous solubility.
-
Piperidine: The more lipophilic nature of piperidine derivatives can sometimes lead to lower aqueous solubility, which may present formulation challenges.
-
Piperazine: The ability of both nitrogen atoms to act as hydrogen bond acceptors, and the N-H groups as donors, contributes to piperazine's higher water solubility.[1] This property is often exploited to improve the overall solubility of a drug candidate.[3][4]
Conformational Flexibility and Hydrogen Bonding
Both piperidine and piperazine predominantly exist in a chair conformation. However, the nature and number of their hydrogen bonding capabilities differ.
-
Piperidine: Possesses one hydrogen bond donor (N-H) and one acceptor (the nitrogen lone pair).[1]
-
Piperazine: Features two hydrogen bond donors and two acceptors in its unsubstituted form.[1] This increased capacity for hydrogen bonding can lead to more extensive interactions with biological targets and contribute to its higher aqueous solubility.[1]
Summary of Physicochemical Properties
| Property | Piperidine | Piperazine | Rationale and Implication in Drug Design |
| pKa | ~11.22[1] | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1][2] | Piperidine's higher basicity can enhance ionic interactions with targets. Piperazine's two pKa values offer tunable ionization at physiological pH, impacting solubility and cell permeability. |
| logP (unsubstituted) | ~0.9[1] | ~-1.5[1] | Piperidine's higher lipophilicity can improve membrane permeability. Piperazine's hydrophilicity enhances aqueous solubility. |
| Aqueous Solubility | Generally lower | Generally higher | Piperazine is often incorporated to improve the solubility of poorly soluble compounds. |
| Hydrogen Bond Donors | 1 (unsubstituted)[1] | 2 (unsubstituted)[1] | The greater number of donors in piperazine can lead to stronger and more numerous interactions with biological targets. |
| Hydrogen Bond Acceptors | 1[1] | 2[1] | Increased hydrogen bond acceptors in piperazine contribute to improved solubility and target binding. |
| Conformational Flexibility | Predominantly chair conformation[1] | Predominantly chair conformation[1] | Both rings offer a degree of conformational rigidity, which can be beneficial for pre-organizing the molecule for target binding. |
Impact on ADME-Tox Profiles: A Strategic Choice
The choice between a piperidine and piperazine linker has profound consequences for a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.
Absorption and Distribution: The higher lipophilicity of piperidine-containing compounds can lead to better membrane permeability and oral absorption.[1] Conversely, the hydrophilicity of piperazine can be advantageous for achieving sufficient solubility for absorption. Both moieties are prevalent in drugs targeting the central nervous system (CNS), indicating their ability to cross the blood-brain barrier, although this is highly dependent on the overall molecular properties.[1]
Metabolism: The metabolic stability of the linker is crucial for maintaining the desired pharmacokinetic profile of a drug. Piperidine derivatives often have a simpler metabolic profile.[1] The two nitrogen atoms in piperazine present more sites for metabolism, primarily by cytochrome P450 enzymes, which can sometimes result in the formation of active or toxic metabolites.[1] However, strategic substitution on the piperazine ring can mitigate these metabolic liabilities.
Excretion: The inherent polarity and higher water solubility of piperazine-containing molecules can facilitate renal clearance.[1]
Toxicity: A key consideration for piperidine is its higher basicity, which can lead to interactions with acidic phospholipids, potentially causing phospholipidosis in long-term toxicity studies.[1]
Experimental Protocols for Physicochemical Property Determination
To ensure the scientific integrity of your findings, rigorous experimental determination of these key physicochemical properties is paramount. Below are detailed, step-by-step methodologies for assessing pKa, logP, and kinetic solubility.
Protocol 1: Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the determination of the dissociation constant.
Caption: Workflow for logP determination by the shake-flask method.
Methodology:
-
Phase Preparation:
-
Partitioning:
-
Prepare a stock solution of the test compound in the pre-saturated aqueous buffer.
-
In a suitable vessel, mix a known volume of the stock solution with a known volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a predetermined time (e.g., 2 hours) to allow for partitioning equilibrium to be reached. [7] * Separate the two phases, often aided by centrifugation to ensure a clean separation.
-
-
Quantification and Calculation:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV. [6] * The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Calculate logP as the base-10 logarithm of the partition coefficient.
-
Protocol 3: Kinetic Solubility Determination by Nephelometry
This high-throughput method assesses solubility by measuring the light scattering caused by precipitated compound.
Caption: Workflow for kinetic solubility assay by nephelometry.
Methodology:
-
Preparation:
-
Assay Execution:
-
In a microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells. [1] * Add the aqueous buffer to each well to reach the final desired concentrations of the test compound. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubate the plate, typically with shaking, for a specified period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C). [1][8]
-
-
Measurement and Analysis:
Conclusion: A Strategic Choice in Drug Design
The decision to employ a piperidine or piperazine linker is a strategic one, contingent on the specific therapeutic target, the desired ADME properties, and the overall goals of the drug discovery program. Piperazine, with its dual basic centers and inherent hydrophilicity, offers distinct advantages in enhancing aqueous solubility and providing multiple points for hydrogen bonding interactions. [1]This has made it a particularly valuable scaffold in the development of CNS drugs and kinase inhibitors. [1] In contrast, piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and form strong ionic bonds with target proteins. [1]Ultimately, both piperidine and piperazine will continue to be indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, will empower drug designers to make more informed decisions, thereby accelerating the discovery and development of novel, safe, and effective medicines.
References
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- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
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- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (URL: [Link])
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])
- LogP / LogD shake-flask method - Protocols.io. (URL: [Link])
- Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])
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- Kinetic Solubility Assays Protocol - AxisPharm. (URL: [Link])
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- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (URL: [Link])
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The Fulcrum of Function: A Comparative Guide to Linker Rigidity in PROTAC Ternary Complex Formation
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) presents a multifaceted challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker.[1] While often conceptualized as a simple tether, the linker is, in fact, a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the pivotal ternary complex (Target Protein-PROTAC-E3 Ligase).[2] This guide provides an in-depth, objective comparison of how linker rigidity—a key design parameter—impacts this crucial step in the degradation cascade, supported by experimental data and detailed methodologies.
The Rigidity Dilemma: A Balancing Act of Conformational Control and Adaptability
The choice between a flexible or rigid linker is a fundamental decision in PROTAC design, representing a trade-off between conformational adaptability and pre-organization.[3] This decision has significant downstream consequences for a PROTAC's biological activity.
Flexible Linkers , typically composed of polyethylene glycol (PEG) or alkyl chains, offer a high degree of rotational freedom.[4] This conformational pliancy allows the PROTAC to adopt a multitude of spatial arrangements, increasing the statistical probability of achieving a productive ternary complex geometry.[5] However, this flexibility comes at a cost: a significant entropic penalty is paid upon binding and stabilizing the ternary complex, which can potentially weaken its stability.[5]
Rigid Linkers , in contrast, incorporate constrained structural motifs such as piperazine rings, piperidine moieties, spirocycles, or aromatic systems.[6][7] These elements reduce the number of rotatable bonds, "pre-organizing" the PROTAC into a more defined set of conformations.[6] If this pre-organized conformation is complementary to the surfaces of the target protein and E3 ligase, it can lead to a more energetically favorable and stable ternary complex.[6] The reduced entropic cost of complex formation can translate to enhanced potency and, in some cases, improved selectivity and pharmacokinetic properties.[3][6] However, an ill-suited rigid linker can impose insurmountable steric hindrance, preventing the formation of a productive complex altogether.[6]
The following diagram illustrates the central role of the PROTAC and its linker in mediating the formation of the ternary complex, the rate-limiting step for subsequent ubiquitination and degradation.
Caption: The PROTAC-mediated protein degradation pathway.
Quantitative Comparison: The Impact of Linker Rigidity on Degradation Efficacy
The ultimate measure of a PROTAC's success is its ability to induce potent and efficient degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[6] The following tables summarize experimental data from studies comparing PROTACs with flexible and rigid linkers targeting the same protein-E3 ligase pair.
Table 1: Comparison of Linkers for BRD4 Degradation (Recruiting CRBN E3 Ligase)
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Flexible | 4 PEG units | 18 | ~98 | [4] |
| Rigid | Ethynyl-based | ~3-fold more potent than flexible counterpart | Not Reported | [8] |
Table 2: Comparison of Linkers for TBK1 Degradation
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Flexible | Alkyl/Ether (21 atoms) | 3 | 96 | [9] |
| Rigid | Piperazine-based | Potent degradation observed | Data varies | [10][11] |
These data illustrate that while flexible linkers can yield highly potent degraders, the introduction of rigidity can, in some cases, lead to a significant enhancement in degradation potency.[4][8] The optimal linker strategy, however, is highly dependent on the specific protein-ligase pair, underscoring the need for empirical validation.[9]
Biophysical Characterization of Ternary Complex Formation
To understand the mechanistic basis for the observed differences in degradation, it is essential to characterize the formation and stability of the ternary complex directly. Several biophysical techniques are invaluable for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time kinetic data (association rate, kon, and dissociation rate, koff) and affinity data (dissociation constant, Kᴅ) for biomolecular interactions.[12] For PROTACs, SPR can be used to dissect both binary and ternary interactions and to calculate the cooperativity factor (α), a measure of how the binding of the first protein influences the binding of the second.[12]
Cooperativity (α) = Kᴅ (binary) / Kᴅ (ternary)
An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[13]
Caption: General workflow for SPR-based analysis of PROTAC ternary complexes.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat changes associated with binding events.[14] It provides a complete thermodynamic profile of an interaction, including the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14] By comparing the thermodynamics of binary and ternary complex formation, ITC offers deep insights into the energetic drivers of cooperativity.[15]
NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor protein-protein proximity.[16] In the context of PROTACs, one protein (e.g., the target) is fused to NanoLuc® luciferase, and the other (e.g., the E3 ligase) is fused to a fluorescent acceptor like HaloTag®. The PROTAC-induced formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a BRET signal.[16] This assay provides a powerful means to confirm and quantify ternary complex formation within a physiological cellular environment.[17]
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the kinetic and affinity constants for binary and ternary complex formation and to calculate the cooperativity factor (α).[12]
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein (e.g., BRD4)
-
PROTACs with rigid and flexible linkers
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Binary Interaction Analysis (PROTAC binding to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject each concentration over the E3 ligase-immobilized surface and a reference flow cell.
-
Monitor association and dissociation phases.
-
Regenerate the surface if necessary.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and Kᴅ.[14]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with a serial dilution of the PROTAC.
-
Inject these pre-mixed solutions over the E3 ligase surface. A single-cycle kinetics format is often preferred to avoid complex dissociation during the experiment.[14]
-
Fit the data to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.[14]
-
-
Cooperativity Calculation:
-
Calculate α using the formula: α = Kᴅ (binary) / Kᴅ (ternary).[14]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (Kᴅ, ΔH, ΔS) of binary and ternary complex formation.[14]
Materials:
-
Isothermal Titration Calorimeter
-
Purified proteins (E3 ligase, target protein)
-
PROTACs
-
Identical, degassed buffer for all samples
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze or buffer-exchange all proteins and dissolve PROTACs into the exact same buffer to minimize heats of dilution. Degas all solutions.
-
-
Binary Titration (e.g., PROTAC into Target Protein):
-
Load the PROTAC solution into the syringe.
-
Load the target protein solution into the sample cell.
-
Perform a series of injections, measuring the heat change after each.
-
Integrate the heat signals and fit the data to a single-site binding model to determine Kᴅ, ΔH, and stoichiometry (n).[14]
-
-
Ternary Titration:
-
To measure the binding of the E3 ligase to the pre-formed POI-PROTAC complex:
-
Prepare the POI-PROTAC binary complex in the sample cell by mixing the protein with a slight excess of the PROTAC.
-
Load the E3 ligase solution into the syringe.
-
Perform the titration as described above to determine the thermodynamic parameters for the ternary interaction.
-
-
Data Analysis:
-
Compare the Kᴅ and thermodynamic signatures of the binary and ternary interactions to understand the energetic contributions to cooperativity.
-
Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Formation
Objective: To quantify PROTAC-induced ternary complex formation in living cells.[18]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors: Target-NanoLuc® fusion and HaloTag®-E3 Ligase fusion
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
HaloTag® NanoBRET® 618 Ligand (fluorescent acceptor)
-
NanoBRET™ Nano-Glo® Substrate (luciferase substrate)
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the Target-NanoLuc® and HaloTag®-E3 Ligase expression vectors.
-
Plate the transfected cells in 96-well plates and incubate for 20-24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of the PROTACs (rigid and flexible linkers).
-
Equilibrate the cells with the HaloTag® NanoBRET® 618 Ligand for 60-120 minutes.
-
Add the serially diluted PROTACs to the wells and incubate for the desired time (e.g., 2 hours).[18]
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the NanoBRET™ ratio as a function of PROTAC concentration to generate dose-response curves and determine the EC50 for ternary complex formation.
-
Conclusion and Future Outlook
The linker is a pivotal element in PROTAC design, with its rigidity profoundly influencing the formation of the critical ternary complex. While flexible linkers offer synthetic tractability and conformational adaptability, rigid linkers provide a powerful strategy to pre-organize the degrader into a bioactive state, potentially enhancing ternary complex stability, degradation potency, and pharmacokinetic properties.[2][7] There is no "one-size-fits-all" solution; the optimal linker is exquisitely dependent on the specific topology of the target protein and E3 ligase pair.[9]
A multi-pronged approach, combining rational, structure-based design with empirical screening and detailed biophysical characterization, is paramount. The systematic application of techniques like SPR, ITC, and live-cell NanoBRET™ assays allows researchers to move beyond simple degradation readouts and gain a deep mechanistic understanding of how linker modifications translate into biological function. This knowledge-driven approach will be essential for accelerating the development of the next generation of highly potent and selective protein degraders.
References
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- Assessing PROTAC Cell Permeability and Quantifying VHL Engagement in Cells Transiently Transfected with a VHL-NanoLuc® Fusion A. (n.d.).
- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC - NIH.
- Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide. (2025). Benchchem.
- Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. (n.d.). PMC - NIH.
- Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR). (2025). Benchchem.
- The cooperativity trends over PROTAC linker lengths change with varying... (n.d.).
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (n.d.).
- Comparing the efficacy of different PROTAC linkers in targeted protein degrad
- Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (2018).
- Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. (n.d.). Aragen Life Sciences.
- Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal. (2025). Selvita.
- [2208.06446] Exploring PROTAC cooperativity with coarse-grained alchemical methods. (2022).
- comparative analysis of different PROTAC linkers (PEG vs. alkyl vs. piperazine). (2025). Benchchem.
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
- Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.).
- The Fulcrum of Function: A Comparative Analysis of Flexible vs. Rigid PROTAC Linkers. (2025). Benchchem.
- Linkers in PROTACs. (n.d.). Precise PEG.
- PROTAC-induced Protein Structural Dynamics in Targeted Protein Degrad
- A Comparative Guide to the Validation of PROTAC-Induced Ternary Complex Form
- Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degrad
- Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. (2023).
- Case studies. The PROTACs and generated linkers for BRD4-PROTAC-VHL by... (n.d.).
- Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components. (n.d.).
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Structure based PROTAC linker optimization based on ternary complex... (n.d.).
- Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024). Cytiva.
- PROTAC-induced protein structural dynamics in targeted protein degrad
- PROTAC-induced protein structural dynamics in targeted protein degrad
- Measuring PROTAC Ternary Complex Formation by SPR. (n.d.). Charnwood Discovery.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design. (2025). Benchchem.
- Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. (n.d.). NIH.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Foreword: As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to the integrity of our work. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. It is designed to empower laboratory professionals with the knowledge to manage this chemical waste stream responsibly, ensuring compliance with regulatory standards and safeguarding both personnel and the environment.
Part 1: Hazard Assessment and Characterization
The molecular structure, featuring a piperidine ring and a nitrile group, suggests potential hazards that must be considered. Piperidine derivatives can exhibit a range of toxicological profiles, while nitrile compounds can be toxic and may release hydrogen cyanide under certain conditions (e.g., extreme heat or reaction with strong acids).
For the purpose of this guide, we will extrapolate potential hazards from the closely related compound, 1-(2-Hydroxyethyl)piperidine, to establish a conservative and safe disposal framework.
Table 1: Hazard Profile based on Analogous Compound (1-(2-Hydroxyethyl)piperidine)
| Hazard Classification | Description | Source(s) |
|---|---|---|
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [4][5][6] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [4][5][6] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [4][5][6] |
| Flammability | Category 4: Combustible liquid. | [4][6] |
| Specific target organ toxicity | May cause respiratory irritation. |[4][5][6] |
Given this profile, this compound must be managed as a hazardous chemical waste stream.[2][3]
Part 2: Regulatory Compliance Framework
The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment.[2][7] In the United States, two primary federal agencies establish the framework for this process:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[2][8] Generators of hazardous waste are responsible for its proper identification, handling, storage, and disposal.[3][9]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Lab Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[10][11][12] This plan must include procedures for safe handling and disposal of hazardous chemicals.[10][11]
It is the responsibility of the waste generator to assume that a chemical waste is hazardous and manage it accordingly, in compliance with federal and local regulations.[2]
Part 3: Standard Operating Procedure for Disposal
This section provides a step-by-step protocol for the collection, storage, and disposal of this compound waste.
Required Personal Protective Equipment (PPE)
Based on the potential hazards, the following minimum PPE must be worn when handling the chemical or its waste:
-
Eye Protection: Chemical safety goggles or a face shield.[5][13]
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.[13]
Waste Collection and Segregation
Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[3][14]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a dedicated, leak-proof container made of compatible material (e.g., high-density polyethylene, or the original container if in good condition).[2][15] The container must have a secure, screw-on cap.[16]
-
Label the Container: Before adding any waste, clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[15][17] Do not use abbreviations or chemical formulas on the primary label.[16]
-
Collect Liquid Waste: Carefully transfer all liquid waste containing the compound into the designated container.
-
Collect Solid Waste: All materials contaminated with the compound, such as pipette tips, weighing papers, and gloves, must be considered hazardous waste.[16][17] Collect these items in a separate, clearly labeled solid hazardous waste container.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[2][15] This prevents the release of vapors and reduces the risk of spills.[2]
On-Site Storage (Satellite Accumulation Area)
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that meets the following criteria:
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Security: Store in a secure area away from general laboratory traffic.
-
Segregation: Ensure the container is stored away from incompatible materials, especially strong acids and oxidizing agents.
-
Ventilation: The area should be well-ventilated.
Final Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[17][18]
-
Engage Professionals: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][14]
-
Documentation: Maintain accurate records of the waste generated and its disposal dates, in accordance with institutional and regulatory requirements.[9][17]
-
Probable Disposal Method: Due to its chemical nature, the most probable disposal method will be high-temperature incineration at a permitted hazardous waste facility.[14]
Part 4: Emergency Procedures - Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Response Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform this step only if it is safe to do so without significant inhalation risk.
-
Don PPE: Before cleanup, don the appropriate PPE as described in section 3.1.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[17]
-
Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[17]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, and collect the decontamination materials as hazardous waste.[17]
-
Dispose: Ensure all spill cleanup materials are disposed of as hazardous waste following the procedures outlined in this guide.[17]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
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A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-(2-Hydroxyethyl)piperidine-4-carbonitrile (CAS No: 21168-73-0) demands a comprehensive understanding of its properties and a meticulous approach to laboratory practice. This guide provides essential, field-proven safety protocols and logistical plans, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification: Understanding the Risks
While some safety data sheets for this compound lack specific GHS classification data, the structural motifs—a piperidine ring and a nitrile group—necessitate a cautious approach. Piperidine derivatives can be skin and eye irritants, and nitrile compounds can be toxic. Therefore, we must operate under the assumption of moderate hazard until more comprehensive data is available. The primary risks during handling include inadvertent contact with skin and eyes, inhalation of aerosols, and accidental ingestion.
For the closely related compound, 1-(2-Hydroxyethyl)piperidine, the hazards are well-documented and provide a valuable surrogate for risk assessment.[1][2][3]
| Hazard Classification | Category | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][3] |
| Flammability | Category 4 | Combustible liquid.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. Each component is chosen to mitigate a specific, identified risk.
Eye and Face Protection
-
Mandatory: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[4][5] Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes.
-
Recommended for Large Quantities: When handling volumes greater than 100 mL or when there is a significant risk of splashing or exothermic reaction, a face shield should be worn over chemical splash goggles.[6]
Causality: The piperidine structure suggests potential for causing serious eye irritation.[2][3] Direct contact with even a small droplet could lead to significant and potentially irreversible damage.
Hand Protection
-
Glove Type: Disposable nitrile gloves are the standard for providing short-term splash protection against a broad range of chemicals.[6]
-
Protocol: Gloves must be inspected for any signs of degradation or puncture before each use. If contact with the chemical occurs, gloves should be removed immediately, and hands should be washed thoroughly. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws.[7] Always wash hands with soap and water after removing gloves and before leaving the work area.[2]
Causality: This compound is classified as a skin irritant.[2][3] Intact skin is a robust barrier, but gloves provide the necessary shield against direct contact that could lead to irritation or potential absorption.
Body Protection
-
Lab Coat: A buttoned, flame-resistant lab coat should be worn to protect skin and personal clothing.[6]
-
Apparel: Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed. Synthetic fabrics like polyester should be avoided as they can melt and adhere to the skin in the event of a fire.[6]
Respiratory Protection
-
Primary Control: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Secondary Control: If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[1][8]
Causality: The compound may cause respiratory irritation.[2][3] Engineering controls like a fume hood are the most effective way to prevent vapors or aerosols from entering the breathing zone.
Operational Plan: From Benchtop to Disposal
A safe workflow is a continuous process. The following diagram and protocols outline the critical steps for handling this compound.
Caption: Workflow for Safe Handling of Laboratory Chemicals.
Safe Handling Protocol
-
Always handle this chemical within a well-ventilated area, preferably a certified chemical fume hood.[4]
-
Avoid all personal contact, including inhalation of vapors or aerosols.[4]
-
Keep the container tightly closed when not in use.[2]
-
Prevent fire caused by electrostatic discharge; use non-sparking tools and ensure proper grounding.
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly with soap and water after handling is complete.
Storage Requirements
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.
-
Protect containers from physical damage and inspect them regularly for leaks.
Emergency and Disposal Plan
Spill Response
-
Evacuate: Alert personnel in the immediate area and move to a safe location upwind of the spill.
-
Control: Remove all sources of ignition.
-
Contain: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean: Decontaminate the spill area, and launder all protective clothing before reuse. Prevent runoff from entering drains.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Waste Disposal
Chemical waste must be handled as hazardous.
-
Collection: Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[7] All local, regional, and national hazardous waste regulations must be followed to ensure complete and accurate classification and disposal.[1][3]
-
Contaminated Packaging: Dispose of the container as unused product.[7]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
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- 1-(2-HYDROXYETHYL) PIPERIDINE For synthesis MSDS. (2019). Loba Chemie. [Link]
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
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- Material Safety Data Sheet - N,N'-Bis(2-hydroxyethyl)piperazine, 99%. Cole-Parmer. [Link]
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- Safety Data Sheet. (2021). Angene Chemical. [Link]
- 1-(2-Hydroxyethyl)piperidine, 99%. Ottokemi. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
